molecular formula C7H6ClIO B1363977 4-Chloro-2-iodoanisole CAS No. 52807-27-9

4-Chloro-2-iodoanisole

Cat. No.: B1363977
CAS No.: 52807-27-9
M. Wt: 268.48 g/mol
InChI Key: CXXXAGIYCFOGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodoanisole is a useful research compound. Its molecular formula is C7H6ClIO and its molecular weight is 268.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXXAGIYCFOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384203
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-27-9
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-2-iodoanisole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of 4-Chloro-2-iodoanisole

Abstract

This compound is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is particularly valuable for introducing specific functionalities through cross-coupling reactions like the Suzuki and Sonogashira reactions.[1] This guide provides a comprehensive, in-depth analysis of a reliable and field-proven synthesis pathway for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology. The featured pathway is a two-step sequence commencing with the reduction of 4-chloro-2-nitroanisole, followed by a classic Sandmeyer reaction to regioselectively install the iodo group.

Part 1: Significance and Applications of this compound

This compound (CAS No: 52807-27-9) is a substituted anisole derivative whose synthetic utility is derived from its distinct electronic and steric properties.[2] The presence of three different substituents on the benzene ring—a methoxy group, a chlorine atom, and an iodine atom—provides multiple reaction sites for further molecular elaboration.

The methoxy group is a strong electron-donating group, activating the ring for electrophilic substitution. The chlorine and iodine atoms serve as excellent leaving groups in various transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective transformations, making this molecule a highly sought-after building block in multi-step organic synthesis.[1] Its applications are prominent in the development of novel bioactive molecules, including anti-cancer and anti-inflammatory agents.[1]

Part 2: A Validated Two-Step Synthesis Pathway

While direct electrophilic iodination of 4-chloroanisole is a possible route, achieving high regioselectivity can be challenging.[3] A more robust and controllable method involves the transformation of an amino group via a diazonium salt intermediate, a classic approach known as the Sandmeyer reaction.[4] This ensures the iodine is installed specifically at the C-2 position, ortho to the methoxy group.

The selected pathway begins with the readily available starting material, 4-chloro-2-nitroanisole, and proceeds as follows:

  • Reduction: Conversion of the nitro group of 4-chloro-2-nitroanisole into a primary amine to yield 2-amino-4-chloroanisole.

  • Sandmeyer Reaction: Diazotization of the resulting amine followed by displacement of the diazonium group with iodide to furnish the final product, this compound.

Synthesis_Pathway Start 4-Chloro-2-nitroanisole Intermediate 2-Amino-4-chloroanisole Start->Intermediate Step 1: Reduction (e.g., Raney Ni / H₂) End This compound Intermediate->End Step 2: Sandmeyer Reaction (1. NaNO₂, HCl; 2. KI)

Caption: Overall synthesis pathway for this compound.

Step 1: Reduction of 4-Chloro-2-nitroanisole

Causality and Expertise: The initial step focuses on the reduction of the nitro group to an amine. The nitro group is highly deactivating, making it unsuitable for the subsequent diazotization reaction. Its conversion to an electron-donating amino group is essential. Catalytic hydrogenation using Raney Nickel is an efficient and clean method for this transformation, typically proceeding with high yield and selectivity under mild conditions.[5] Alternative methods include reduction with iron powder in an acidic medium, which is also a cost-effective and reliable industrial process.[6][7]

Experimental Protocol: Reduction

  • Setup: To a hydrogenation vessel, add 4-chloro-2-nitroanisole (e.g., 7.0 g, 0.037 mol) and absolute ethanol (100 mL).[5]

  • Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 3 g) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Hydrogenate the mixture at atmospheric pressure and room temperature with vigorous stirring.[5] Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the nickel catalyst. Wash the catalyst pad with two portions of boiling ethanol (20 mL each) to recover any adsorbed product.[5]

  • Isolation: Combine the alcoholic filtrates and concentrate the solution under reduced pressure. The product, 2-amino-4-chloroanisole, will crystallize upon cooling and can be collected by filtration.

Step 2: Sandmeyer Reaction of 2-Amino-4-chloroanisole

Causality and Expertise: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary arylamine into an aryl halide.[4] The reaction proceeds in two stages: diazotization and nucleophilic displacement.

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a relatively stable arenediazonium salt.[8] Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.

  • Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the aryl iodide.[9][10] Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[9]

Mechanism of the Sandmeyer Reaction

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and acid. The amine attacks the nitrosonium ion, leading to a cascade of proton transfers and water elimination to form the diazonium salt (Ar-N₂⁺). In the final step, the iodide anion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas.[11]

Experimental Protocol: Diazotization and Iodination

  • Diazotization Setup: In a flask, suspend 2-amino-4-chloroanisole (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.[12]

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature is strictly maintained below 5 °C.[12] Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodide Reaction: In a separate flask, dissolve potassium iodide (KI, approx. 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature. A solid may precipitate, and nitrogen gas evolution should be observed. To ensure complete reaction, gently heat the mixture (e.g., to 50–60 °C) until the effervescence ceases.[12]

  • Work-up and Purification: Cool the mixture to room temperature. If a solid has formed, collect it by filtration. The crude product can be purified by washing with a sodium thiosulfate solution to remove any residual iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Part 3: Data Presentation and Workflow Visualization

Quantitative Data Summary

The following table summarizes the typical parameters and expected outcomes for this synthesis pathway, providing a clear reference for laboratory execution.

StepKey ReactantKey Reagents & ConditionsSolventTypical YieldReference
1. Reduction 4-Chloro-2-nitroanisoleRaney Ni, H₂ (1 atm), Room Temp.Ethanol>90%[5]
2. Sandmeyer 2-Amino-4-chloroanisole1. NaNO₂, HCl (0-5 °C)2. KI (Room Temp. to 60 °C)Water / HCl70-85%[10][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Reaction A1 Dissolve 4-Chloro-2-nitroanisole in Ethanol A2 Add Raney Ni Catalyst A1->A2 A3 Hydrogenate at RT A2->A3 A4 Filter catalyst through Celite A3->A4 A5 Concentrate filtrate to crystallize 2-Amino-4-chloroanisole A4->A5 B1 Suspend 2-Amino-4-chloroanisole in cold HCl/Water (0-5°C) A5->B1 Intermediate Product B2 Dropwise add NaNO₂ solution B1->B2 B3 Stir for 30 min to form Diazonium Salt B2->B3 B4 Add Diazonium solution to KI solution B3->B4 B5 Warm to RT, then heat to 60°C B4->B5 B6 Isolate & Purify This compound B5->B6

Caption: Step-by-step experimental workflow for the synthesis.

Part 4: Conclusion

The described two-step synthesis of this compound from 4-chloro-2-nitroanisole represents a classic and highly reliable method suitable for laboratory and potential scale-up applications. The pathway's reliance on well-understood reactions—catalytic hydrogenation and the Sandmeyer reaction—ensures high yields and, most critically, unambiguous regiochemical control. This guide provides the necessary technical details and theoretical underpinnings to empower researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-iodoanisole (CAS No. 52807-27-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind its unique properties, the rationale for specific analytical methodologies, and its strategic importance in the synthesis of complex molecular architectures.

Core Molecular Identity and Structural Attributes

This compound, systematically named 4-chloro-2-iodo-1-methoxybenzene, is a tri-substituted benzene derivative featuring a methoxy group, a chlorine atom, and an iodine atom.[1][2] This specific arrangement of substituents dictates its reactivity and physical properties, making it a highly valuable building block. The iodine atom, located ortho to the activating methoxy group, provides a reactive site for metal-catalyzed cross-coupling reactions, while the chlorine atom at the para position offers an additional point for modification or can be used to fine-tune the electronic properties of the molecule.[3]

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 52807-27-9[1][3][4]
Molecular Formula C₇H₆ClIO[1][3][4]
Molecular Weight 268.48 g/mol [1][3][4]
IUPAC Name 4-chloro-2-iodo-1-methoxybenzene[1]
Synonyms 4-Chloro-2-iodo-1-methoxybenzene, 5-Chloro-2-methoxyiodobenzene[3][4]
InChIKey CXXXAGIYCFOGHA-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=C(I)C=C(Cl)C=C1[1][2]

Physicochemical and Thermal Properties

The physical state and thermal characteristics of a synthetic intermediate are critical parameters that influence its handling, storage, purification, and reaction conditions. This compound is typically described as a pale yellow liquid or a low-melting solid, with some variability in color reported depending on purity.[3][4] Its sensitivity to light necessitates storage in dark conditions to prevent degradation.[4]

A summary of its key physical properties is presented in the table below. The variance in reported melting and boiling points highlights the importance of empirical verification in a laboratory setting, as trace impurities can significantly affect these values.

PropertyValueNotesSource
Appearance Pale Yellow Liquid; White/Colorless to Orange/Green Powder/LumpThe compound has a melting point near room temperature, so its state depends on ambient conditions and purity.[3][4]
Melting Point 48 °CEmpirically determined.[4][5]
Boiling Point 133-135 °CMeasured at a reduced pressure of 15 mmHg. Distillation under vacuum is required to prevent decomposition at higher temperatures.[3][4]
Density ~1.84 g/cm³This high density is characteristic of iodinated aromatic compounds.[4][5]
Solubility Soluble in methanol, ethanol, ether, acetone. Insoluble in water.Its nonpolar aromatic structure dictates its solubility profile, making it amenable to use in common organic solvents.[4][5]
Storage Store at 0-8°C, keep in a dark place, sealed in dry conditions.The compound is light-sensitive and should be stored accordingly to maintain its integrity.[3][4]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any synthetic intermediate. The combination of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the first-line technique for verifying the proton environment of the aromatic ring and the methoxy group. The expected spectrum would show distinct signals for the three aromatic protons, with splitting patterns (doublets, doublet of doublets) dictated by their coupling constants, and a characteristic singlet for the methoxy protons around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present. The spectrum of this compound is characterized by C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching from the benzene ring, and strong C-O stretching from the anisole ether linkage. The C-I and C-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers. An FTIR spectrum obtained from a melt of the compound on a capillary cell is a common method for analysis.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 268 (for the most common isotopes ³⁵Cl and ¹²⁷I). The isotopic pattern of the molecular ion peak is highly characteristic, showing a smaller M+2 peak approximately one-third the height of the M+ peak, which is the signature of a single chlorine atom.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following section outlines step-by-step methodologies for verifying the key properties of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small, dry amount of crystalline this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The range between these two values is the melting range.

Protocol for Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. This protocol provides a semi-quantitative assessment.

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, toluene, dichloromethane, hexane).

  • Sample Addition: Add approximately 10 mg of this compound to each vial.

  • Observation: Vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

  • Heating (Optional): For solvents where the compound is partially soluble or insoluble, gently heat the vial to determine if solubility increases with temperature.

  • Classification: Classify solubility as:

    • Soluble: >10 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: <1 mg/mL

The logical workflow for characterizing a new batch of this intermediate is crucial for quality control in a research or manufacturing setting.

G cluster_0 Batch Reception & Initial Checks cluster_1 Physical Property Verification cluster_2 Structural Confirmation cluster_3 Purity & Final Decision A Receive Sample of This compound B Visual Inspection (Color, Physical State) A->B C Melting Point Determination (vs. Reference: 48 °C) B->C Proceed if appearance is as expected D Solubility Test (Aqueous & Organic Solvents) C->D E ¹H NMR Spectroscopy (Confirm Proton Environment) D->E Proceed if physical properties match F Mass Spectrometry (Confirm MW & Isotopic Pattern) E->F G IR Spectroscopy (Confirm Functional Groups) F->G H Purity Analysis (GC or HPLC) G->H Proceed if structure is confirmed I Decision Gate: Pass / Fail H->I J Release for Synthetic Use I->J Pass K Quarantine & Re-purify / Reject I->K Fail

Fig 1. Quality Control Workflow for this compound.

Reactivity and Strategic Role in Synthesis

The true value of this compound lies in its tailored reactivity, which makes it an exceptional tool in drug discovery. Its halogenated nature enhances its utility in coupling reactions.[3]

Cross-Coupling Reactions

The C-I bond is significantly weaker than the C-Cl bond, allowing for highly selective cross-coupling reactions at the 2-position. This regioselectivity is the cornerstone of its utility. It readily participates in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, enabling the facile introduction of aryl, alkyl, or alkynyl groups.[3] This selectivity allows chemists to build molecular complexity in a stepwise manner, first reacting at the iodine position, then potentially modifying the chlorine position in a subsequent step under more forcing conditions.

The diagram below illustrates a generalized Suzuki coupling reaction, a common application for this intermediate.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Anisole This compound Product Coupled Product (4-Chloro-2-R-anisole) Anisole->Product Heat BoronicAcid Organoboron Reagent (R-B(OH)₂) BoronicAcid->Product Heat Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Heat Base Aqueous Base (e.g., Na₂CO₃) Base->Product Heat Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Product Heat

Fig 2. Generalized Suzuki Coupling using this compound.

This strategic reactivity makes it an invaluable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as agrochemicals like herbicides and pesticides.[3]

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care. It is classified as an irritant.[4][5]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39).[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[4][5]

Conclusion

This compound is more than a simple chemical; it is a precisely designed synthetic tool. Its physicochemical properties—a low melting point, solubility in organic solvents, and distinct spectroscopic fingerprint—make it straightforward to characterize and handle. However, its true power lies in its differential reactivity, which enables chemists to perform selective, high-yield cross-coupling reactions. This capability is fundamental to the efficient construction of complex molecules, solidifying its role as a key intermediate in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of the properties and protocols outlined in this guide is essential for any scientist looking to leverage this versatile compound in their research and development endeavors.

References

An In-Depth Technical Guide to 4-Chloro-2-iodo-1-methoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-2-iodo-1-methoxybenzene , a key halogenated anisole derivative. With the confirmed IUPAC name of 4-chloro-2-iodo-1-methoxybenzene , this compound serves as a pivotal intermediate in advanced organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] This document delineates its structural and physicochemical properties, provides detailed synthetic protocols, and explores its application in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and spectroscopic data.

Compound Profile and Physicochemical Properties

4-Chloro-2-iodo-1-methoxybenzene is a disubstituted anisole possessing both a chloro and an iodo substituent on the benzene ring. This unique substitution pattern imparts differential reactivity, making it a valuable building block for selective chemical transformations.

Structure:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-2-iodo-1-methoxybenzene

PropertyValueSource
IUPAC Name 4-chloro-2-iodo-1-methoxybenzene[2]
CAS Number 52807-27-9[2]
Molecular Formula C₇H₆ClIO[2]
Molecular Weight 268.48 g/mol [2]
Appearance White or colorless to orange to green powder, lump, or clear liquid
Melting Point 48 °C
Boiling Point 133-135 °C at 15 mmHg
Density 1.84 g/cm³
Solubility Soluble in methanol
InChI Key CXXXAGIYCFOGHA-UHFFFAOYSA-N[2]

Synthesis of 4-Chloro-2-iodo-1-methoxybenzene

The synthesis of 4-chloro-2-iodo-1-methoxybenzene can be approached through two primary routes: electrophilic iodination of a pre-existing chloroanisole or a Sandmeyer reaction from a corresponding aniline. The choice of route depends on the availability of starting materials and desired regioselectivity.

Route 1: Electrophilic Iodination of 4-Chloroanisole

This method involves the direct iodination of 4-chloroanisole. The methoxy group is an ortho-, para-director. Since the para position is blocked by the chlorine atom, the iodination is directed to the ortho position. Various iodinating reagents can be employed. A common and effective method utilizes iodine in the presence of an oxidizing agent.

Protocol: Ortho-Iodination of 4-Chloroanisole

Materials:

  • 4-Chloroanisole

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Acetone

  • Sodium bisulfite solution (18% w/w)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4-chloroanisole (0.1 mol), periodic acid dihydrate (0.0215 mol), and iodine (0.0402 mol).

  • Add a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL).[3]

  • Heat the resulting purple solution to 65-70 °C with stirring for approximately 1-2 hours, or until the color of iodine disappears, indicating the consumption of elemental iodine.[3]

  • Cool the reaction mixture to room temperature and pour it into approximately 250 mL of water.

  • Quench any remaining iodine by adding a few drops of 18% sodium bisulfite solution until the yellow color dissipates.

  • The crude product may precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • For purification, recrystallize the crude solid from a minimal amount of boiling acetone. Cool the solution to room temperature and then in a refrigerator to maximize crystal formation.[3]

  • Collect the purified crystals of 4-chloro-2-iodoanisole by filtration and dry under vacuum.

Causality of Experimental Choices:

  • Periodic acid is used as an oxidizing agent to regenerate the active iodinating species from the iodide formed during the reaction, thus allowing for the use of elemental iodine more efficiently.[3]

  • Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic aromatic substitution.

  • Sulfuric acid acts as a catalyst, increasing the electrophilicity of the iodinating agent.

  • Recrystallization from acetone is an effective method for purifying the solid product, separating it from unreacted starting materials and byproducts.[3]

Route 2: Sandmeyer Reaction of 4-Chloro-2-methoxyaniline

An alternative and often highly regioselective route is the Sandmeyer reaction, starting from 4-chloro-2-methoxyaniline.[4][5] This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine.

Protocol: Sandmeyer Reaction

Materials:

  • 4-Chloro-2-methoxyaniline[4][5]

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether or Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step A: Diazotization

  • In a flask, suspend 4-chloro-2-methoxyaniline (1 eq) in a mixture of concentrated HCl (3 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step B: Iodination

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Step C: Work-up and Purification

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Self-Validating System: The success of the diazotization step can be qualitatively checked by adding a small drop of the solution to a solution of 2-naphthol in NaOH; the formation of a vibrant red-orange azo dye indicates the presence of the diazonium salt. The completion of the iodination is marked by the cessation of nitrogen gas evolution.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in 4-chloro-2-iodo-1-methoxybenzene makes it an excellent substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition ArPdOHL2 Ar-Pd(II)(OH)L₂ ArPdIL2->ArPdOHL2 Ligand Exchange ArPdR_B [Ar-Pd(II)(R')L₂] ArPdOHL2->ArPdR_B ArPdR_B->Pd0 ArR Ar-R' ArPdR_B->ArR Reductive Elimination ArI Ar-I (this compound) ArI->ArPdIL2 Boronic R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ Boronic->Borate + Base Base Base (e.g., K₂CO₃) invis1 Borate->ArPdR_B Transmetalation invis1->ArPdOHL2 invis2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene and Water, or Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key reaction for synthesizing arylalkynes.

Mechanism Overview: This reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it starts with oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic.

  • Transmetalation: The acetylide group is transferred from copper to the palladium complex.

  • Reductive Elimination: The aryl and alkynyl groups couple, regenerating the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I L₂ Pd0->ArPdIL2 ArPdC≡CR Ar-Pd(II)-C≡CR' L₂ ArPdIL2->ArPdC≡CR Transmetalation CuI Cu(I)I ArPdIL2->CuI + I⁻ ArPdC≡CR->Pd0 Reductive Elimination ArC≡CR Ar-C≡CR' ArPdC≡CR->ArC≡CR ArI Ar-I ArI->ArPdIL2 Oxidative Addition CuC≡CR Cu(I)-C≡CR' CuI->CuC≡CR + Base, -HB⁺, -I⁻ CuC≡CR->ArPdIL2 Alkyne H-C≡CR' Alkyne->CuC≡CR Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (degassed)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF (5 mL) and degassed triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of 4-chloro-2-iodo-1-methoxybenzene.

Table 2: Spectroscopic Data for 4-Chloro-2-iodo-1-methoxybenzene

TechniqueData
¹H NMR The spectrum will show three signals in the aromatic region corresponding to the three non-equivalent aromatic protons, and a singlet in the aliphatic region for the methoxy group protons. Expected chemical shifts (δ, ppm) in CDCl₃: ~7.6 (d, 1H, H-3), ~7.2 (dd, 1H, H-5), ~6.7 (d, 1H, H-6), ~3.9 (s, 3H, OCH₃). Coupling constants will be consistent with ortho and meta coupling.
¹³C NMR The spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. Expected chemical shifts (δ, ppm) in CDCl₃: ~157 (C-1, C-O), ~139 (C-3), ~130 (C-5), ~128 (C-4, C-Cl), ~112 (C-6), ~86 (C-2, C-I), ~56 (OCH₃).
FTIR (cm⁻¹) The spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the methoxy group (~2950-2850 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), C-O-C asymmetric and symmetric stretching (~1250 and ~1030 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[2]
Mass Spec (EI) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 268, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). Key fragmentation patterns would likely involve the loss of a methyl radical (M-15) and a CO group (M-28).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation.[2] May cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is also noted to be light-sensitive, so it should be stored in a dark place.

Conclusion

4-Chloro-2-iodo-1-methoxybenzene is a highly valuable and versatile building block in modern organic synthesis. Its distinct halogen substitution allows for selective, sequential functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The detailed protocols and characterization data provided in this guide offer a robust framework for its synthesis and application, empowering researchers in the fields of drug discovery and materials science to construct complex molecular targets with precision and efficiency.

References

A Technical Guide to 4-Chloro-2-iodoanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable the construction of complex molecular architectures that are often central to the function of pharmaceuticals and agrochemicals. Among these, 4-Chloro-2-iodoanisole (CAS No: 52807-27-9) emerges as a particularly valuable intermediate. This disubstituted anisole derivative, featuring both a chloro and an iodo group, offers orthogonal reactivity that can be selectively exploited in various cross-coupling and functionalization reactions.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core molecular structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis, explore its chemical reactivity and key applications, and outline essential safety and handling procedures. The insights herein are grounded in established chemical principles and authoritative sources to ensure technical accuracy and practical utility.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS registry number and structural codes.

  • Systematic IUPAC Name: 4-chloro-2-iodo-1-methoxybenzene[1]

  • Common Synonyms: this compound, 5-Chloro-2-methoxyiodobenzene, 2-Iodo-4-chloroanisole[1]

  • CAS Number: 52807-27-9[1]

  • Molecular Formula: C₇H₆ClIO[1]

  • InChIKey: CXXXAGIYCFOGHA-UHFFFAOYSA-N[1]

  • Canonical SMILES: COC1=C(C=C(C=C1)Cl)I[1]

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing, ortho-, para-directing halogen atoms defines its chemical behavior.

G cluster_molecule Conceptual Structure of this compound cluster_substituents Substituent Groups & Positions Anisole Anisole Core (Methoxybenzene) Reactivity Chemical Reactivity Profile Anisole->Reactivity is defined by Methoxy Methoxy Group (-OCH₃) Position 1 (Activating) Reactivity->Methoxy Iodine Iodine Atom (-I) Position 2 (Deactivating) Site for Cross-Coupling Reactivity->Iodine Chlorine Chlorine Atom (-Cl) Position 4 (Deactivating) Reactivity->Chlorine

Caption: Conceptual diagram of this compound's functional components.

Physicochemical Data Summary

The physical properties of this compound have been reported with some variability, which may depend on the purity and physical state of the sample. It is often described as a pale yellow liquid or a low-melting solid.

PropertyValueSource(s)
Molecular Weight 268.48 g/mol [1]
Appearance Pale Yellow Liquid to White/Orange/Green Powder or LumpN/A
Melting Point 45-49 °CN/A
Boiling Point 133-135 °C (at 15 mmHg)N/A
Density ~1.84 g/cm³N/A
Solubility Soluble in methanol, ethanol, ether, acetone. Insoluble in water.N/A
Sensitivity Light SensitiveN/A

Synthesis via Regioselective Iodination

While multiple pathways to halogenated aromatics exist, a reliable and high-yielding synthesis of this compound can be achieved through the direct electrophilic iodination of its precursor, 4-chloroanisole. The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is strongly directed to the ortho position (C2).

The use of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is an effective and mild method for this transformation.[2] The acid catalyst activates the NIS, generating a more potent electrophilic iodine species, likely iodine trifluoroacetate, in situ.[2]

Representative Synthesis Workflow

G start Start Materials (4-Chloroanisole, NIS, Solvent) step1 Dissolve 4-Chloroanisole in Acetonitrile start->step1 step2 Add N-Iodosuccinimide (NIS) step1->step2 step3 Add Catalytic Trifluoroacetic Acid (TFA) Initiate Reaction at RT step2->step3 step4 Monitor Reaction (e.g., by TLC) step3->step4 step5 Aqueous Workup (Quench with Na₂S₂O₃, Wash with Brine) step4->step5 step6 Dry & Concentrate (Dry with MgSO₄, Remove Solvent) step5->step6 step7 Purify Product (Column Chromatography) step6->step7 end Final Product (this compound) step7->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure adapted from established methods for the iodination of electron-rich aromatics.[2] Researchers should perform their own risk assessment and optimization.

  • Objective: To synthesize this compound from 4-chloroanisole.

  • Reagents & Materials:

    • 4-Chloroanisole (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)

    • Trifluoroacetic acid (TFA) (0.1 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

    • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator, column chromatography setup.

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.0 eq). Dissolve it in a suitable volume of anhydrous acetonitrile (e.g., 0.2 M concentration).

    • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.

    • Catalyst Addition & Reaction: Slowly add trifluoroacetic acid (0.1 eq) to the mixture. The reaction is typically exothermic and may change color. Allow the reaction to stir at room temperature.

      • Causality Insight: TFA protonates the succinimide nitrogen of NIS, making the iodine atom significantly more electrophilic and capable of attacking the activated aromatic ring. Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroanisole) is consumed. This typically occurs within 1-4 hours.

    • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. Shake well until the orange/brown color of any residual iodine disappears.

      • Causality Insight: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, converting them to iodide (I⁻), which is water-soluble and easily removed.

    • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

    • Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.

      • Causality Insight: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable, making it the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

  • Cross-Coupling Reactions: This compound is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The iodine atom can be selectively replaced, leaving the chlorine atom intact for subsequent transformations, enabling iterative cross-coupling strategies. This selectivity is invaluable for building molecular complexity in a controlled manner.

  • Grignard Reagent Formation: The C-I bond can undergo metal-halogen exchange with magnesium to form a Grignard reagent.[3] This creates a powerful nucleophilic carbon center that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

  • Pharmaceutical and Agrochemical Synthesis: As a versatile building block, it is a key intermediate in the synthesis of numerous bioactive molecules, including potential anti-cancer and anti-inflammatory agents. Its structural motif is found in various developmental drug candidates and patented chemical entities.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group singlet. The aromatic region will display a distinct splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-X (halogen) bond vibrations.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation.

  • Recommended Handling Protocols:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • First Aid Measures:

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact, wash with plenty of soap and water.

    • If inhaled, move the person to fresh air.

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and dark place to protect from light.

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural and electronic properties. The strategic placement of the methoxy, chloro, and iodo groups provides a platform for selective, sequential chemical modifications, making it a powerful tool for constructing complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries.

References

Foundational Principles: Physicochemical Profile and Solubility Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-iodoanisole in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond theoretical principles to offer actionable protocols for both qualitative and quantitative solubility determination. We will explore the physicochemical properties of the molecule to ground our predictions, present a robust experimental framework for generating reliable solubility data, and discuss the practical application of this knowledge in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physical properties. This compound (C₇H₆ClIO) is a substituted aromatic ether. Its structure dictates its interaction with solvent molecules, governed by the principle of "like dissolves like."[2]

The molecule's key features include:

  • A large, nonpolar aromatic ring: The benzene core, substituted with a chlorine and a large iodine atom, creates a significant nonpolar surface area. This region will readily interact with nonpolar solvents through van der Waals forces.

  • A polar ether group (-OCH₃): The methoxy group introduces a polar C-O bond and a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, it is a weak hydrogen bond acceptor and lacks a hydrogen bond donor.

This duality suggests that this compound will exhibit a range of solubilities depending on the solvent's polarity. We can predict its behavior as follows:

  • High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) and halogenated hydrocarbons (e.g., dichloromethane, chloroform) due to similar intermolecular forces. Also likely soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate, Acetone) that can engage in dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network. One supplier explicitly notes its solubility in methanol.[3]

  • Moderate to Low Solubility: Expected in polar protic solvents like ethanol and isopropanol. While the ether can accept hydrogen bonds, the large nonpolar body of the molecule must disrupt the solvent's strong hydrogen-bonding network, which is energetically unfavorable.

  • Insolubility: Expected in highly polar, hydrogen-bonding solvents like water. The energy required to break the strong water-water hydrogen bonds is not compensated by the weak interactions with the solute. This is consistent with the behavior of similar compounds like 4-iodoanisole, which is insoluble in water.[4][5]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₆ClIO [1][6]
Molecular Weight 268.48 g/mol [6]
Appearance Pale Yellow Liquid [1]
Melting Point 48 °C [3]
Boiling Point 133-135 °C (at 15 mmHg) [3]

| IUPAC Name | 4-chloro-2-iodo-1-methoxybenzene |[6] |

Experimental Workflow I: Rapid Qualitative Solubility Assessment

For many applications, such as selecting a solvent for thin-layer chromatography (TLC) or a preliminary reaction screen, a rapid, qualitative assessment is sufficient. This protocol provides a systematic approach to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.[7][8]

Causality in Experimental Design

The choice of using a small, fixed ratio of solute to solvent (e.g., ~25 mg in 0.75 mL) provides a consistent baseline for comparison across different solvents.[7] Vigorous shaking is essential to break up solute aggregates and maximize the surface area available for solvation, ensuring that the observation is not limited by poor mixing kinetics.

Step-by-Step Protocol
  • Preparation: Aliquot approximately 25 mg of this compound into a clean, dry 1-dram vial or small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen organic solvent to the vial in three 0.25 mL portions.

  • Agitation: After each addition, cap the vial and shake vigorously for 30 seconds. Observe the solution against a contrasting background.

  • Observation:

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain, even after vigorous shaking. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve at all, and particles remain suspended or settled at the bottom.[9]

  • Recording: Record the observation for each solvent tested.

G cluster_prep Preparation cluster_test Solubility Test cluster_classify Classification prep1 Weigh ~25 mg of This compound prep2 Place into a clean, dry vial prep1->prep2 add_solvent Add 0.75 mL of test solvent prep2->add_solvent agitate Cap and shake vigorously for 30s add_solvent->agitate observe Observe against contrasting background agitate->observe decision All solid dissolved? observe->decision soluble Classify: Soluble decision->soluble Yes insoluble Classify: Insoluble / Partially Soluble decision->insoluble No

Caption: Workflow for qualitative solubility assessment.

Experimental Workflow II: Quantitative Solubility Determination via the Shake-Flask Method

For applications requiring precise concentration data, such as process chemistry, formulation development, or physicochemical modeling, a quantitative method is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]

Trustworthiness Through Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. Key validation points include:

  • Excess Solid: The presence of undissolved solid throughout the experiment confirms that the solution is saturated.

  • Equilibration Time: Allowing sufficient time (24-72 hours) with constant agitation ensures the system reaches thermodynamic equilibrium. This can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the solubility value does not change.

  • Temperature Control: A constant temperature is paramount, as solubility is highly temperature-dependent. Using a temperature-controlled incubator or water bath is non-negotiable for accurate results.[2]

  • Filtration: Using a sub-micron syringe filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound (e.g., 100 mg) to a 4-mL glass vial. The amount should be enough to ensure that solid material remains undissolved at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the vial for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a glass syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) to the syringe and filter the solution into a clean, pre-weighed analysis vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Accurately determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

    • Prepare a calibration curve using standards of known concentrations to ensure analytical accuracy.

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, mol/L, or g/100g ).

G cluster_setup System Setup cluster_equil Equilibration cluster_analysis Sampling & Analysis setup1 Add excess solute to vial setup2 Add known volume of solvent setup1->setup2 equil1 Seal and place in temperature-controlled shaker (e.g., 25°C, 24-48h) setup2->equil1 equil2 Allow solid to settle (2h) equil1->equil2 sample Withdraw supernatant with glass syringe equil2->sample filter Filter through 0.22 µm PTFE syringe filter sample->filter analyze Analyze concentration via calibrated HPLC or qNMR filter->analyze result Calculate Solubility (mg/mL or mol/L) analyze->result

Caption: Workflow for quantitative shake-flask solubility determination.

Data Presentation and Application

The data generated from the quantitative protocol should be compiled into a clear, structured table for easy comparison. This data is invaluable for making informed decisions in the laboratory.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

Solvent Solvent Class Predicted Solubility Quantitative Solubility (mg/mL)
Hexane Nonpolar Moderate Experimental Value
Toluene Aromatic High Experimental Value
Dichloromethane Halogenated High Experimental Value
Diethyl Ether Ether High Experimental Value
Ethyl Acetate Ester High Experimental Value
Acetone Ketone High Experimental Value
Acetonitrile Nitrile Moderate Experimental Value
Methanol Polar Protic Moderate Experimental Value

| Water | Polar Protic | Insoluble | Experimental Value |

Practical Applications:

  • Reaction Chemistry: A chemist can use this table to select a solvent that will fully dissolve both this compound and other reagents at the desired reaction temperature, ensuring a homogenous reaction mixture. For example, high solubility in toluene makes it an excellent candidate for Suzuki or Heck cross-coupling reactions.

  • Purification: Knowledge of differential solubility is the cornerstone of recrystallization. To purify this compound, one would seek a solvent system where it is highly soluble at an elevated temperature but poorly soluble at low temperatures (e.g., a toluene/hexane mixture).

  • Formulation: In drug development, solubility data is critical for creating stable liquid formulations. Understanding the solubility limit in various pharmaceutically acceptable solvents is a required first step.

References

A Technical Guide to 4-Chloro-2-iodoanisole: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-iodoanisole, a di-halogenated aromatic compound, has emerged as a cornerstone building block in contemporary organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents, iodine and chlorine, within a single molecular framework. This "orthogonal" reactivity allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. It offers field-proven insights and detailed protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental to modern drug discovery and materials science.[1]

Introduction: A Molecule of Strategic Importance

This compound (also known as 4-chloro-2-iodo-1-methoxybenzene) is a versatile chemical intermediate whose significance lies in its structural design.[1] The presence of an iodo group ortho to the methoxy substituent and a chloro group para to it provides a unique platform for sequential chemical modifications. In the landscape of complex molecule synthesis, particularly for pharmaceutical agents and agrochemicals, the ability to introduce different molecular fragments at specific positions in a controlled manner is paramount.[1][2]

The key to its utility is the significant difference in bond strength and reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by transition metal catalysts, such as palladium.[3] This allows chemists to perform reactions selectively at the 2-position while leaving the chloro-substituted 4-position available for a subsequent, different transformation under more forcing conditions. This strategic advantage makes this compound a preferred starting material for constructing highly substituted aromatic rings found in many bioactive compounds.[1][4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use and storage. This compound is typically a pale yellow liquid or a low-melting solid.[1][5]

PropertyValueSource(s)
CAS Number 52807-27-9[1][6]
Molecular Formula C₇H₆ClIO[1][7]
Molecular Weight 268.48 g/mol [1][6]
Appearance Pale Yellow Liquid / White to Orange Powder[1][5][8]
Melting Point 48 °C[5]
Boiling Point 133-135 °C at 15 mmHg[1][5]
Density 1.84 g/cm³[5][8]
Solubility Soluble in methanol and other organic solvents[5][8]
Storage Conditions 0-8°C, Keep in dark place, Sealed in dry[1][5][8]

Spectroscopic data is available for structural confirmation, including 1H NMR, IR, and Raman spectra, which can be accessed through public databases like PubChem.[6]

Synthesis of this compound

The most direct and common method for preparing this compound is the electrophilic iodination of the readily available starting material, 4-chloroanisole. The methoxy group is an ortho-, para-directing activating group, and since the para position is blocked by chlorine, electrophilic substitution is strongly directed to the ortho position.

Various iodinating reagents can be employed. A common and effective method involves the use of elemental iodine (I₂) in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), which activates the iodine to generate a more potent electrophilic species.[9]

Synthesis cluster_main Synthesis via Electrophilic Iodination 4-Chloroanisole 4-Chloroanisole Product This compound 4-Chloroanisole->Product Iodination Reagents I₂, Ag₂SO₄ DCM

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is a representative procedure adapted from general methods for the iodination of activated aromatic compounds.[9]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).

  • Reagent Addition: Add silver sulfate (Ag₂SO₄, 1.1 eq.) to the solution, followed by the portion-wise addition of elemental iodine (I₂, 1.1 eq.) at room temperature. The reaction mixture should be protected from light.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

The Principle of Orthogonal Reactivity in Cross-Coupling

The synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. The selection of which C-X bond reacts is governed by the relative rates of the oxidative addition step in the catalytic cycle.

The order of reactivity for aryl halides in oxidative addition to Pd(0) is: I > Br > OTf >> Cl .[3]

This established reactivity hierarchy is the causal basis for the selectivity observed. The C-I bond of this compound will readily undergo oxidative addition with a Pd(0) catalyst under mild conditions, while the C-Cl bond remains unreactive. This allows for the precise and selective formation of a new bond at the C2 position.

Key Transformations and Applications

The selective reactivity of this compound makes it an ideal substrate for a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] Using this compound, biaryl structures can be synthesized selectively at the 2-position.[11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R (L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetal ArI ArI ArI->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

This is a general protocol based on established methods for aryl iodides.[12][13]

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent: Add a degassed solvent mixture, typically toluene/water, dioxane/water, or DMF.[12]

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing enyne and arylalkyne motifs.[3] this compound's ability to participate in this reaction is explicitly noted as one of its key applications.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR (L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuI Cu(I)X CuAcc Cu(I)-C≡CR CuI->CuAcc Deprotonation (Base) CuAcc->Transmetal To Pd Cycle CuAcc->CuI Alkyne H-C≡CR Alkyne->CuAcc ArI ArI ArI->OxAdd

Caption: Catalytic cycles for the Sonogashira coupling.

This protocol is a representative procedure for coupling aryl iodides.[14][15]

  • Setup: To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.), which also acts as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated NH₄Cl solution (to remove copper salts) and brine. Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] This reaction is crucial for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.[18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-I (L) Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-NHR'R'']⁺ (L) OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R'' (L) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Amine H-NR'R'' Amine->AmineComplex ArI ArI ArI->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on modern methods using specialized ligands.[16][19]

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Solvent: Add a degassed, anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for the required time (typically 2-24 hours).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its built-in orthogonal reactivity provides chemists with a reliable and versatile tool for the controlled, stepwise assembly of complex aromatic structures. The ability to selectively functionalize the C-I bond via cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while preserving the C-Cl bond for future transformations, solidifies its role as a high-value building block in the relentless pursuit of novel therapeutics and advanced materials. As the demand for molecular complexity grows, the strategic application of such well-designed synthons will continue to accelerate innovation across the chemical sciences.[20][21]

References

An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Doubly Halogenated Anisole Derivative

4-Chloro-2-iodoanisole is a halogenated aromatic ether that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both a chloro and an iodo group on the anisole scaffold, renders it a valuable intermediate for the construction of more complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of a plausible first synthesis of this compound, grounded in fundamental principles of organic chemistry, along with its key physicochemical properties and characterization data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆ClIOPubChem[2]
Molecular Weight 268.48 g/mol PubChem[2]
Appearance White or Colorless to Orange to Green crystal powderChemBK[3]
Melting Point 48 °CChemBK[3]
Boiling Point 133-135 °C at 15 mmHgParchem[4]
Density 1.84 g/cm³ChemBK[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.ChemBK[3]
CAS Number 52807-27-9PubChem[2]

A Plausible First Synthesis: Electrophilic Iodination of 4-Chloroanisole

The methoxy group (-OCH₃) of the anisole ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[5] Since the para position is already occupied by the chloro substituent in 4-chloroanisole, the incoming electrophile is predominantly directed to the ortho position.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, starting from the commercially available p-chlorophenol.

G p_chlorophenol p-Chlorophenol methylation Methylation (e.g., Dimethyl sulfate) p_chlorophenol->methylation chloroanisole 4-Chloroanisole methylation->chloroanisole iodination Electrophilic Iodination (e.g., I₂ / Oxidizing Agent) chloroanisole->iodination final_product This compound iodination->final_product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloroanisole from p-Chlorophenol

The initial step involves the methylation of p-chlorophenol. A common and industrially relevant method for this transformation is the Williamson ether synthesis, utilizing a methylating agent such as dimethyl sulfate in the presence of a base.[6]

Protocol:

  • To a solution of p-chlorophenol in a suitable solvent (e.g., acetone, ethanol), add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide.

  • Slowly add dimethyl sulfate to the reaction mixture with stirring.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloroanisole.

  • Purify the crude product by distillation.

Step 2: Iodination of 4-Chloroanisole

The second and final step is the regioselective iodination of 4-chloroanisole. Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine.[7] Therefore, an oxidizing agent is typically employed to generate a more potent iodinating species, such as the iodonium ion (I⁺). A common method involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. Another effective method utilizes silver salts, such as silver sulfate, to activate the iodine.[8]

Protocol (using I₂ and an oxidizing agent):

  • Dissolve 4-chloroanisole in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and sulfuric acid.

  • Add powdered iodine to the solution.

  • Slowly add an oxidizing agent (e.g., concentrated nitric acid or 30% hydrogen peroxide) portion-wise while maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-chloroanisole proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[9][10]

G cluster_1 Step 1: Generation of Electrophile cluster_2 Step 2: Nucleophilic Attack and Formation of Sigma Complex cluster_3 Step 3: Deprotonation and Aromatization I2 I₂ I_plus I⁺ (Iodonium ion) I2->I_plus Activation Ox [Oxidizing Agent] Ox->I_plus anisole 4-Chloroanisole sigma_complex Sigma Complex (Arenium Ion) anisole->sigma_complex Attack by π-system I_plus_reac I⁺ I_plus_reac->sigma_complex deprotonation Deprotonation final_product This compound deprotonation->final_product sigma_complex_reac Sigma Complex sigma_complex_reac->deprotonation

Caption: Mechanism of electrophilic iodination of 4-chloroanisole.

Characterization Data

The identity and purity of the synthesized this compound would be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns and chemical shifts consistent with the 2,4-disubstituted pattern.

    • ¹³C NMR would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached substituents.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (268.48 g/mol ), along with a characteristic isotopic pattern for the presence of chlorine.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H aromatic stretching, C-O ether stretching, and C-Cl and C-I stretching vibrations.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the first synthesis of this compound, a valuable intermediate in modern organic synthesis. By leveraging the principles of electrophilic aromatic substitution on a readily accessible precursor, this compound can be efficiently prepared. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of new synthetic pathways and the creation of novel bioactive molecules.

References

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for 4-Chloro-2-iodoanisole (CAS No. 52807-27-9), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a halogenated aromatic compound whose utility in organic synthesis, particularly in cross-coupling reactions, is well-established.[1] However, its chemical structure necessitates a thorough understanding of its properties and potential hazards to mitigate risks.

1.1: Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueSource(s)
Molecular Formula C₇H₆ClIO[1][2]
Molecular Weight 268.48 g/mol [1][2]
Appearance White or colorless to orange to green powder or pale yellow liquid[1][3]
Melting Point 48 °C[3]
Boiling Point 133-135 °C at 15 mm Hg[1]
Density 1.84 g/cm³[3]
Solubility Soluble in methanol and other organic solvents like ethanol, ether, and acetone. Insoluble in water.[3]
Sensitivity Light sensitive[3][4]
1.2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] The primary hazards are associated with its irritant properties.[2][3]

GHS Classification: [2]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Hazard Statements (H-Statements): [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[2]

Section 2: Core Safety and Handling Protocols

Adherence to stringent safety protocols is paramount when working with this compound. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and storage conditions.

2.1: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide a robust barrier against exposure.[6]

PPE CategorySpecifications and Rationale
Eye and Face Protection Wear chemical safety goggles and a face shield.[6] This combination protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Wear chemical-resistant gloves, such as nitrile rubber.[6] Inspect gloves for any signs of degradation or perforation before use.
Body Protection A lab coat or a chemical-resistant apron should be worn.[6] For larger scale operations, chemical-resistant coveralls are recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6]
2.2: Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure Fume Hood is Operational b->c d Weigh Compound in Fume Hood c->d e Perform Experiment d->e f Keep Container Tightly Sealed e->f g Decontaminate Glassware f->g h Segregate Halogenated Waste g->h i Dispose of Waste per Institutional Guidelines h->i

Safe Handling Workflow for this compound
2.3: Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and preventing the formation of hazardous degradation products.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7]

  • Light Sensitivity: The compound is light-sensitive.[3][4] Store in an opaque or amber container to prevent photodegradation. The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to UV light, which can lead to the formation of radical species and subsequent decomposition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4] Reactions with strong oxidizers can be exothermic and may lead to the release of hazardous fumes.

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

3.1: First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
3.2: Accidental Release and Spill Cleanup

The appropriate response to a spill depends on its scale and the surrounding environment.

G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose

Emergency Spill Response Workflow

For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[9]

3.3: Firefighting Measures

While this compound is not highly flammable, it can decompose in a fire to produce hazardous gases.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 4: Application in Organic Synthesis: Exemplary Protocols

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. The following are representative, self-validating protocols for its use in Suzuki, Sonogashira, and Heck reactions.

4.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).[11]

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the this compound spot/peak indicates the reaction is proceeding.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

4.2: Sonogashira Cross-Coupling

This protocol details the coupling of this compound with a terminal alkyne.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).[13]

  • Solvent, Base, and Alkyne Addition: Add anhydrous solvent (e.g., THF or DMF) and an amine base like triethylamine via syringe. Stir to dissolve the solids. Slowly add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC. The formation of a new, less polar spot and the consumption of the starting material will be observed. The reaction is typically complete within 2-4 hours.[13]

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl to remove the amine base, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography. Confirm the structure of the product using appropriate spectroscopic methods.

4.3: Heck-Mizoroki Cross-Coupling

This protocol outlines the coupling of this compound with an alkene.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., NaOAc, 2.0 equiv.).[15]

  • Solvent and Alkene Addition: Add a suitable solvent, such as DMF or a mixture of DMF and water.[15] Add the alkene (1.2-1.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Track the reaction's progress by TLC or GC. The reaction is generally complete within 2-24 hours.[15]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Characterization: Remove the solvent in vacuo and purify the crude product by flash column chromatography. Verify the structure of the synthesized compound using spectroscopic techniques.

Section 5: Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its effective use is predicated on a comprehensive understanding of its hazard profile and the strict implementation of safety and handling protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and leverage its reactivity to advance their scientific objectives.

References

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-iodoanisole as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-chloro-2-iodoanisole (CAS No: 52807-27-9), a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural arrangement, featuring differentially reactive halogen atoms, enables selective and sequential functionalization, making it an invaluable building block for constructing complex molecular architectures found in numerous therapeutic agents.[1] This document details the physicochemical properties, safety protocols, and core applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Advantage of this compound

This compound is a substituted aromatic compound whose value in medicinal chemistry is derived from the distinct reactivity of its two halogen substituents.[1] The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess significantly different bond dissociation energies. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond.[2] This predictable chemoselectivity is the cornerstone of its utility, allowing for a two-stage synthetic strategy:

  • Initial, Selective Functionalization: A primary cross-coupling reaction (e.g., C-C or C-N bond formation) occurs exclusively at the C-I position.

  • Subsequent Derivatization: The chloro-substituted intermediate from the first step can then undergo a second, often different, cross-coupling reaction under more forcing conditions to functionalize the C-Cl position.

This stepwise approach provides a reliable pathway to complex, tri-substituted anisole derivatives, which are common scaffolds in pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1]

Physicochemical and Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52807-27-9[1]
Molecular Formula C₇H₆ClIO[3]
Molecular Weight 268.48 g/mol [3]
Appearance White or colorless to orange/green crystal powder[4]
Melting Point 65-70 °C[4]
Solubility Soluble in methanol, ethanol, ether, and acetone; insoluble in water.[4]
Sensitivity Light Sensitive[4]
Safety & Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[4][5]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, or clothing.[6] Keep in a tightly closed container, sealed in a dry place, and protected from light.[4][7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4][6] For skin contact, wash off immediately with soap and plenty of water.[6][7]

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate for sequential cross-coupling reactions. The workflow allows for the controlled introduction of two different functional groups onto the aromatic ring.

G cluster_0 General Workflow A This compound B Step 1: Selective Coupling at C-I (e.g., Suzuki, Buchwald-Hartwig) Conditions: Mild A->B Reagent 1 Pd(0) Catalyst C Monofunctionalized Intermediate (2-Aryl/Amino-4-chloroanisole) B->C D Step 2: Coupling at C-Cl (e.g., Suzuki, Buchwald-Hartwig) Conditions: Forcing C->D Reagent 2 Pd(0) Catalyst E Difunctionalized Product D->E

Caption: General workflow for sequential cross-coupling.

Application Note 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[8] When using this compound, the reaction proceeds selectively at the more reactive C-I bond.

Mechanistic Rationale

The catalytic cycle involves three key steps. The choice of a suitable base is critical as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-Ar' trans_complex->re_product start_halide Ar-I start_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->oa_complex base Base (e.g., K₂CO₃) base->boronic_acid Activation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 2-(4-methylphenyl)-4-chloroanisole

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Water, deionized

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation (in situ): In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%). Expertise Note: Using a 1:4 ratio of Pd to ligand is common for generating the active Pd(0)(PPh₃)₄ species in situ, which can be more convenient than handling the air-sensitive tetrakis complex directly.

  • Solvent and Catalyst Addition: Add the catalyst mixture to the reaction flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Suzuki-Miyaura Couplings

Boronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd/C (1.4)K₂CO₃DMF1.592
Arylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene12>90
Arylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Dioxane8>95
Note: Yields are representative and depend on the specific substrate and precise conditions. Sources:[9][10]

Application Note 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, replacing harsher classical methods.[11] The reaction is highly sensitive to the choice of ligand and base.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle similar to other cross-couplings.[11] The development of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) by the Buchwald group was a critical breakthrough.[12] These ligands accelerate the reductive elimination step—the final, product-forming step—which is often the slowest part of the cycle, thereby dramatically improving reaction efficiency and scope.[12][13]

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination re_product Ar-NR₂ amido_complex->re_product start_halide Ar-I start_halide->oa_complex amine HNR₂ amine->oa_complex base Base (e.g., NaOt-Bu) base->amine Deprotonation

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Synthesis of N-benzyl-(5-chloro-2-methoxyphenyl)amine

This protocol uses a modern palladium precatalyst for improved efficiency and ease of handling.

Materials:

  • This compound

  • Benzylamine

  • BrettPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (glovebox or Schlenk line)

Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, add this compound (1.0 mmol, 1.0 equiv) and the BrettPhos Pd G3 precatalyst (0.01 mmol, 1 mol%) to an oven-dried vial equipped with a stir bar. Trustworthiness Note: Using a precatalyst like BrettPhos Pd G3 ensures efficient and reproducible generation of the active L-Pd(0) species, removing a common source of reaction failure.[14]

  • Reagent Addition: Add anhydrous toluene (2 mL). Add benzylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Base Addition: Slowly add LHMDS solution (2.4 mmol, 2.4 equiv) dropwise while stirring. Causality Note: A strong, non-nucleophilic base like LHMDS is required to deprotonate the amine without competing as a nucleophile. The reaction must be anhydrous as these bases are highly water-sensitive.

  • Reaction: Seal the vial and heat the mixture to 80 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: General Conditions for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemp (°C)
Pd G3 PrecatalystBrettPhosLHMDSTHF65 - 80
Pd(OAc)₂XPhosNaOt-BuToluene100
Pd₂(dba)₃RuPhosK₃PO₄Dioxane110
Source: Adapted from general protocols.[14]

Conclusion

This compound stands out as a highly effective and versatile precursor in the synthesis of pharmaceutical compounds. Its well-defined chemoselectivity enables a predictable and powerful strategy for building molecular complexity through sequential palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that govern its reactivity, researchers can rationally design synthetic routes to novel and potent therapeutic agents, making this compound an essential tool in the drug discovery arsenal.[1][15]

References

Application Notes and Protocols for Selective Sonogashira Coupling of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the selective Sonogashira cross-coupling of 4-chloro-2-iodoanisole with various terminal alkynes. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly chemoselective alkynylation at the 2-position, leaving the chloro-substituent intact for subsequent transformations. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering field-proven methodologies, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Value of Selective Alkynylation

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is renowned for its mild conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a di-halogenated arene, it serves as a versatile building block for sequential, site-selective cross-coupling reactions. The inherent reactivity difference of the aryl halides—where the C-I bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond—is the lynchpin of this strategy.[3] By carefully controlling reaction conditions, one can achieve exclusive coupling at the iodo-substituted position. This preserves the chloro-group as a synthetic handle for further diversification, enabling the streamlined construction of complex molecular architectures.

Core Principles and Reaction Mechanism

A comprehensive understanding of the Sonogashira coupling mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen challenges. The reaction proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[3]

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The precatalyst, typically a Pd(II) species like Pd(PPh₃)₂Cl₂, is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the most reactive carbon-halide bond. For this compound, this occurs selectively at the C-I bond to form a Pd(II)-aryl intermediate.

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (commonly an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This species is the key nucleophile for the transmetalation step.[3]

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[4]

Visualization of the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII_Aryl Ar-Pd(II)L₂(I) (B) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') (C) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') Product 4-Chloro-2-(alkynyl)anisole PdII_Alkyne->Product CuI Cu(I)X Cu_Alkyne [Cu(I)-C≡CR'] CuI->Cu_Alkyne H-C≡CR' / Base Cu_Alkyne->PdII_Aryl To Transmetalation ArI This compound ArI->Pd0 Alkyne Terminal Alkyne (H-C≡CR') Alkyne->CuI

Caption: The dual catalytic cycle of the Sonogashira coupling.

Field-Proven Experimental Protocols

The following protocols have been designed to provide reliable and reproducible results for the selective Sonogashira coupling of this compound. The choice of catalyst, base, and solvent is critical for achieving high selectivity and yield.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling

This protocol is adapted from highly successful selective mono-alkynylations of structurally related diiodoanisoles and represents a robust starting point for a wide range of terminal alkynes.[5]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.15 mmol, 15 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by diisopropylamine (DIPA, 2.0 mmol, 2.0 equiv). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-2-(alkynyl)anisole.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic, highly effective system for Sonogashira couplings.[5] The 5 mol% loading of the palladium catalyst is a balance between reaction efficiency and cost.

  • Base/Solvent: Diisopropylamine (DIPA) serves as both the base and a co-solvent. Its bulkiness can help to minimize alkyne homocoupling (Glaser coupling). Toluene is an excellent non-polar solvent that facilitates the dissolution of the organic reagents.[5]

  • Temperature: Running the reaction at room temperature is crucial for selectivity. Higher temperatures could provide sufficient energy to initiate the oxidative addition into the stronger C-Cl bond, leading to a loss of selectivity.[1]

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the formation of alkyne homocoupling dimers as a significant byproduct.[6] A copper-free protocol can circumvent this issue, although it may require more specialized ligands and bases.

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a bulky electron-rich phosphine ligand (e.g., XPhos)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction Progress: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be monitored carefully by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Causality Behind Choices:

  • Copper-Free System: Eliminating CuI prevents the Glaser homocoupling side reaction.[6]

  • Ligand Choice: In the absence of copper, the choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos can enhance the rate of oxidative addition and stabilize the palladium catalyst, which is particularly important for less reactive aryl halides.[3]

  • Base: A stronger inorganic base like Cs₂CO₃ is often required in copper-free systems to facilitate the deprotonation of the terminal alkyne.

Data Presentation: Comparative Performance

The following table summarizes expected outcomes for the selective Sonogashira coupling of this compound with various alkynes, based on data from analogous systems.[5]

EntryTerminal Alkyne (R')ProtocolCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1Pd(PPh₃)₂Cl₂ / CuIDIPA / TolueneRT12~85
21-Hexyne1Pd(PPh₃)₂Cl₂ / CuIDIPA / TolueneRT12~90
33-Hydroxy-3-methyl-1-butyne1Pd(PPh₃)₂Cl₂ / CuIDIPA / TolueneRT24~75
4Trimethylsilylacetylene1Pd(PPh₃)₂Cl₂ / CuIDIPA / TolueneRT18~92
5Phenylacetylene2Pd(OAc)₂ / XPhosCs₂CO₃ / DMF5012~80

Yields are estimates for isolated products and may vary based on experimental execution and purification efficiency.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality of reagents (base, solvent).1. Use a pre-activated Pd(0) source like Pd(PPh₃)₄. Ensure the base is strong enough to reduce the Pd(II) precatalyst.2. Thoroughly dry all glassware and solvents. Ensure a robust inert atmosphere is maintained.3. Use freshly opened or purified solvents and bases.
Formation of Alkyne Homocoupling Product (Glaser Coupling) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.2. Reduce the loading of CuI. Alternatively, switch to a copper-free protocol (Protocol 2).
Loss of Selectivity (Reaction at C-Cl bond) 1. Reaction temperature is too high.2. Use of a highly reactive catalyst system.1. Strictly maintain the reaction at room temperature or below.2. Avoid overly reactive ligands that might facilitate oxidative addition to the C-Cl bond. Stick to standard phosphine ligands like PPh₃ for initial trials.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. Certain amine bases can promote this side reaction.1. Ensure all reagents and solvents are scrupulously dry.2. If dehalogenation is significant, consider switching the base (e.g., from an amine to an inorganic base like K₂CO₃).

References

Application Note: 4-Chloro-2-iodoanisole as a Versatile Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 4-chloro-2-iodoanisole, a key halogenated intermediate, and its strategic application in the synthesis of advanced agrochemicals. The unique structural feature of this molecule—possessing two different halogen atoms on an anisole core—offers exceptional versatility for selective, sequential cross-coupling reactions. This differential reactivity between the highly reactive iodine at the C-2 position and the more robust chlorine at the C-4 position allows for the precise and controlled construction of complex molecular architectures common in modern fungicides, herbicides, and insecticides. We will explore the core synthetic strategies, primarily Palladium-catalyzed reactions, and provide detailed, field-proven protocols for the synthesis of key agrochemical precursors.

Introduction: The Strategic Advantage of Orthogonal Functionalization

This compound (CAS: 52807-27-9) is a substituted anisole that serves as a powerful intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications.[1] Its value lies not just in the presence of halogen atoms, which are essential handles for carbon-carbon and carbon-heteroatom bond formation, but in the difference in their reactivity. This is a concept known as orthogonal functionalization.

The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. In the context of transition-metal catalysis, particularly with palladium, the C-I bond is far more susceptible to oxidative addition, which is the initial, rate-determining step in many cross-coupling reactions. This allows chemists to selectively functionalize the C-2 position of the ring while leaving the C-4 chloro-substituent intact for a potential subsequent transformation. This two-step, selective functionalization is a highly efficient strategy for building the complex biaryl or aryl-amine scaffolds that are prevalent in many high-performance agrochemicals.[2][3]

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₆ClIOPubChem[4]
Molecular Weight 268.48 g/mol PubChem[4]
Appearance White to yellow-green crystal powderChemBK[5]
Melting Point 65-70 °CChemBK[5]
Solubility Soluble in methanol, ethanol, ether, acetoneChemBK[5]
Safety Irritating to eyes, respiratory system, and skinChemBK[5]

Core Synthetic Strategies: Selective Cross-Coupling Reactions

The differential reactivity of this compound is best exploited through palladium-catalyzed cross-coupling reactions. These methods have become foundational in modern chemistry due to their broad substrate scope and functional group tolerance.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. It is one of the most robust methods for synthesizing biaryl compounds, a common structural motif in fungicides and herbicides.[6][7][8] When this compound is used, the reaction occurs selectively at the C-I bond.

Causality of Selectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The activation barrier for the C-I bond is much lower than for the C-Cl bond, leading to exclusive formation of the arylpalladium(II) iodide intermediate.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-I pd2 Ar-Pd(II)-I(L)₂ Intermediate ox_add->pd2 transmetal Transmetalation pd2->transmetal R'-B(OR)₂ Base pd2_r Ar-Pd(II)-R'(L)₂ Intermediate transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Ar-R' Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-I pd2_halide Ar-Pd(II)-I(L)₂ Intermediate ox_add->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord HNR'R'' pd2_amine [Ar-Pd(II)-NHR'R'']⁺ Complex amine_coord->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation Base pd2_amido Ar-Pd(II)-NR'R''(L) Amido Complex deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR'R'' Experimental_Workflow setup 1. Reactor Setup - Add this compound,  boronic acid, and base to flask. - Inert atmosphere (N₂ or Ar). reagents 2. Reagent Addition - Add solvent (e.g., Dioxane/Water). - Degas the mixture. - Add Pd catalyst. setup->reagents reaction 3. Reaction - Heat to 80-100 °C. - Monitor by TLC or LC-MS  (approx. 4-12 h). reagents->reaction workup 4. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify analyze 6. Analysis - Characterize by ¹H NMR, ¹³C NMR, MS. purify->analyze

References

The Strategic Role of 4-Chloro-2-iodoanisole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the utility of 4-Chloro-2-iodoanisole as a key building block in medicinal chemistry. We will delve into its applications in the synthesis of pharmacologically relevant scaffolds, with a focus on practical, field-proven protocols for key synthetic transformations. The inherent reactivity differences between the iodo and chloro substituents on the anisole ring make this reagent a powerful tool for the regioselective construction of complex molecular architectures.

Introduction: The Versatility of a Dihalogenated Anisole Derivative

This compound is a valuable intermediate in organic synthesis, particularly in the realm of drug discovery and development. Its structure, featuring a methoxy group and two different halogen atoms on an aromatic ring, provides a unique platform for sequential and site-selective cross-coupling reactions. This allows for the controlled and predictable introduction of diverse functionalities, a crucial aspect in the generation of compound libraries for lead optimization. The electron-donating methoxy group can also influence the reactivity of the aromatic ring and the properties of the final molecule.

The primary utility of this compound lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference is the cornerstone of its strategic use, enabling selective functionalization at the 2-position while leaving the 4-position available for subsequent transformations.

Core Applications in Bioactive Molecule Synthesis

This compound serves as a linchpin in the synthesis of a variety of bioactive compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its ability to participate in key carbon-carbon and carbon-nitrogen bond-forming reactions makes it an indispensable tool for medicinal chemists.

Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in a number of approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other kinases.[1][2] The synthesis of these molecules often involves the construction of a diaryl ether or a diarylamine linkage, where this compound can serve as a versatile starting material.

GPCR Ligands

GPCRs represent a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[3][4] The development of selective agonists, antagonists, and allosteric modulators for GPCRs is a major focus of drug discovery.[5][6] Substituted benzamides are a common structural motif in many GPCR ligands, and this compound can be a key precursor in their synthesis.[7]

Key Synthetic Transformations and Protocols

The following sections provide detailed protocols for the three most important palladium-catalyzed cross-coupling reactions involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. The significantly higher reactivity of the C-I bond in this compound allows for highly regioselective coupling at the 2-position.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl iodides.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloroanisole.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl iodide and facilitates the reductive elimination step, leading to higher yields and faster reaction times.

  • Base: Potassium carbonate is a moderately strong inorganic base that is crucial for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₂CO₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Dioxane/Water inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-4-chloroanisole purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl linkers or functionalities into a molecule. Similar to the Suzuki coupling, the reaction occurs selectively at the C-I bond of this compound.

Protocol 2: Regioselective Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a representative example adapted from established methodologies for the Sonogashira coupling of aryl iodides.[1][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the amine base (TEA or DIPEA, 3.0 equiv), and finally the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-4-chloroanisole.

Causality of Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base such as triethylamine serves multiple roles: it acts as a solvent, a base to deprotonate the terminal alkyne, and a scavenger for the hydrogen halide byproduct.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants and catalysts.

Catalytic Cycles in Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition (Ar-I) pd0->pd_ox Ar-I pd_complex Ar-Pd(II)-I(L₂) pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_re Reductive Elimination pd_trans->pd_re pd_re->pd0 Regenerates product Ar-alkyne pd_re->product cu_i Cu(I)X cu_alkyne Alkyne Coordination cu_i->cu_alkyne R-C≡C-H cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_alkyne->cu_acetylide Base cu_acetylide->pd_trans Transfers alkyne

Caption: The interconnected palladium and copper catalytic cycles in a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10][11] This reaction is of paramount importance in medicinal chemistry due to the prevalence of the aniline and related motifs in drug molecules. Again, the reaction can be performed regioselectively at the 2-position of this compound.

Protocol 3: Regioselective Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl iodides.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired 2-amino-4-chloroanisole derivative.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a highly effective bulky, electron-rich biaryl phosphine ligand for Buchwald-Hartwig aminations, promoting both the oxidative addition and reductive elimination steps, and is compatible with a wide range of amines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Toluene is a common non-polar solvent for this reaction that effectively dissolves the reactants and is stable at the required reaction temperatures.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-I) pd0->ox_add Ar-I pd_complex Ar-Pd(II)-I(L₂) ox_add->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange R₂NH, Base pd_amido Ar-Pd(II)-NR₂(L) ligand_exchange->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regenerates product Ar-NR₂ red_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation

The following table summarizes representative yields for the regioselective cross-coupling reactions of this compound with various coupling partners, based on literature reports for similar substrates.

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura Phenylboronic acid2-Phenyl-4-chloroanisole85-95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chloroanisole80-92
3-Pyridylboronic acid2-(3-Pyridyl)-4-chloroanisole75-88
Sonogashira Phenylacetylene2-(Phenylethynyl)-4-chloroanisole90-98
Trimethylsilylacetylene2-(Trimethylsilylethynyl)-4-chloroanisole88-96
Propargyl alcohol3-(4-Chloro-2-methoxyphenyl)prop-2-yn-1-ol80-90
Buchwald-Hartwig AnilineN-(4-Chloro-2-methoxyphenyl)aniline80-94
Morpholine4-(4-Chloro-2-methoxyphenyl)morpholine85-95
BenzylamineN-Benzyl-4-chloro-2-methoxyaniline78-89

Note: Yields are indicative and can vary based on the specific reaction conditions and the nature of the coupling partner.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its differential halogen reactivity allows for predictable and regioselective functionalization through a variety of powerful palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of novel and complex bioactive molecules, thereby accelerating the drug discovery process.

References

Catalytic Cross-Coupling with 4-Chloro-2-iodoanisole: A Guide to Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Differentiated Dihaloarenes

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. Within this field, dihalogenated aromatic compounds present a unique opportunity for sequential and site-selective functionalization, enabling the rapid assembly of complex molecular architectures.

4-Chloro-2-iodoanisole is a valuable and versatile building block that embodies this potential. Its structure, featuring two distinct halogen atoms—iodine and chlorine—at the ortho and para positions relative to a methoxy group, allows for chemoselective cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds (C-I: ~272 kJ/mol, C-Cl: ~409 kJ/mol) dictates that palladium catalysts will preferentially activate the weaker carbon-iodine bond. This inherent reactivity difference provides a reliable handle for selective functionalization at the C-2 position while leaving the C-4 chloro substituent intact for subsequent transformations.

This comprehensive guide provides detailed application notes and protocols for the selective cross-coupling of this compound through four major classes of palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles that govern these powerful synthetic tools.

The Principle of Chemoselectivity: Exploiting the C-I/C-Cl Reactivity Differential

The success of selective cross-coupling with this compound hinges on the judicious choice of catalytic systems that can effectively discriminate between the two halogen atoms. The generally accepted mechanism for these reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1] This step is often rate-determining and is significantly more facile for aryl iodides than for aryl chlorides.[1]

The selection of appropriate ligands and reaction conditions is paramount to preserving this selectivity and preventing over-reaction or undesired side product formation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity, ensuring a clean and efficient transformation at the C-2 position.[2][3]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the C-2 position.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-I bond of this compound is established in the initial oxidative addition step. The subsequent transmetalation with an organoboron reagent and reductive elimination to form the new C-C bond proceed to furnish the desired 2-aryl-4-chloroanisole derivative.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n ArPd(II)(I)L_n ArPd(II)(I)L_n Pd(0)L_n->ArPd(II)(I)L_n Oxidative Addition (this compound) ArPd(II)(R)L_n ArPd(II)(R)L_n ArPd(II)(I)L_n->ArPd(II)(R)L_n Transmetalation (R-B(OR')_2, Base) ArPd(II)(R)L_n->Pd(0)L_n Reductive Elimination 2-Aryl-4-chloroanisole 2-Aryl-4-chloroanisole ArPd(II)(R)L_n->2-Aryl-4-chloroanisole This compound This compound R-B(OR')_2 R-B(OR')_2

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Chloro-2-(4-methoxyphenyl)anisole

This protocol details the selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

Reagent/SolventFormulaMWAmountMoles
This compoundC₇H₆ClIO268.48268 mg1.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96182 mg1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.05
K₂CO₃K₂CO₃138.21276 mg2.0
1,4-DioxaneC₄H₈O₂88.118 mL-
WaterH₂O18.022 mL-

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (268 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2-(4-methoxyphenyl)anisole.

II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful means to introduce alkenyl substituents onto the aromatic ring of this compound, again with high selectivity for the C-2 position.[4]

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and generates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[4]

Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n ArPd(II)(I)L_n ArPd(II)(I)L_n Pd(0)L_n->ArPd(II)(I)L_n Oxidative Addition (this compound) R-CH=CH-Pd(II)(Ar)L_n R-CH=CH-Pd(II)(Ar)L_n ArPd(II)(I)L_n->R-CH=CH-Pd(II)(Ar)L_n Migratory Insertion (Alkene) HPd(II)(I)L_n HPd(II)(I)L_n R-CH=CH-Pd(II)(Ar)L_n->HPd(II)(I)L_n β-Hydride Elimination 2-Alkenyl-4-chloroanisole 2-Alkenyl-4-chloroanisole R-CH=CH-Pd(II)(Ar)L_n->2-Alkenyl-4-chloroanisole HPd(II)(I)L_n->Pd(0)L_n Reductive Elimination (Base) This compound This compound Alkene Alkene

Figure 2: Catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of 4-Chloro-2-(styryl)anisole

This protocol describes the selective Heck coupling of this compound with styrene.

Materials:

Reagent/SolventFormulaMWAmountMoles
This compoundC₇H₆ClIO268.48268 mg1.0
StyreneC₈H₈104.15125 mg1.2
Pd(OAc)₂C₄H₆O₄Pd224.5011 mg0.05
P(o-tolyl)₃C₂₁H₂₁P304.3730 mg0.1
Triethylamine (Et₃N)C₆H₁₅N101.19202 mg2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL-

Procedure:

  • In a sealed tube under an argon atmosphere, dissolve this compound (268 mg, 1.0 mmol) and palladium(II) acetate (11 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30 mg, 0.1 mmol) in DMF (5 mL).

  • Add styrene (125 mg, 1.2 mmol) and triethylamine (202 mg, 2.0 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-chloro-2-(styryl)anisole.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the direct alkynylation of this compound at the C-2 position.[5]

Mechanistic Overview

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[5] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper co-catalyst activates the terminal alkyne, facilitating the transmetalation step with the palladium complex. Reductive elimination then yields the desired arylalkyne.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)L_n ArPd(II)(I)L_n ArPd(II)(I)L_n Pd(0)L_n->ArPd(II)(I)L_n Oxidative Addition ArPd(II)(C≡CR)L_n ArPd(II)(C≡CR)L_n ArPd(II)(I)L_n->ArPd(II)(C≡CR)L_n Transmetalation ArPd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination 2-Alkynyl-4-chloroanisole 2-Alkynyl-4-chloroanisole ArPd(II)(C≡CR)L_n->2-Alkynyl-4-chloroanisole Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Alkyne Activation (Base) Cu-C≡CR->ArPd(II)(I)L_n Cu-C≡CR->Cu(I) Transmetalation to Pd

Figure 3: Catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)anisole

This protocol provides a method for the selective Sonogashira coupling of this compound with phenylacetylene.

Materials:

Reagent/SolventFormulaMWAmountMoles
This compoundC₇H₆ClIO268.48268 mg1.0
PhenylacetyleneC₈H₆102.14123 mg1.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9035 mg0.05
CuICuI190.4510 mg0.05
Diisopropylamine (DIPA)C₆H₁₅N101.19202 mg2.0
TolueneC₇H₈92.1410 mL-

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (268 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Add toluene (10 mL) and diisopropylamine (202 mg, 2.0 mmol).

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-chloro-2-(phenylethynyl)anisole.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[6] This reaction can be applied to this compound to selectively introduce an amine functionality at the C-2 position.

Mechanistic Principles

Similar to the other cross-coupling reactions, the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex.[6] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired arylamine and regenerates the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n ArPd(II)(I)L_n ArPd(II)(I)L_n Pd(0)L_n->ArPd(II)(I)L_n Oxidative Addition (this compound) [ArPd(II)(NHR'R'')L_n]I [ArPd(II)(NHR'R'')L_n]I ArPd(II)(I)L_n->[ArPd(II)(NHR'R'')L_n]I Amine Coordination ArPd(II)(NR'R'')L_n ArPd(II)(NR'R'')L_n [ArPd(II)(NHR'R'')L_n]I->ArPd(II)(NR'R'')L_n Deprotonation (Base) ArPd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination 2-Amino-4-chloroanisole 2-Amino-4-chloroanisole ArPd(II)(NR'R'')L_n->2-Amino-4-chloroanisole This compound This compound Amine Amine

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-Chloro-2-methoxyphenyl)morpholine

This protocol outlines the selective Buchwald-Hartwig amination of this compound with morpholine.

Materials:

Reagent/SolventFormulaMWAmountMoles
This compoundC₇H₆ClIO268.48268 mg1.0
MorpholineC₄H₉NO87.12105 mg1.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7223 mg0.025
XantphosC₃₉H₃₂OP₂578.6058 mg0.1
NaOt-BuC₄H₉NaO96.10134 mg1.4
TolueneC₇H₈92.1410 mL-

Procedure:

  • Charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol) and Xantphos (58 mg, 0.1 mmol).

  • Add toluene (5 mL) and stir for 10 minutes at room temperature.

  • To a separate Schlenk tube, add this compound (268 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), and the pre-formed catalyst solution.

  • Add morpholine (105 mg, 1.2 mmol) and additional toluene (5 mL).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to afford N-(4-chloro-2-methoxyphenyl)morpholine.

Conclusion

The chemoselective cross-coupling of this compound represents a powerful strategy for the synthesis of highly functionalized aromatic compounds. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, a variety of substituents can be selectively introduced at the C-2 position. The protocols provided in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers to explore the synthetic utility of this versatile building block. The successful application of these methods relies on a sound understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions.

References

Application Note: Strategic Synthesis of Novel Polysubstituted Aromatics using 4-Chloro-2-iodoanisole as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details the strategic utilization of 4-chloro-2-iodoanisole as a foundational building block for the synthesis of complex, polysubstituted aromatic compounds. The inherent differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. By providing a deep dive into the principles of chemoselectivity and offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this document serves as a comprehensive resource for researchers in drug discovery, materials science, and synthetic organic chemistry.

The Principle of Orthogonal Reactivity in this compound

The synthetic utility of this compound stems from the significant difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[1][2] This reactivity differential enables the selective functionalization of the C-I position under mild conditions, leaving the more robust C-Cl bond intact for subsequent transformations under more forcing conditions.[3]

This "orthogonal" control is the cornerstone of synthesizing highly complex molecules from a simple, commercially available starting material. The methoxy group (-OCH₃) acts as a mild activating group and an ortho-, para- director, though its electronic influence is secondary to the powerful and selective nature of palladium catalysis.

G cluster_0 Reactivity Hierarchy Start This compound Mild Mild Pd Catalyst (e.g., Pd(PPh₃)₄, rt to 80°C) Start->Mild Condition Set 1 CI_React Selective reaction at C-I bond Mild->CI_React Harsh Harsh Pd Catalyst (e.g., with bulky phosphine ligands, >100°C) CCl_React Reaction at C-Cl bond Harsh->CCl_React Intermediate Monofunctionalized Intermediate CI_React->Intermediate Intermediate->Harsh Condition Set 2

Figure 1: Logical workflow for the sequential functionalization of this compound based on differential halide reactivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[2][4] By using standard palladium catalysts, one can selectively couple a boronic acid at the 2-position of this compound with high efficiency.

Mechanism Overview

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid.

Reagents & Materials:

  • This compound (1.0 mmol, 268.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas supply

  • Standard reflux and stirring apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-chloroanisole.

Data Summary: Suzuki-Miyaura Coupling Examples
Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80~95%Adapted from[5][6]
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90~92%General protocol
3-Furylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85~88%General protocol

Protocol 2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are key intermediates in medicinal chemistry and materials science.[3][7] This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][8]

Mechanism Overview

The Sonogashira reaction follows a dual catalytic cycle:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.[1]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium complex.[3] The final step is reductive elimination from the palladium center to yield the product.[9]

Detailed Experimental Protocol

This protocol details the coupling of this compound with phenylacetylene.

Reagents & Materials:

  • This compound (1.0 mmol, 268.5 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg)

  • Copper(I) iodide [CuI] (0.03 mmol, 5.7 mg)

  • Triethylamine [Et₃N] (3.0 mmol, 303 mg, 416 µL)

  • Tetrahydrofuran [THF], anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 6-12 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-chloro-2-(phenylethynyl)anisole.

Advanced Strategy: Sequential, Two-Fold Functionalization

The true power of this compound is realized in sequential coupling strategies. After a selective reaction at the C-I position, the resulting monofunctionalized product can undergo a second coupling reaction at the C-Cl position. This typically requires a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures.[10]

Figure 2: Workflow for a two-step sequential Suzuki-Miyaura coupling to synthesize unsymmetrical biaryl products.

Example Protocol: One-Pot, Two-Step Suzuki/Suzuki Coupling

Procedure:

  • First Coupling (C-I):

    • Perform the Suzuki-Miyaura coupling as described in Protocol 1 with this compound (1.0 mmol) and the first boronic acid (Aryl¹-B(OH)₂, 1.1 mmol) using Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol) in dioxane at 90 °C.

    • After 4 hours (or upon consumption of starting material as per TLC), cool the reaction to room temperature.

  • Second Coupling (C-Cl):

    • To the same reaction flask, add the second boronic acid (Aryl²-B(OH)₂, 1.5 mmol), additional base (K₃PO₄, 3.0 mmol), and the second catalyst system: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.08 mmol).

    • Purge the flask with inert gas again.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Follow the standard aqueous work-up and chromatographic purification as described in the previous protocols to isolate the unsymmetrical 2,4-disubstituted anisole product.

Conclusion

This compound is a highly valuable and versatile building block for the construction of novel polysubstituted aromatic compounds.[11][12] Its orthogonal halide reactivity allows for a programmed, sequential introduction of different functionalities. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can precisely control the outcome of palladium-catalyzed cross-coupling reactions to access a wide array of complex molecular architectures.[13] The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful synthetic tool in advanced chemical research.

References

Application Notes and Protocols: 4-Chloro-2-iodoanisole as a Versatile Building Block in Regioselective Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-iodoanisole (Figure 1) has emerged as a particularly valuable scaffold, primarily due to the differential reactivity of its two halogen substituents.[1] This di-halogenated anisole derivative provides chemists with a powerful tool for regioselective functionalization, enabling the sequential introduction of different molecular fragments onto an aromatic core. The pronounced difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, especially in transition metal-catalyzed cross-coupling reactions, allows for precise control over synthetic outcomes.[1]

This application note serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reactivity of this compound, detailed protocols for its application in key cross-coupling reactions, and insights into the design of sequential functionalization strategies. The protocols and discussions herein are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any experimental setting.

PropertyValueReference
CAS Number 52807-27-9[1][2]
Molecular Formula C₇H₆ClIO[1][2]
Molecular Weight 268.48 g/mol [1][2]
Appearance Pale Yellow Liquid[1]
Boiling Point 133-135 °C[1]
IUPAC Name 4-chloro-2-iodo-1-methoxybenzene[2]

Safety and Handling: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood, are mandatory. Store the compound at 0-8°C under an inert atmosphere to ensure stability.[1]

Core Principle: Exploiting Differential Reactivity

The synthetic utility of this compound is anchored in the significant difference in bond dissociation energies of the C−I and C−Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly dependent on the identity of the halogen. The reactivity trend is well-established: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] This disparity allows for the selective activation of the C-I bond under mild conditions, leaving the more robust C-Cl bond untouched for subsequent transformations.

G cluster_0 Selective Functionalization Strategy start This compound reaction1 Reaction 1 (e.g., Suzuki, Sonogashira) start->reaction1 Mild Conditions Selective for C-I bond intermediate 2-Substituted-4-chloroanisole reaction1->intermediate reaction2 Reaction 2 (e.g., Buchwald-Hartwig) intermediate->reaction2 Forcing Conditions Activates C-Cl bond product Di-substituted Product reaction2->product Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Transmetal_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetal_Complex Transmetal_Complex->Pd0 Product Product Transmetal_Complex->Product Reductive Elimination ArI This compound ArI->OA_Complex Oxidative Addition ArBOH2 Ar'-B(OR)₂ + Base ArBOH2->Transmetal_Complex Transmetalation G cluster_1 Sequential Cross-Coupling Workflow start This compound reaction1 Step 1: Sonogashira Coupling (Pd(PPh₃)₂Cl₂/CuI, Et₃N, RT) start->reaction1 Selective C-I Activation intermediate 2-(Alkynyl)-4-chloroanisole reaction1->intermediate reaction2 Step 2: Suzuki Coupling (Pd₂(dba)₃/SPhos, K₃PO₄, 110°C) intermediate->reaction2 C-Cl Activation product 2-(Alkynyl)-4-aryl-anisole reaction2->product

References

Application Notes and Protocols: 4-Chloro-2-iodoanisole in the Synthesis of Advanced Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Chloro-2-iodoanisole is a versatile substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules and advanced materials. Its distinct reactivity, stemming from the presence of three different functional groups—a chloro, an iodo, and a methoxy group—on the benzene ring, allows for selective and sequential chemical transformations. In the realm of materials science, this molecule is particularly instrumental in the construction of conjugated polymers, which are the cornerstone of modern organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The strategic placement of the substituents on the anisole core enables chemists to precisely tailor the electronic and physical properties of the resulting polymers. The methoxy group, being an electron-donating group, influences the HOMO (Highest Occupied Molecular Orbital) energy level of the polymer, which is crucial for efficient charge injection and transport. The halogen atoms, with their differing reactivity in cross-coupling reactions (iodine being more reactive than chlorine), provide orthogonal handles for stepwise polymer backbone construction and functionalization. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key class of conjugated polymers: poly(p-phenylene vinylene) (PPV) derivatives.

Application Note 1: Synthesis of a Monomer for Gilch Polymerization

The Gilch polymerization is a widely employed method for the synthesis of high molecular weight PPV derivatives. This reaction proceeds via a precursor polymer route, starting from a bis(halomethyl)benzene monomer. This compound can be elaborated into a suitable monomer for Gilch polymerization, such as 1-chloro-4-(chloromethyl)-2-methoxybenzene. While the direct conversion is a multi-step process, for the purpose of this guide, we will focus on a structurally related and synthetically accessible monomer, 1,4-bis(chloromethyl)-2-methoxy-5-chlorobenzene , to illustrate the principles and protocols. The presence of the chloro and methoxy substituents on the resulting polymer, poly(2-chloro-5-methoxyphenylenevinylene) (CMPT-PPV), significantly influences its electronic properties and processability.

Rationale for Monomer Design:

The chloro- and methoxy-substituted phenylene vinylene units in the polymer backbone serve distinct purposes:

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the conjugated backbone, raising the HOMO energy level. This facilitates more efficient hole injection from the anode in an OLED device.

  • Chloro Group (-Cl): As an electron-withdrawing group, it lowers both the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This can enhance the oxidative stability of the polymer and influence the emission color. The presence of the chloro group can also impact polymer solubility and morphology.

Below is a conceptual workflow for the synthesis of a PPV derivative using a monomer derived from a substituted anisole.

Gilch_Polymerization_Workflow Monomer 1,4-bis(chloromethyl)- 2-methoxy-5-chlorobenzene Polymerization Gilch Polymerization Monomer->Polymerization Base Potassium tert-butoxide Base->Polymerization Solvent Anhydrous THF Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Purification Precipitation->Purification Polymer Poly(2-chloro-5-methoxyphenylenevinylene) (CMPT-PPV) Purification->Polymer

Caption: Workflow for the synthesis of CMPT-PPV via Gilch polymerization.

Protocol 1: Synthesis of Poly(2-chloro-5-methoxyphenylenevinylene) (CMPT-PPV) via Gilch Polymerization

This protocol describes the synthesis of CMPT-PPV from 1,4-bis(chloromethyl)-2-methoxy-5-chlorobenzene using the Gilch polymerization method.

Materials and Equipment:
MaterialPuritySupplier
1,4-bis(chloromethyl)-2-methoxy-5-chlorobenzene>98%Various
Potassium tert-butoxide (t-BuOK)>98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)>99.9%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Schlenk flask (100 mL)--
Magnetic stirrer and stir bar--
Syringes and needles--
Argon or Nitrogen gas supplyHigh purity-
Buchner funnel and filter paper--
Vacuum oven--
Procedure:
  • Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.

  • Addition of Base and Solvent: To the cooled Schlenk flask, add potassium tert-butoxide (1.12 g, 10 mmol) under a positive pressure of inert gas. Add 40 mL of anhydrous THF via a syringe.

  • Initiation of Polymerization: Stir the mixture at room temperature until the base is fully dissolved. In a separate dry vial, dissolve 1,4-bis(chloromethyl)-2-methoxy-5-chlorobenzene (2.40 g, 10 mmol) in 20 mL of anhydrous THF.

  • Monomer Addition: Slowly add the monomer solution to the stirred solution of potassium tert-butoxide in THF at room temperature over a period of 30 minutes using a syringe pump. The reaction mixture will typically turn yellow and then orange/red, and a precipitate may form.

  • Polymerization: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Quenching and Precipitation: After 24 hours, quench the reaction by slowly adding 5 mL of methanol. Pour the viscous polymer solution into 400 mL of vigorously stirring methanol. A fibrous orange-red precipitate of CMPT-PPV will form.

  • Purification:

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with methanol (3 x 50 mL).

    • To further purify the polymer, redissolve it in a minimal amount of THF (approx. 50 mL) and re-precipitate it into 500 mL of methanol.

    • Repeat this dissolution-precipitation step two more times to remove any low molecular weight oligomers and unreacted monomer.

  • Drying: Collect the final polymer by vacuum filtration and dry it in a vacuum oven at 40 °C overnight. The final product is an orange-red fibrous solid.

Application Note 2: Characterization of CMPT-PPV

The synthesized CMPT-PPV should be thoroughly characterized to determine its chemical structure, molecular weight, and optical properties, which are critical for its application in electronic devices.

Expected Characterization Data:
TechniqueExpected Results
¹H NMR (CDCl₃)Broad peaks in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the phenylene ring and the vinylene group. A broad peak around δ 3.9 ppm corresponding to the methoxy protons. The broadness of the peaks is characteristic of polymers.
GPC (THF)A monomodal or bimodal molecular weight distribution. Typical values for Gilch polymerization can yield number-average molecular weights (Mn) in the range of 10,000 - 100,000 g/mol with a polydispersity index (PDI) between 2 and 5.
UV-Vis (THF solution)A broad absorption band in the visible region, typically with a maximum (λₘₐₓ) around 450-500 nm, corresponding to the π-π* transition of the conjugated polymer backbone.
Fluorescence (THF)An emission spectrum in the green-yellow region of the visible spectrum, with an emission maximum (λₑₘ) typically between 500-550 nm upon excitation at the absorption maximum.

Application Note 3: Application of CMPT-PPV in Organic Light-Emitting Diodes (OLEDs)

CMPT-PPV, with its tailored electronic properties, is a promising candidate for use as the emissive layer or a hole-transporting layer in OLEDs. The methoxy group facilitates hole injection, while the overall conjugated system allows for efficient charge transport and radiative recombination of excitons to produce light.

Device Fabrication Principle:

A simple single-layer OLED can be fabricated by sandwiching a thin film of CMPT-PPV between a transparent anode (e.g., Indium Tin Oxide - ITO) and a low work function cathode (e.g., Calcium/Aluminum).

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (Ca/Al) EML Emissive Layer (CMPT-PPV) Cathode->EML Electron Injection Anode Anode (ITO) EML->Anode Hole Injection Substrate Glass Substrate

Caption: Schematic of a single-layer OLED using CMPT-PPV.

Protocol 2: Fabrication of a Simple CMPT-PPV Based OLED

This protocol provides a basic procedure for the fabrication of a single-layer OLED using spin-coating. This should be performed in a cleanroom environment.

Materials and Equipment:
MaterialPurity/SpecificationSupplier
CMPT-PPVSynthesized-
TolueneAnhydrous, >99.8%Sigma-Aldrich
ITO-coated glass substratesSheet resistance <20 Ω/sqVarious
Calcium (Ca)99.99%Kurt J. Lesker
Aluminum (Al)99.999%Kurt J. Lesker
Deionized water, acetone, isopropanolSemiconductor grade-
Spin-coater--
Thermal evaporator--
UV-Ozone cleaner--
Procedure:
  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Polymer Solution Preparation:

    • Prepare a 0.5% (w/v) solution of CMPT-PPV in anhydrous toluene.

    • Stir the solution overnight in an inert atmosphere (e.g., a glovebox) to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter before use.

  • Spin-Coating the Emissive Layer:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Deposit the CMPT-PPV solution onto the ITO surface and spin-coat at 2000 rpm for 60 seconds. This should result in a film thickness of approximately 80-100 nm.

    • Anneal the film at 80 °C for 30 minutes on a hotplate inside the glovebox to remove any residual solvent.

  • Cathode Deposition:

    • Transfer the substrates with the polymer film into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit a 30 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the device.

  • Encapsulation and Testing:

    • Encapsulate the device in the glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

    • Test the current-voltage-luminance (I-V-L) characteristics of the OLED using a source measure unit and a calibrated photodiode.

This compound is a valuable and versatile starting material in materials science, enabling the synthesis of functional conjugated polymers for organic electronic applications. Through established synthetic routes like the Gilch polymerization, it is possible to produce PPV derivatives with tailored optoelectronic properties. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this compound and its derivatives in the development of next-generation organic electronic devices. The principles outlined can be extended to the synthesis of a wide range of other advanced materials, underscoring the importance of this chemical building block in materials innovation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4-Chloro-2-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. This compound is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure allows for selective functionalization, making it a crucial building block in medicinal chemistry.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution (SEAr) on the starting material, 4-chloroanisole.[2] This involves reacting 4-chloroanisole with an electrophilic iodine source. Due to the relatively low reactivity of molecular iodine (I₂), an activator or a more potent iodinating reagent is typically required to achieve good conversion and yield.[3][4]

Q2: How do the methoxy (-OCH₃) and chloro (-Cl) groups influence the reaction's regioselectivity?

The outcome of the iodination is controlled by the directing effects of the two substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).

The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (iodine) primarily to the positions ortho to it (C2 and C6). The C2 position is electronically favored over the C6 position (which is also ortho to the deactivating chloro group). Therefore, the desired 2-iodo isomer is the major expected product under kinetically controlled conditions.

Q3: Why is molecular iodine (I₂) often insufficient for this synthesis?

Molecular iodine is the least reactive halogen in electrophilic aromatic substitutions.[5] The reaction is often slow and reversible. The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material, leading to a poor equilibrium position.[6] To overcome this, most protocols use an oxidizing agent to consume the HI or employ a more reactive iodinating system from the outset.[3][4]

Q4: What are the most common iodinating systems, and what are their pros and cons?

Choosing the right iodinating system is critical for success. Below is a comparison of common reagents.

Reagent SystemCatalyst / Co-reagentTypical Solvent(s)ProsCons
N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) or H₂SO₄Acetonitrile, CH₂Cl₂Mild, high yields for activated arenes, easy to handle solid.[7]Requires an acid catalyst; can be expensive for large-scale synthesis.
Molecular Iodine (I₂) Silver Sulfate (Ag₂SO₄)CH₂Cl₂, Hexane, MeCNDrives reaction forward by precipitating AgI; good regioselectivity for chlorinated anisoles.[8][9]Silver salts are costly and light-sensitive; requires stoichiometric use of the salt.
Molecular Iodine (I₂) Nitric Acid (HNO₃) or H₂O₂Acetic Acid, EthanolInexpensive reagents; effective for industrial applications.[10][11]Can lead to side reactions (nitration); harsh conditions may be required.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Sulfuric Acid or Thiourea CatalystAcetonitrile, H₂SO₄Highly reactive and selective; easy workup as byproduct is water-soluble.[7][12]Can be aggressive, potentially leading to over-iodination if not controlled.
Potassium Iodide (KI) / Potassium Iodate (KIO₃) Acid (e.g., H₂SO₄)Water, Acetic AcidInexpensive, generates I₂ in situ.[3]Requires careful stoichiometric and pH control.

Q5: What safety precautions are essential during this synthesis?

  • Corrosive Reagents: Many protocols use strong acids like sulfuric acid or trifluoroacetic acid. Always handle these in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[13]

  • Halogenated Compounds: Iodine and its derivatives can be irritating to the respiratory system, skin, and eyes.[13][14] Avoid inhalation of dust or vapors.

  • Solvents: Use organic solvents in a well-ventilated area or fume hood.

  • Quenching: Reactions are often quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any excess iodine. This should be done carefully, as the reaction can be exothermic.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

A low yield is the most common issue. The cause often lies in the choice of reagents or reaction conditions.

Possible Cause A: Insufficiently Electrophilic Iodinating Agent

As discussed in the FAQ, molecular iodine alone is often not electrophilic enough to react efficiently with 4-chloroanisole, which is only moderately activated.[3]

Solution: Enhance Electrophilicity

  • Option 1: Use N-Iodosuccinimide (NIS) with an Acid Catalyst. NIS, when protonated by a strong acid like trifluoroacetic acid (TFA), becomes a much more potent source of electrophilic iodine. This is often the most reliable method for moderately activated substrates.[7]

  • Option 2: Employ an Oxidizing Agent with I₂. An oxidant like hydrogen peroxide, nitric acid, or sodium percarbonate generates a more reactive iodine species (I⁺) in situ and consumes the HI byproduct, preventing the reverse reaction.[3][11]

  • Option 3: Use a Silver Salt with I₂. Silver salts like Ag₂SO₄ activate I₂ and irreversibly drive the reaction forward by precipitating silver iodide (AgI).[8][15]

Possible Cause B: Unfavorable Reaction Equilibrium

The formation of hydrogen iodide (HI) can make the iodination a reversible process, leading to low conversion at equilibrium.

Solution: Shift the Equilibrium This is directly addressed by using an oxidizing agent or a silver salt as described above. The removal of a product (HI or I⁻) is a classic application of Le Châtelier's principle to drive the reaction to completion.

Workflow: Troubleshooting Low Yield

Start Problem: Low Yield Cause1 Cause A: Weak Iodinating Agent Start->Cause1 Cause2 Cause B: Unfavorable Equilibrium Start->Cause2 Solution1 Solution: Use NIS + Acid Catalyst (e.g., TFA) Cause1->Solution1 Mild & reliable Solution2 Solution: Use I₂ + Oxidant (e.g., H₂O₂) Cause1->Solution2 Cost-effective Solution3 Solution: Use I₂ + Silver Salt (e.g., Ag₂SO₄) Cause1->Solution3 High driving force Cause2->Solution2 Consumes HI Cause2->Solution3 Precipitates AgI

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Poor Regioselectivity (Formation of Isomers)

While the 2-iodo isomer is electronically favored, harsh conditions or certain reagents can lead to the formation of other isomers, such as 4-chloro-3-iodoanisole or di-iodinated products.

Possible Cause: High Reaction Temperature or Overly Aggressive Reagents

High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Highly reactive iodinating systems without proper control can also reduce selectivity.

Solution: Optimize for Regioselectivity

  • Control Temperature: Run the reaction at room temperature or 0 °C initially. If the reaction is slow, warm it gently while monitoring for isomer formation by TLC or GC-MS.

  • Choose a Selective Reagent System: The I₂/Ag₂SO₄ system has been reported to provide good regioselectivity for chlorinated anisoles, preferentially yielding the desired ortho-iodinated product.[8][9]

  • Gradual Addition: Add the iodinating agent (e.g., a solution of NIS) dropwise to the substrate solution. This prevents localized high concentrations of the reagent, which can decrease selectivity.

Problem 3: Formation of Di-iodinated Byproduct (4-Chloro-2,6-diiodoanisole)

The formation of a di-iodinated product indicates that the reaction is too vigorous or that excess iodinating agent was used.

Possible Cause: Incorrect Stoichiometry

Using more than one equivalent of the iodinating agent will inevitably lead to di-substitution on the activated ring.

Solution: Precise Stoichiometric Control

  • Use a Slight Excess of Substrate: To ensure the iodinating agent is fully consumed, consider using a slight excess of 4-chloroanisole (e.g., 1.1 equivalents).

  • Accurate Molar Ratios: Use 1.0 equivalent of the iodinating reagent relative to the limiting reagent. Weigh all reagents carefully.

  • Monitor the Reaction: Use TLC or GC-MS to track the consumption of the starting material and the formation of the mono-iodinated product. Stop the reaction as soon as the starting material is consumed to prevent further iodination.

Problem 4: Difficult Purification

Separating this compound from the starting material and any isomers can be challenging due to their similar polarities.

Possible Cause: Ineffective Separation Technique

Simple extraction or recrystallization may not be sufficient to achieve high purity.

Solution: Implement Chromatographic Purification

  • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and slowly increasing to 2-5% ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be effective. The product is a solid with a melting point of ~48 °C.[14] Try recrystallizing from a solvent like methanol or ethanol.[13]

Experimental Protocols

Here are two validated protocols for the synthesis of this compound, targeting different common challenges.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and TFA

This method is reliable and generally provides good yields under mild conditions.

Mechanism: Iodination with NIS/TFA

cluster_activation Step 1: Activation of NIS cluster_SEAr Step 2: Electrophilic Attack & Substitution NIS NIS Activated_NIS Activated NIS (Protonated) NIS->Activated_NIS + H⁺ TFA H⁺ (from TFA) Succinimide Succinimide Activated_NIS->Succinimide Anisole 4-Chloroanisole Sigma σ-complex (Arenium ion) Anisole->Sigma + Activated NIS Product This compound Sigma->Product - H⁺

Caption: Mechanism for NIS/TFA mediated iodination.

Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroanisole (1.0 eq) in acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (0.1-0.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (stain with KMnO₄).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or CH₂Cl₂ (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Iodination using Iodine and Silver Sulfate

This protocol is particularly useful for achieving high regioselectivity with chlorinated aromatic compounds.[8]

Workflow: I₂/Ag₂SO₄ Iodination

A 1. Dissolve 4-chloroanisole in acetonitrile B 2. Add Ag₂SO₄ and I₂ A->B C 3. Stir at room temp (protect from light) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Filter off solids (AgI and excess Ag₂SO₄) D->E F 6. Quench filtrate with aq. Na₂S₂O₃ E->F G 7. Aqueous workup & extraction F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for silver-mediated iodination.

Procedure:
  • Setup: To a round-bottom flask wrapped in aluminum foil (to protect from light), add 4-chloroanisole (1.0 eq) and acetonitrile (MeCN) (approx. 0.1 M).

  • Reagent Addition: Add silver sulfate (Ag₂SO₄) (1.5 eq) followed by molecular iodine (I₂) (1.1 eq). The silver sulfate is a solid and may not fully dissolve.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The formation of a yellow precipitate (AgI) should be observed.

  • Monitoring: Check for the consumption of 4-chloroanisole by GC-MS or TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble silver salts. Wash the pad with fresh acetonitrile.

  • Quenching & Extraction: Combine the filtrates and quench with saturated aqueous Na₂S₂O₃. Remove the acetonitrile under reduced pressure. Add water and extract the aqueous residue with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography as described in Protocol 1.

References

Technical Support Center: Purification of Crude 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common challenges encountered during the purification of this important synthetic intermediate.

Understanding Your Compound: Physicochemical Properties

Effective purification begins with a thorough understanding of the compound's properties. This compound (MW: 268.48 g/mol ) is a halogenated aromatic ether widely used in organic synthesis.[1][2] Its physical state can vary depending on purity, sometimes appearing as a pale yellow liquid or a low-melting solid.[1][3][4]

PropertyValueSource(s)
Molecular Formula C₇H₆ClIO[1][2]
Appearance Pale Yellow Liquid or White/Yellow Solid[1][3]
Melting Point ~48 °C[4]
Boiling Point 133-135 °C (at 15 mmHg)[1][4]
Solubility Soluble in methanol, ethanol, ether, acetone. Insoluble in water.[3]
Sensitivity Light Sensitive[3][4]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification strategy.

Q1: What are the most likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. Common syntheses involve the iodination of 4-chloroanisole or chlorination of 4-iodoanisole.[5] Therefore, potential impurities include:

  • Starting Materials: Unreacted 4-chloroanisole or 4-iodoanisole.

  • Isomeric Byproducts: Other regioisomers of chlorination or iodination.

  • Over-reacted Products: Di-iodinated or di-chlorinated species.

  • Reaction Reagents/Byproducts: Residual acids, bases, or coupling agents used in the synthesis. For example, reactions involving iodine and an oxidant can leave behind various inorganic salts.[6]

Q2: How do I choose the best purification method for my sample?

The optimal method depends on the scale of your reaction, the nature of the impurities, and the physical state of your crude product. Use the following decision tree to guide your choice.

G start Start: Crude this compound is_solid Is the crude product primarily a solid? start->is_solid liquid_or_oil Crude is a liquid or oil start->liquid_or_oil No is_large_scale Is the scale > 5g? is_solid->is_large_scale Yes chromatography Primary Method: Flash Column Chromatography is_solid->chromatography No recrystallize Primary Method: Recrystallization is_large_scale->recrystallize Yes is_large_scale->chromatography No is_thermal_stable Are impurities non-volatile and is the product thermally stable? is_thermal_stable->chromatography No distillation Consider: Vacuum Distillation is_thermal_stable->distillation Yes liquid_or_oil->is_thermal_stable

Caption: Decision tree for selecting a purification method.

Q3: How can I assess the purity of my final product?

A multi-faceted approach is best:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot (in multiple solvent systems) is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values suggests high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and identifying impurities, even at low levels.

  • Gas Chromatography (GC): Provides quantitative purity data (e.g., ≥99% by GC).[1]

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent choice for purifying large quantities of solid this compound, leveraging differences in solubility.[7][8] An ideal solvent should dissolve the compound well when hot but poorly when cold.[8]

Problem: The compound "oils out" instead of forming crystals.

This occurs when the cooling solution becomes supersaturated at a temperature above the compound's melting point, often due to high impurity levels depressing the melting point.[9]

  • Potential Cause: The solution is cooling too quickly, or the concentration of the solute is too high.

  • Solution:

    • Re-heat the flask to dissolve the oil completely.[9]

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.

    • Allow the flask to cool much more slowly. Insulate it by placing it on a cork ring or paper towels and covering the top with a watch glass.[9] This slower cooling allows the solution to reach the crystallization point at a temperature below the compound's melting point.

Problem: No crystals form, even after the solution is cold.

This indicates that the solution is not sufficiently supersaturated.

  • Potential Causes:

    • Too much solvent was added.

    • The wrong solvent was chosen.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic glass fragments can serve as nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[9] Then, allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease solubility.[10]

Detailed Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude solid needed to fully dissolve it at the boiling point.[11]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if needed): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Keep the vacuum on to pull air through the crystals, helping them to dry.[8] For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the go-to method for purifying small-to-medium scale samples or for separating impurities with similar polarities.[12] It utilizes positive pressure to force the solvent through the column more quickly.[13]

Problem: Poor separation of components.

The bands for your product and impurities are overlapping as they elute from the column.

  • Potential Causes:

    • Inappropriate Solvent System: The chosen eluent may be too polar, causing all compounds to move too quickly (high Rf values on TLC), or not polar enough, resulting in poor movement.

    • Column Overloading: Too much crude material was loaded onto the column.

    • Poor Column Packing: The silica gel bed may have cracks or channels, leading to uneven solvent flow.[14]

  • Solutions:

    • Optimize the Solvent System: Before running the column, use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[15][16]

    • Reduce the Load: As a rule of thumb, use at least 30-50g of silica gel for every 1g of crude mixture.

    • Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles or cracks.[17]

Problem: The compound is stuck on the column.

You have run a large volume of eluent through the column, but your product has not eluted.

  • Potential Causes:

    • Compound Decomposition: The compound may be unstable on silica gel.[15][16] Silica gel is slightly acidic and can decompose sensitive compounds.

    • Solvent is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column.

  • Solutions:

    • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. If a new spot appears or the original spot diminishes, it may be unstable on silica. Consider using a different stationary phase like alumina or deactivated silica.[16]

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (gradient elution) to increase the eluting power and move the compound off the column.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent, targeting an Rf of 0.3-0.4 for the desired compound. A common starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool and a thin layer of sand to the bottom.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column, ensuring no air bubbles are trapped.[17]

    • Allow the silica to settle into a packed bed, then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve your crude sample in the minimum amount of a suitable solvent (ideally the column eluent).[13]

    • Carefully pipette the sample onto the top layer of sand.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[13]

  • Elution:

    • Carefully add eluent to the column and apply pressure (typically 1-4 psi) using a regulated air or nitrogen line.[13]

    • Collect fractions as the solvent drips from the bottom.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Vacuum Distillation

Given its boiling point, this compound should be purified by vacuum distillation to prevent potential decomposition at the high temperatures required for atmospheric distillation. This is particularly useful for separating it from non-volatile or much higher-boiling impurities.

Problem: Unstable boiling or "bumping".

The liquid superheats and then boils violently, which can ruin the separation and be hazardous.

  • Potential Causes:

    • Lack of nucleation sites for smooth boiling.

    • Heating too rapidly.

  • Solutions:

    • Ensure Smooth Boiling: Use a magnetic stir bar in the distilling flask for vigorous stirring. Boiling chips are less effective under vacuum.

    • Heat Gradually: Heat the distillation pot slowly and evenly using a heating mantle with a stirrer.

    • Proper Setup: Ensure all glass joints are properly sealed with vacuum grease to maintain a stable, low pressure.

Problem: Poor separation from a close-boiling impurity.

The collected distillate is still contaminated with an impurity that has a similar boiling point.

  • Potential Cause: The distillation setup does not have enough theoretical plates for efficient separation.

  • Solution:

    • Use a Fractionating Column: For separating liquids with boiling points that differ by less than 70 °C, a simple distillation is insufficient.[18] Insert a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, greatly improving separation efficiency.[18][19]

    • Control the Distillation Rate: A slow, steady distillation rate is key to achieving good separation. If the distillation is too fast, the equilibrium between liquid and vapor is not established in the column, leading to poor separation.

G cluster_0 Analysis cluster_1 Diagnosis cluster_2 Resolution start Purification Unsuccessful symptom Identify Symptom start->symptom low_yield Low Yield symptom->low_yield e.g., < 50% recovery low_purity Low Purity symptom->low_purity e.g., multiple spots on TLC no_product No Product Recovered symptom->no_product e.g., empty fractions cause_yield Potential Causes: - Too much solvent (Recrystallization) - Incomplete elution (Chromatography) - Loss during transfers low_yield->cause_yield cause_purity Potential Causes: - Wrong solvent system - Column overloading - Rapid crystallization - Inefficient distillation low_purity->cause_purity cause_no_product Potential Causes: - Compound decomposed - Wrong fractions collected - Leak in distillation setup no_product->cause_no_product action_yield Corrective Actions: - Reduce solvent volume - Use more polar eluent - Refine transfer technique cause_yield->action_yield action_purity Corrective Actions: - Re-optimize with TLC - Reduce sample load - Ensure slow cooling - Use fractionating column cause_purity->action_purity action_no_product Corrective Actions: - Check compound stability on silica - Re-check all fractions with TLC - Check all vacuum seals cause_no_product->action_no_product

Caption: A general workflow for troubleshooting failed purifications.

References

Technical Support Center: 4-Chloro-2-iodoanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the common challenges encountered during cross-coupling reactions with 4-Chloro-2-iodoanisole. As a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications, understanding and mitigating byproduct formation is critical for successful outcomes.

This guide moves beyond generic protocols to offer a deeper understanding of the underlying reaction mechanisms that lead to common impurities. By anticipating and addressing these side reactions, you can significantly improve the yield, purity, and scalability of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when using this compound in cross-coupling reactions?

A1: The primary byproducts observed are generally categorized as:

  • Homocoupling Products: These are symmetrical biaryls formed from the coupling of two molecules of the same starting material. In the context of this compound, this can result in the formation of dimeric species. Similarly, the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) can also undergo homocoupling.

  • Hydrodehalogenation Products: These byproducts arise from the replacement of a halogen atom (iodine or chlorine) with a hydrogen atom. This can lead to the formation of 4-chloroanisole or 2-iodoanisole, or even fully dehalogenated anisole.

  • Glaser-Hay Coupling Products (in Sonogashira reactions): This is a specific type of homocoupling involving the terminal alkyne coupling partner, leading to the formation of a symmetrical 1,3-diyne.

Q2: Why is byproduct formation so prevalent in these reactions?

A2: Byproduct formation is often a result of competing reaction pathways that are influenced by several factors, including:

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants can all influence the rates of desired versus undesired reactions.

  • Catalyst System: The choice of palladium precursor, ligands, and any co-catalysts plays a crucial role in directing the reaction towards the desired product.

  • Presence of Oxygen: Molecular oxygen can promote oxidative homocoupling of organometallic intermediates.

  • Base Selection: The nature and strength of the base can significantly impact the reaction outcome, including the propensity for side reactions.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of the most common byproducts, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Homocoupling Byproducts

Homocoupling is a persistent challenge in many cross-coupling reactions, leading to reduced yields of the desired product and purification difficulties due to the often similar physical properties of the byproduct and the target molecule.

  • Causality:

    • In Suzuki Reactions: The presence of Pd(II) species, often from the precatalyst or from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of boronic acids.[1][2] The aryl halide itself can also undergo homocoupling.

    • General Mechanism: Oxygen can facilitate the oxidative coupling of organometallic intermediates, leading to the formation of symmetrical dimers.[3]

  • Troubleshooting & Optimization:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. This is the most critical step in preventing oxygen-mediated homocoupling.[3]

    • Catalyst Selection:

      • Utilize a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step of a Pd(II) source, which can be a source of homocoupling.[2]

      • If using a Pd(II) precatalyst, consider the addition of a mild reducing agent to facilitate the clean generation of the active Pd(0) species.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the palladium center and favor the desired cross-coupling pathway over competing side reactions.[2]

    • Base Optimization: The choice of base can influence the rate of transmetalation versus homocoupling. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often beneficial.

Parameter Condition Favoring Homocoupling Condition Minimizing Homocoupling Reference
Atmosphere Presence of OxygenRigorously Anaerobic (Ar or N₂)[3]
Pd Precatalyst Pd(II) salts (e.g., Pd(OAc)₂)Pd(0) complexes (e.g., Pd(PPh₃)₄)[2]
Ligands Less bulky, electron-poorBulky, electron-rich phosphines[2]
  • Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: Add the palladium precatalyst (e.g., Pd₂(dba)₃), ligand, and base to the reaction flask.

  • Degassing: Subject the flask to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reactant Addition: Add the this compound and the boronic acid.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or GC-MS.

Hydrodehalogenation Byproducts

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, can occur at either the iodine or chlorine position of this compound, leading to a mixture of undesired products.

  • Causality:

    • Source of Hydride: The hydride source for this side reaction can be varied, including solvent molecules (e.g., alcohols), the amine base (in Buchwald-Hartwig reactions), or even phosphine ligands.[4]

    • Mechanism in Buchwald-Hartwig Amination: An unproductive side reaction can compete with reductive elimination where the palladium-amido intermediate undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[3]

    • Mechanism in Suzuki and other couplings: This can occur through a competing catalytic cycle involving oxidative addition of the aryl halide, followed by reaction with a hydride source and reductive elimination.

  • Troubleshooting & Optimization:

    • Solvent Choice: Be mindful of solvents that can act as hydride donors, such as isopropanol. If hydrodehalogenation is a significant issue, consider switching to a non-protic solvent like dioxane or toluene.

    • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Screening different ligands may be necessary to find one that disfavors this side reaction.

    • Base Selection: In Buchwald-Hartwig aminations, the choice of base can influence the rate of deprotonation of the amine versus side reactions. Weaker bases may sometimes reduce the extent of hydrodehalogenation, although this can also slow down the desired reaction.

    • Regioselectivity: Given the higher reactivity of the C-I bond compared to the C-Cl bond, hydrodehalogenation is more likely to occur at the 2-position, leading to the formation of 4-chloroanisole.

G cluster_0 Desired Cross-Coupling cluster_1 Hydrodehalogenation Byproduct Pathway A Ar-Pd(II)-X B Ar-Pd(II)-Nu A->B Transmetalation/Amine Coordination C Ar-Nu B->C Reductive Elimination D Ar-Pd(II)-X E Ar-Pd(II)-H D->E Reaction with Hydride Source F Ar-H E->F Reductive Elimination Start Ar-X + Pd(0) Start->A Start->D

Caption: Competing pathways of cross-coupling and hydrodehalogenation.

Glaser-Hay Coupling Byproducts (Sonogashira Reactions)

In Sonogashira couplings, the desired reaction is the formation of a C-C bond between the aryl halide and the terminal alkyne. However, a common side reaction is the homocoupling of the alkyne.

  • Causality:

    • The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes.[4][5] This reaction is often promoted by the presence of oxygen.

    • This side reaction consumes the alkyne coupling partner, reducing the overall yield of the desired product.

  • Troubleshooting & Optimization:

    • Anaerobic Conditions: As with other homocoupling reactions, maintaining a strictly oxygen-free environment is paramount.

    • Copper-Free Conditions: If Glaser-Hay coupling is a persistent issue, consider employing a copper-free Sonogashira protocol. Many effective ligand systems are available that do not require a copper co-catalyst.

    • Order of Addition: Adding the aryl halide to the reaction mixture before the alkyne can sometimes help to suppress alkyne homocoupling by ensuring that the palladium catalyst preferentially reacts with the aryl halide.

    • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can also influence the rate of the Glaser-Hay side reaction.

G cluster_0 Desired Sonogashira Coupling cluster_1 Glaser-Hay Homocoupling A Ar-Pd-X B Ar-Pd-C≡CR A->B Transmetalation (from Cu-acetylide) C Ar-C≡CR B->C Reductive Elimination D R-C≡C-Cu D->B to Sonogashira cycle E R-C≡C-C≡C-R D->E Oxidative Coupling (O2) Start_ArX Ar-X + Pd(0) Start_ArX->A Start_Alkyne R-C≡CH + Cu(I) Start_Alkyne->D

Caption: Sonogashira cycle vs. competing Glaser-Hay homocoupling.

Conclusion

The successful application of this compound in cross-coupling reactions hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling the reaction atmosphere, judiciously selecting the catalyst system and reaction conditions, and being prepared to screen various parameters, researchers can significantly enhance the efficiency and purity of their synthetic transformations. This guide provides a foundational framework for troubleshooting common issues, empowering you to optimize your reactions and achieve your synthetic goals.

References

optimizing reaction conditions for 4-Chloro-2-iodoanisole coupling

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for optimizing cross-coupling reactions with the dual-functionalized substrate, 4-Chloro-2-iodoanisole. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to navigate the complexities of selective catalysis.

The primary challenge with this compound lies in its two distinct halogen-carbon bonds: the highly reactive C(sp²)–I bond and the more inert C(sp²)–Cl bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. This inherent difference is the key to achieving chemoselectivity. By carefully tuning reaction conditions, one can functionalize the iodo-position while leaving the chloro-position intact for subsequent transformations. This guide is structured to help you master that control.

Frequently Asked Questions (FAQs): The Core Principles

This section addresses the fundamental questions regarding selectivity and reaction setup.

Q1: My primary goal is selective coupling at the C–I bond. What is the most critical factor to control?

A1: Temperature is the most critical lever for achieving selectivity. The oxidative addition of the C–I bond to a Pd(0) complex has a much lower activation energy than the oxidative addition of the C–Cl bond. By keeping the reaction temperature as low as possible while still enabling catalysis, you can exploit this kinetic difference. For many Suzuki, Heck, and Sonogashira couplings, reactions can be successful at room temperature or with gentle heating (e.g., 40–80 °C), conditions under which the C–Cl bond remains largely unreactive.

Q2: How do I prevent side reactions, such as homocoupling or reduction?

A2: These side reactions often point to issues with catalyst stability, oxygen contamination, or reagent quality.

  • Glaser (Alkyne) Homocoupling: This is a major side reaction in Sonogashira couplings, promoted by copper(I) cocatalysts and oxygen. To minimize it, run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen). In persistent cases, consider a "copper-free" Sonogashira protocol.

  • Boronic Acid Homocoupling/Protodeboronation (Suzuki): Protodeboronation, the replacement of the boronic acid group with hydrogen, is a common cause of low yields. It can be exacerbated by high temperatures and certain bases. Use fresh, high-purity boronic acid, consider milder bases (e.g., K₃PO₄, Cs₂CO₃), and avoid unnecessarily long reaction times.

  • Catalyst Deactivation: Palladium catalysts can be deactivated by oxygen. Ensure your entire setup is under an inert atmosphere. Use degassed solvents. The "freeze-pump-thaw" method is highly effective for degassing.

Q3: Does the choice of palladium precatalyst matter?

A3: Yes, the choice of precatalyst influences the generation of the active Pd(0) species.

  • Pd(PPh₃)₄: A reliable choice as it's already in the Pd(0) state. However, it can be sensitive to air and may require higher loadings.

  • Pd(OAc)₂ or Pd₂(dba)₃: These are stable Pd(II) and Pd(0) sources, respectively, that require a ligand to form the active catalytic species in situ. They are often used in combination with bulky, electron-rich phosphine ligands for challenging couplings. For selective C-I coupling, these are excellent starting points.

  • Palladacycle Precatalysts: These are highly active and stable catalysts that can lead to lower catalyst loadings and faster reaction times.

Troubleshooting Guide: Reaction-Specific Issues

This guide provides a systematic approach to resolving common problems encountered during specific cross-coupling reactions.

Logical Flow for Troubleshooting

When a reaction fails, a structured approach is essential. The following diagram outlines a decision-making process for diagnosing and solving common issues.

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired mono-coupled product at the C-I position.

Potential Cause Explanation & Troubleshooting Steps
Ineffective Base/Solvent The base is crucial for the transmetalation step, and its solubility is key. An insoluble base can halt the reaction. Solution: Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Use a solvent mixture that aids solubility, such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For selective C-I coupling, a ligand that promotes the reaction at low temperatures is ideal. Solution: Start with standard phosphine ligands like PPh₃. If reactivity is low, move to more electron-rich and bulky ligands like XPhos or SPhos, but be cautious with temperature to avoid C-Cl activation.
Protodeboronation The boronic acid is being consumed by a side reaction, leading to a hydro-deboronated arene. This is common with electron-deficient boronic acids. Solution: Use fresh boronic acid. Consider converting it to a more stable pinacol ester. Use milder bases like K₃PO₄ or KF and avoid excessive heat.
Catalyst Inactivation Oxygen in the system has oxidized the Pd(0) catalyst to an inactive state. Solution: Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.
Heck Coupling

Problem: The reaction is sluggish, or significant amounts of isomeric products are formed.

Potential Cause Explanation & Troubleshooting Steps
Incorrect Base In the Heck reaction, the base is involved in regenerating the Pd(0) catalyst at the end of the cycle. Organic bases are common. Solution: Triethylamine (Et₃N) is a standard choice. If the reaction is slow, consider a bulkier base like diisopropylethylamine (DIPEA) or a stronger inorganic base like K₂CO₃.
β-Hydride Elimination Issues The final product-forming step can be reversible, leading to alkene isomerization and a mixture of products. Solution: This is often controlled by the geometry of the transition state. Adding certain salts can sometimes suppress isomerization. The choice of ligand can also influence the regioselectivity of the migratory insertion step.
Low Reactivity The oxidative addition of this compound is slow under the chosen conditions. Solution: While maintaining a low temperature for selectivity, you may need a more active catalyst system. Try a phosphine-free catalyst system (e.g., Pd(OAc)₂) or use bulky, electron-rich ligands. Microwave irradiation can sometimes improve yields and shorten reaction times while maintaining selectivity.
Sonogashira Coupling

Problem: No desired product, with significant alkyne homocoupling (Glaser product) observed.

Potential Cause Explanation & Troubleshooting Steps
Oxygen Contamination The Cu(I) co-catalyst is highly sensitive to oxygen, which promotes the oxidative homocoupling of the terminal alkyne. This is the most common failure mode. Solution: This cannot be overstated: rigorously exclude oxygen . Degas all solvents, the base solution, and the alkyne. Use Schlenk line techniques and maintain a robust inert atmosphere.
Inappropriate Base/Solvent An amine base is typically required to deprotonate the terminal alkyne. Solution: Use a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), often used as the solvent or co-solvent. Ensure the base is pure and free of oxidation.
Catalyst Inhibition The purine-like structure of some substrates can coordinate to the palladium center and inhibit catalysis. While anisole is less problematic, complex coupling partners could be an issue. Solution: If you suspect inhibition, increasing the catalyst loading or switching to a more robust ligand system may be necessary.
Copper-Free Conditions If homocoupling remains a persistent issue despite rigorous degassing. Solution: Switch to a copper-free protocol. These reactions often require a stronger base (e.g., Cs₂CO₃) and may need slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.

Catalytic Cycles & Experimental Protocols

Understanding the mechanism is key to rational optimization.

Visualizing the Mechanisms

Catalytic_Cycles cluster_suzuki Suzuki Cycle cluster_heck Heck Cycle cluster_sonogashira Sonogashira Cycle pd0_s Pd(0)L₂ pd2_s1 Ar-Pd(II)-I L₂ pd0_s->pd2_s1 Oxidative Addition (Ar-I) pd2_s2 Ar-Pd(II)-Ar' L₂ pd2_s1->pd2_s2 Transmetalation (Ar'B(OH)₂ / Base) pd2_s2->pd0_s Reductive Elimination (Ar-Ar') pd0_h Pd(0)L₂ pd2_h1 Ar-Pd(II)-I L₂ pd0_h->pd2_h1 Oxidative Addition pd2_h2 Alkene Complex pd2_h1->pd2_h2 Alkene Coordination pd2_h3 Insertion Product pd2_h2->pd2_h3 Migratory Insertion pd2_h3->pd0_h β-Hydride Elim. & Base Regen. pd0_so Pd(0)L₂ pd2_so1 Ar-Pd(II)-I L₂ pd0_so->pd2_so1 Oxidative Addition pd2_so2 Ar-Pd(II)-alkyne L₂ pd2_so1->pd2_so2 Transmetalation pd2_so2->pd0_so Reductive Elimination cu_alkyne Cu-Alkyne cu_alkyne->pd2_so1 (from Cu cycle)

Caption: Simplified Catalytic Cycles for Key Cross-Coupling Reactions.

General Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective functionalization of the C-I bond in this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • Toluene and Water (e.g., 4:1 ratio, degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and purge with inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the arylboronic acid, and K₂CO₃ to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL H₂O for a 1 mmol scale reaction) via syringe. Begin vigorous stirring.

  • Catalyst Addition: Once the solids are suspended, add the palladium catalyst under positive inert gas pressure.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

stability and degradation of 4-Chloro-2-iodoanisole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions regarding its stability and degradation under typical reaction conditions, providing practical troubleshooting advice and in-depth explanations to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling, storage, and reactivity of this compound.

Q1: What are the key stability concerns for this compound?

A1: this compound is generally stable under standard laboratory conditions. However, its stability can be compromised by exposure to light, strong acids, and strong oxidants.[1] It is classified as light-sensitive, and appropriate measures should be taken to store it in a dark place.[2] The carbon-iodine bond is the most labile site in the molecule, making it susceptible to degradation or unwanted side reactions, particularly at elevated temperatures or in the presence of certain catalysts.

Q2: How should this compound be properly stored?

A2: To ensure its long-term stability and purity, this compound should be stored in a tightly sealed container, in a dry environment, and protected from light.[2] Refrigeration at 0-8°C is recommended for optimal shelf life.[3] The compound can appear as a pale yellow liquid or a powder/lump, and any significant color change may indicate degradation.[2][3]

Q3: What are the primary applications of this compound in synthesis?

A3: This compound is a valuable intermediate in organic synthesis, particularly for creating complex molecules in the pharmaceutical and agrochemical industries.[3] Its unique structure, featuring both chloro and iodo substituents, allows for selective functionalization. It is frequently used in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, where the more reactive C-I bond is typically targeted.[3]

Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could the stability of this compound be the issue?

A4: Yes, low yields can be attributed to the degradation of this compound or competing side reactions. Key factors to consider are:

  • Reaction Temperature: While heating is often necessary, prolonged exposure to high temperatures can lead to thermal decomposition. Optimization of the reaction time and temperature is crucial. For instance, some Suzuki reactions with iodoanisole derivatives proceed efficiently at 100°C.[4]

  • Base Strength: The choice and concentration of the base can impact substrate stability. While a base is essential for the catalytic cycle, very strong bases might promote side reactions. Common bases like K₂CO₃ or K₃PO₄ are often effective.[2][4][5]

  • Catalyst and Ligand Choice: The palladium catalyst and ligand system are critical. Inefficient catalytic turnover or catalyst decomposition can lead to low yields. Ensure the catalyst is active and the ligand is appropriate for the substrate.

  • Purity of Starting Material: Impurities in the this compound can interfere with the reaction. It is advisable to check the purity of the reagent, for example, by GC analysis, before use.[3]

Q5: My Sonogashira coupling is yielding significant amounts of homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?

A5: The formation of homocoupled diynes is a common side reaction in Sonogashira couplings. This is often promoted by the presence of oxygen.[5] To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Optimize Copper(I) Co-catalyst Concentration: While essential for the traditional Sonogashira reaction, excess Cu(I) can promote Glaser coupling. Use the minimum effective amount of the copper salt (e.g., CuI).

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate efficiently without a copper co-catalyst, which inherently eliminates the Glaser homocoupling pathway.[6][7]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific problems encountered during reactions involving this compound.

Guide 2.1: Low Conversion in a Buchwald-Hartwig Amination

If you are experiencing low conversion of this compound in a Buchwald-Hartwig amination, follow this diagnostic workflow.

Buchwald_Troubleshooting Start Low Conversion Observed Check_Reagents Verify Reagent Purity & Stoichiometry (Amine, Base, this compound) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd source & Ligand) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Solvent, Temperature, Time) Start->Check_Conditions Impure_Reagents Problem: Impure or Incorrectly Weighed Reagents Check_Reagents->Impure_Reagents Issue Found Inactive_Catalyst Problem: Inactive Catalyst or Inappropriate Ligand Check_Catalyst->Inactive_Catalyst Issue Found Suboptimal_Conditions Problem: Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Issue Found Solution_Reagents Solution: Use Purified Reagents, Verify Stoichiometry Impure_Reagents->Solution_Reagents Solution_Catalyst Solution: Use Fresh Catalyst, Screen Different Ligands (e.g., XantPhos, BrettPhos) Inactive_Catalyst->Solution_Catalyst Solution_Conditions Solution: Degas Solvent Thoroughly, Optimize Temperature (e.g., 80-140°C), Increase Reaction Time Suboptimal_Conditions->Solution_Conditions Success Reaction Optimized Solution_Reagents->Success Solution_Catalyst->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Detailed Causality:

  • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig aminations. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[8] If conversion is low, consider screening different ligands. The palladium precursor should also be of high quality; Pd(OAc)₂ and palladium pre-catalysts are common choices.[9]

  • Base: A strong, non-nucleophilic base is typically required, such as NaOtBu or KOtBu.[9] However, these strong bases can be incompatible with certain functional groups.[9] Weaker bases like K₂CO₃ can be used but may require higher temperatures and longer reaction times.[9]

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard.[9] The presence of water or oxygen can deactivate the palladium(0) catalyst.

Guide 2.2: Unidentified Byproducts in the Reaction Mixture

The appearance of unexpected spots on TLC or peaks in GC-MS can signal degradation of this compound.

Potential Degradation Pathways & Byproducts:

  • Deiodination: The most common degradation pathway is the reductive cleavage of the carbon-iodine bond, leading to the formation of 4-chloroanisole. This can be promoted by:

    • Excessive heat: Thermal decomposition can lead to dehalogenation.

    • Certain bases or reducing agents: The reaction conditions themselves might facilitate this side reaction.

    • Photodecomposition: Exposure to light, especially UV, can cause cleavage of the C-I bond.[10] Haloanisoles are known to be susceptible to photodecomposition.[11][12]

  • Hydrolysis of the Methoxy Group: Under strongly acidic conditions, the methoxy group can be cleaved to yield 5-chloro-2-iodophenol. This is generally less common under the basic conditions of most cross-coupling reactions.

  • Rearrangement or Isomerization: While less frequent, harsh conditions could potentially lead to isomerization, although specific pathways for this compound are not widely reported.

Diagnostic Protocol:

  • Analyze a Control Sample: Run a control experiment where this compound is subjected to the reaction conditions (solvent, base, temperature) without the palladium catalyst and coupling partner. Analyze the resulting mixture by GC-MS or LC-MS to see if degradation occurs thermally or base-induced.

  • Protect from Light: Repeat the reaction with the flask wrapped in aluminum foil to exclude light and determine if the byproducts are a result of photodecomposition.

  • Characterize Byproducts: Use mass spectrometry to identify the molecular weight of the main byproduct. A mass corresponding to 4-chloroanisole (MW: 142.57 g/mol ) is a strong indicator of deiodination.

Degradation_Pathway Substrate This compound (C7H6ClIO) Deiodination Reductive Deiodination Substrate->Deiodination Heat, Light, Reducing Agents Hydrolysis Acidic Hydrolysis Substrate->Hydrolysis Strong Acid Byproduct1 4-Chloroanisole (C7H7ClO) Deiodination->Byproduct1 Byproduct2 5-Chloro-2-iodophenol (C6H4ClIO) Hydrolysis->Byproduct2

Caption: Common degradation pathways for this compound.

Section 3: Experimental Protocols & Data

Protocol 3.1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization will be required for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate flask, dissolve Pd(OAc)₂ and the phosphine ligand in the solvent. Bubble the inert gas through this solution for 15 minutes to degas.

  • Add the catalyst solution to the Schlenk flask containing the solids via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Reaction Conditions for Haloanisoles

Reaction TypeSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura4-IodoanisolePd/CK₂CO₃DMFReflux (MW)41-92[2]
Suzuki-Miyaura4-IodoanisoleC-SH-PdK₂CO₃EtOH100High[4]
Suzuki-Miyaura4-ChloroanisolePd₂(dba)₃ / LigandtBuOKDioxane100~91[13][14]
Sonogashira4-IodoanisoleCuI / NHC LigandK₂CO₃DMF100Good[5]
Buchwald-HartwigAryl HalideXantPhos Pd G3DBUMeCN/PhMe140Good[15][16]

This table summarizes conditions from literature for related haloanisoles to provide a starting point for optimization.

References

Technical Support Center: Catalyst Deactivation in 4-Chloro-2-iodoanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the palladium-catalyzed cross-coupling of 4-Chloro-2-iodoanisole, a key intermediate in organic synthesis.[1] This document is structured to provide rapid answers through FAQs and detailed, evidence-based solutions in the troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has stalled, giving me low or no yield. What is the most likely initial problem?

A1: The most common issue is catalyst deactivation. This can manifest as the reaction mixture turning black (formation of palladium black) or simply failing to proceed to completion.[2][3] The primary causes include the presence of oxygen, impurities in solvents or reagents, or suboptimal reaction conditions (catalyst, ligand, base, temperature). A critical first step is to ensure your reaction is performed under a strictly inert atmosphere using properly degassed solvents.[4][5]

Q2: I am observing selective reaction at the C-I bond but no reaction at the C-Cl bond. Is this normal?

A2: Yes, this is the expected selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > OTf > Br > Cl.[6] The Carbon-Iodine bond is significantly more reactive and will undergo oxidative addition to the Pd(0) center under much milder conditions than the more robust Carbon-Chlorine bond.[4][6] Achieving subsequent coupling at the C-Cl position often requires a more active catalyst system, higher temperatures, or a different ligand.[4][7]

Q3: My phosphine ligand seems to be degrading. How can I confirm this and prevent it?

A3: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation to the corresponding phosphine oxide, which deactivates the catalyst.[8][9][10] This is often exacerbated by trace oxygen. You can monitor this degradation using ³¹P NMR spectroscopy; the signal for the phosphine oxide will appear at a different chemical shift than the free phosphine or the palladium-ligated phosphine.[8][9][11] To prevent this, ensure rigorous degassing of all reagents and solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4]

Q4: What is "palladium black" and why is it forming in my reaction?

A4: Palladium black is a finely divided, high-surface-area form of palladium metal (Pd(0)) that has agglomerated and precipitated from the reaction mixture.[2][12] It is generally catalytically inactive. Its formation is a common catalyst deactivation pathway and can be caused by several factors, including:

  • Insufficient Ligand: Not enough ligand to stabilize the Pd(0) species.[3]

  • High Temperatures: Can promote ligand dissociation and subsequent aggregation.

  • Wrong Ligand Choice: The ligand may not be bulky or electron-rich enough to prevent aggregation.[13]

  • Presence of Reductants: Certain reagents or side products can reduce Pd(II) intermediates too quickly or indiscriminately.[14]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low Reaction Yield

Symptom: Your Suzuki-Miyaura or other cross-coupling reaction of this compound fails to reach completion, resulting in low conversion of starting material and poor product yield.

Core Problem: The catalytic cycle is being interrupted, most often due to deactivation of the active Pd(0) catalyst. This can happen at multiple stages of the cycle.

G Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Ar/N2 Purge) Start->Check_Inert Inert_OK Atmosphere is Inert Check_Inert->Inert_OK Is it OK? Fix_Inert ACTION: Improve Degassing Technique (e.g., Freeze-Pump-Thaw) Check_Inert->Fix_Inert No Check_Reagents Assess Reagent Quality (Solvent, Base, Boronic Ester) Reagents_OK Reagents are Pure/Dry Check_Reagents->Reagents_OK Is it OK? Fix_Reagents ACTION: Purify/Dry Solvents & Reagents Use Fresh Base Check_Reagents->Fix_Reagents No Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Ratio) Catalyst_OK System is Appropriate Check_Catalyst->Catalyst_OK Is it OK? Fix_Catalyst ACTION: Screen New Ligands/Precatalysts Optimize Pd:Ligand Ratio Check_Catalyst->Fix_Catalyst No Inert_OK->Check_Reagents Reagents_OK->Check_Catalyst Re_Run Re-run Experiment Catalyst_OK->Re_Run Fix_Inert->Re_Run Fix_Reagents->Re_Run Fix_Catalyst->Re_Run

Caption: A logical workflow for troubleshooting low yields.

Q&A Troubleshooting:

Question: My yield is low. Could my choice of ligand be the problem?

Answer: Absolutely. The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For a substrate like this compound, which can be challenging, a generic ligand like PPh₃ may be insufficient.

  • Expertise & Experience: Bulky, electron-rich biaryl phosphine ligands, often called "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are designed to enhance catalyst activity and stability.[15][16] These ligands promote the formation of highly reactive monoligated Pd(0) species and can accelerate the rate-limiting oxidative addition and reductive elimination steps.[13][17] Their steric bulk also helps prevent the formation of inactive palladium dimers and aggregates.[13]

  • Trustworthiness (Self-Validating System): If you suspect ligand failure, setting up a small parallel screen is the most effective way to validate a solution.

    LigandCatalyst PrecursorTypical Loading (mol%)Expected Outcome for C-I Coupling
    PPh₃Pd(PPh₃)₄1-5Baseline, may be sluggish or deactivate
    XPhos Pd₂(dba)₃ or XPhos Precatalyst1-2High activity, good for sterically hindered substrates
    SPhos Pd₂(dba)₃ or SPhos Precatalyst1-2High activity, generally good for aryl chlorides
    RuPhos Pd₂(dba)₃ or RuPhos Precatalyst1-2Excellent for heteroaryl substrates; may help if pyridine coordination is an issue
  • Authoritative Grounding: The development of biaryl phosphine ligands has significantly expanded the scope of C-N and C-C cross-coupling reactions by creating more stable and reactive catalyst systems.[15][16]

Question: I've optimized the ligand, but the reaction still stalls. What role does the base and solvent play?

Answer: The base and solvent are not passive components; they play a crucial role in catalyst stability and reactivity.[18][19][20]

  • Expertise & Experience:

    • Base: The base's primary role is to activate the organoboron reagent for transmetalation.[21][22] However, a base that is too strong or has poor solubility can lead to side reactions like protodeboronation of your coupling partner or catalyst decomposition.[3][4] For Suzuki couplings, switching from a common base like Na₂CO₃ to a more soluble and often milder base like K₃PO₄ or Cs₂CO₃ can dramatically improve results.[3]

    • Solvent: The solvent must solubilize all components but also affects catalyst stability.[18][19] Aprotic polar solvents like dioxane, THF, or toluene are common.[4] The choice of solvent can even influence which catalytic species is active; nonpolar solvents may favor neutral complexes while polar solvents can promote anionic palladium complexes.[23]

  • Trustworthiness (Self-Validating System): If base or solvent issues are suspected, screen a matrix of conditions.

BaseSolventTemperature (°C)Rationale
K₂CO₃Dioxane/H₂O (4:1)90-100Standard starting point.
K₃PO₄ Toluene100-110Stronger base, good for less reactive chlorides. Anhydrous conditions can reduce side reactions.
Cs₂CO₃ Dioxane80-90Highly soluble, effective base, often allows for lower temperatures.
  • Authoritative Grounding: The solvent can influence reaction rate, selectivity, and catalyst stability by coordinating to the metal center or affecting the function of acids and bases.[18]

Guide 2: Identifying and Preventing Irreversible Catalyst Deactivation (Palladium Black Formation)

Symptom: During the reaction, the solution darkens significantly, and a black solid precipitates. This is a classic sign of the formation of inactive palladium black.

Core Problem: The LₙPd(0) catalytic species is unstable and aggregates into bulk palladium metal. This indicates that the rate of deactivation is faster than the rate of productive catalysis.

G Active_Cycle Productive Catalytic Cycle (L-Pd(0)) Deactivation Deactivation Pathways Active_Cycle->Deactivation Off-Cycle Ligand_Ox Ligand Oxidation (e.g., PR3 -> O=PR3) Deactivation->Ligand_Ox Slow_RE Slow Reductive Elimination Deactivation->Slow_RE Ligand_Loss Ligand Dissociation Deactivation->Ligand_Loss Pd_Black Palladium Black (Inactive Aggregates) Slow_RE->Pd_Black Ligand_Loss->Pd_Black

Caption: Key pathways leading to catalyst deactivation.

Q&A Troubleshooting:

Question: I see palladium black forming early in the reaction. My inert atmosphere technique is good. What else could be wrong?

Answer: This often points to a problem with the final, product-forming step of the catalytic cycle: reductive elimination .

  • Expertise & Experience: Reductive elimination is the step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[24][25][26][27] If this step is slow, the Pd(II) intermediate has a longer lifetime, increasing the chance for side reactions or decomposition to Pd black.[28] The rate of reductive elimination is influenced by:

    • Steric Hindrance: Bulky groups on the palladium complex can accelerate reductive elimination to relieve steric strain.[26] This is another reason why bulky Buchwald-type ligands are effective.[13][15]

    • Electronics: Electron-poor metal centers tend to undergo reductive elimination faster.[25][26]

    • Geometry: The two groups to be eliminated must be cis to each other on the metal center.[24][25]

  • Trustworthiness (Self-Validating System): If slow reductive elimination is suspected, the solution is often to switch to a ligand designed to promote this step.

    Protocol: Ligand Screening to Accelerate Reductive Elimination

    • Setup: Prepare three identical reaction vials under an inert atmosphere with this compound, your boronic acid/ester partner, and the chosen base/solvent system.

    • Catalyst Systems:

      • Vial 1 (Control): Your current failing catalyst system.

      • Vial 2 (Bulky Ligand): Use a bulky biaryl phosphine ligand like XPhos or tBuXPhos. These are known to accelerate reductive elimination.

      • Vial 3 (Precatalyst): Use a modern, well-defined palladium precatalyst (e.g., an XPhos G3 or G4 precatalyst). These are designed for high stability and efficient generation of the active L₁Pd(0) species.[15]

    • Execution: Run all three reactions side-by-side at the same temperature.

    • Analysis: Monitor for the formation of palladium black and check conversion by LC-MS or GC-MS at set time points (e.g., 1h, 4h, 12h). A successful ligand will show higher conversion with minimal to no black precipitate.

  • Authoritative Grounding: For reductive elimination to occur, the groups must be cis-oriented. The rate is affected by factors including steric bulk and the electronic nature of the metal center.[24][25]

Section 3: Advanced Experimental Protocols

Protocol A: General Procedure for Selective Suzuki Coupling at the C-I Position

This protocol provides a robust starting point for the selective cross-coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

    • Add the palladium precatalyst (e.g., SPhos G3 precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).[4]

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this vacuum-argon cycle at least three times to ensure a completely oxygen-free environment.[4][5]

  • Solvent Addition and Degassing:

    • Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).

    • Bubble argon through the stirred solution for 15-20 minutes for further degassing.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic base.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Monitoring Ligand Oxidation via ³¹P NMR Spectroscopy

This protocol allows for the direct observation of phosphine ligand degradation.[8][9]

  • Sample Preparation:

    • Set up a small-scale reaction as described in Protocol A in an NMR tube equipped with a J. Young valve.

    • Use a deuterated solvent (e.g., dioxane-d₈) for the reaction.

  • Initial Spectrum (t=0):

    • Before heating, acquire a ³¹P{¹H} NMR spectrum. This will show the signal for the free ligand and/or the palladium-ligand complex. Note the chemical shift (δ) and integration.

  • Reaction Monitoring:

    • Heat the reaction to the target temperature.

    • Periodically (e.g., every hour), cool the reaction, and acquire a new ³¹P{¹H} NMR spectrum.

  • Data Analysis:

    • Look for the appearance of a new peak, typically downfield from the original phosphine signal. This new peak corresponds to the phosphine oxide.

    • The chemical shift of phosphine oxides is distinct from their parent phosphines.[29] For example, triphenylphosphine appears around -5 ppm, while triphenylphosphine oxide is around +25 to +30 ppm.

    • By comparing the integrals of the phosphine and phosphine oxide signals over time, you can quantify the rate and extent of ligand degradation.[9] This provides definitive evidence if ligand oxidation is a primary deactivation pathway in your system.

References

Technical Support Center: Navigating Cross-Coupling Reactions with 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet challenging substrate in cross-coupling reactions: 4-Chloro-2-iodoanisole. Our focus is to equip you with the knowledge and protocols to minimize the formation of homocoupled byproducts, a frequent impediment to achieving high yields and purity. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable building block due to its two distinct halogen atoms, offering opportunities for sequential and site-selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the 2-position. However, this substrate is also prone to homocoupling, where two molecules of the aryl halide react with each other to form a symmetrical biaryl, in this case, 2,2'-dichloro-6,6'-dimethoxybiphenyl. This side reaction consumes the starting material and complicates purification. This guide will provide strategies to mitigate this and other undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound homocoupling in palladium-catalyzed reactions?

A1: The homocoupling of this compound is primarily driven by a palladium-catalyzed pathway. The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming an Ar-Pd(II)-I intermediate[1]. It is generally proposed that two of these intermediates can undergo a ligand exchange to generate a diarylpalladium(II) species (Ar-Pd(II)-Ar). This species then undergoes reductive elimination to yield the homocoupled biaryl (Ar-Ar) and regenerate the active Pd(0) catalyst, which can re-enter the catalytic cycle[1].

Q2: Why is the choice of palladium precursor (Pd(0) vs. Pd(II)) critical in minimizing homocoupling?

A2: The choice of palladium precursor is crucial because Pd(II) sources can promote homocoupling during their in-situ reduction to the active Pd(0) catalyst. This reduction can occur through the unwanted homocoupling of the boronic acid partner in Suzuki reactions, or potentially through other pathways that consume the starting material in other coupling reactions. By starting with a Pd(0) precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, you bypass this initial reduction step, which can lead to a cleaner reaction profile with less homocoupling.

Q3: How do phosphine ligands influence the extent of homocoupling?

A3: Phosphine ligands are critical in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective at minimizing homocoupling for several reasons:

  • Steric Hindrance: The bulkiness of the ligand can sterically disfavor the formation of the diarylpalladium(II) intermediate necessary for homocoupling.

  • Promotion of Reductive Elimination: These ligands can accelerate the desired reductive elimination of the cross-coupled product from the palladium center, making this pathway kinetically more favorable than the homocoupling pathway.

  • Stabilization of Monomeric Pd(0): They stabilize the active monomeric Pd(0) species, preventing the formation of palladium black and other inactive or less selective catalyst forms.

The electronic and steric properties of phosphine ligands can be finely tuned, and their selection is a key parameter in optimizing cross-coupling reactions[2][3].

Troubleshooting Guide: Minimizing Homocoupling in Specific Reactions

This section provides detailed troubleshooting advice for common cross-coupling reactions involving this compound.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of 2,2'-dichloro-6,6'-dimethoxybiphenyl as a byproduct."

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid, which in turn can lead to a more complex reaction mixture and potentially impact the aryl halide homocoupling.Rigorously degas all solvents and reagents. Use a "freeze-pump-thaw" method for solvents or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Precursor As discussed in the FAQs, in-situ reduction of Pd(II) can initiate homocoupling pathways.Switch to a Pd(0) precursor. Use catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand.
Suboptimal Ligand The ligand may not be effectively promoting the desired cross-coupling over the homocoupling pathway.Screen bulky, electron-rich phosphine ligands. Start with ligands like SPhos, XPhos, or P(t-Bu)₃. A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also be beneficial.
Inappropriate Base or Solvent The choice of base and solvent can influence the solubility of intermediates and the overall reaction kinetics.Optimize the base and solvent system. Milder bases like K₃PO₄ or Cs₂CO₃ are often effective. Toluene or dioxane are common solvents for Suzuki couplings. In some cases, a biphasic system (e.g., toluene/water) can be advantageous[4].

Illustrative Workflow for Troubleshooting Suzuki Coupling:

Caption: A stepwise approach to troubleshooting homocoupling in Suzuki reactions.

Scenario 2: Buchwald-Hartwig Amination

Problem: "My attempt to couple this compound with a primary or secondary amine is resulting in low yield of the desired arylamine and formation of the homocoupled biaryl."

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Catalyst System The combination of palladium precursor and ligand is not optimal for this specific transformation. Aryl iodides are generally reactive, but a well-chosen ligand is still crucial.Employ a modern Buchwald-Hartwig catalyst system. Use a combination of a Pd(0) or Pd(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand. Pre-catalysts like XPhos Pd G3 or SPhos Pd G3 are often good starting points.
Base Selection The base is critical for deprotonating the amine, but a very strong base can sometimes promote side reactions.Use a suitable strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice may depend on the pKa of the amine.
Solvent Effects The solvent must be anhydrous and capable of solubilizing all reaction components.Use anhydrous, non-protic solvents. Toluene, dioxane, or THF are typically effective. Ensure solvents are thoroughly dried and degassed.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) to an array of reaction vials.

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and various ligands (e.g., XPhos, SPhos, RuPhos, 4 mol%) in degassed toluene. Add the appropriate catalyst and ligand solutions to each vial.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) with stirring.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of the homocoupled byproduct.

Scenario 3: Sonogashira Coupling

Problem: "In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of the di-alkyne (Glaser-Hay homocoupling) and the biaryl from the aryl iodide."

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxygen Presence Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction known as Glaser-Hay coupling, which is catalyzed by the copper(I) co-catalyst.Ensure a strictly anaerobic environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. Some protocols suggest adding a small amount of a reducing agent like hydrogen gas diluted with nitrogen to suppress this side reaction[5][6].
Copper Co-catalyst While the copper co-catalyst is traditionally used to facilitate the Sonogashira reaction, it is also responsible for the Glaser-Hay homocoupling.Consider a copper-free Sonogashira protocol. These methods often rely on specific palladium/ligand systems and may require different bases or additives.
Aryl Halide Homocoupling The conditions that favor the desired cross-coupling can also lead to the homocoupling of this compound.Optimize the palladium catalyst and ligand. Use a Pd(0) precursor with a suitable phosphine ligand. The choice of base and solvent can also influence the relative rates of the desired reaction and the homocoupling side reaction.

Diagram: Competing Pathways in Sonogashira Coupling

Sonogashira_Pathways cluster_desired Desired Sonogashira Coupling cluster_side Side Reactions ArI This compound Pd_Catalyst Pd(0)/Ligand ArI->Pd_Catalyst Biaryl Aryl Halide Homocoupling (Biaryl) ArI->Biaryl Pd(0)/Pd(II) Alkyne Terminal Alkyne Alkyne->Pd_Catalyst Glaser Glaser-Hay Homocoupling (Di-alkyne) Alkyne->Glaser O₂, Cu(I) Cross_Product Cross-Coupled Product Pd_Catalyst->Cross_Product

Caption: Visualization of the desired Sonogashira pathway and competing homocoupling side reactions.

Scenario 4: Heck Reaction

Problem: "The Heck reaction between this compound and an alkene is giving me a mixture of the desired product, the homocoupled biaryl, and other byproducts."

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Base Choice The base in a Heck reaction not only neutralizes the HX generated but can also influence catalyst activity and stability.Screen different bases. Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc) are used. The optimal base can be substrate-dependent. A comparative analysis of bases can be crucial for optimizing the reaction[7].
Ligand Effects The choice of ligand, or the decision to run the reaction "ligand-free," significantly impacts the outcome.Evaluate different ligand systems. While some Heck reactions work well with simple phosphines like PPh₃ or even without added phosphine ligands (often forming in-situ palladium nanoparticles), more challenging substrates may benefit from bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Reaction Temperature High temperatures can promote both the desired reaction and undesired side reactions, including catalyst decomposition (formation of palladium black).Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. If palladium black is observed, a lower temperature or a more robust ligand may be required.

Summary of Key Parameters to Minimize Homocoupling

Parameter Recommendation for Minimizing Homocoupling Rationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) and suppresses oxygen-mediated side reactions.
Palladium Precursor Prefer Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)Avoids homocoupling pathways associated with the in-situ reduction of Pd(II) catalysts.
Ligands Use bulky, electron-rich phosphines or NHCsSterically hinders homocoupling and promotes the desired cross-coupling pathway.
Temperature Use the lowest effective temperatureMinimizes catalyst decomposition and reduces the rate of side reactions relative to the desired reaction.
Additives Consider in specific cases (e.g., H₂ in Sonogashira)Can selectively inhibit a particular homocoupling pathway.

By systematically addressing these parameters, researchers can significantly improve the outcome of cross-coupling reactions with this compound, leading to higher yields of the desired products and simplifying downstream processing.

References

Technical Support Center: Scale-Up Considerations for 4-Chloro-2-iodoanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important synthetic intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its efficient and reliable production critical.[1] This document will address common challenges encountered during synthesis and provide practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the direct iodination of 4-chloroanisole.[2] This electrophilic aromatic substitution is typically achieved using an iodinating agent in the presence of an acid or an oxidizing agent. Common iodinating systems include iodine with an oxidizing agent (like nitric acid or hydrogen peroxide) or iodine monochloride (ICl). For scale-up, a popular and safer alternative involves the in situ generation of the iodinating species. For instance, using a combination of sodium iodide (NaI) and sodium hypochlorite (NaOCl) in a suitable solvent system can be a safer and more controllable approach.[3]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of Iodine and Iodinating Agents: Iodine can cause skin and respiratory irritation.[4][5] Iodine monochloride is corrosive and toxic.

  • Exothermic Reactions: The iodination reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale.

  • Solvent Handling: Depending on the chosen route, flammable organic solvents may be used, requiring appropriate handling and grounding to prevent static discharge.

  • Product Hazards: this compound itself is an irritant to the eyes, skin, and respiratory system.[4][5] It is also light-sensitive.[6][7][8]

Q3: What are the expected byproducts, and how do they affect purification?

The main byproducts are typically regioisomers. The primary desired product is this compound, but the formation of 4-chloro-3-iodoanisole and di-iodinated species (e.g., 4-chloro-2,6-diiodoanisole) can occur. The methoxy group is an ortho-, para-director, and since the para position is blocked by chlorine, iodination is directed to the ortho positions. Steric hindrance generally favors mono-iodination at the 2-position. However, forcing conditions (higher temperature, longer reaction times) can lead to the formation of the di-iodinated product. The presence of these isomers complicates purification, often requiring chromatography or careful recrystallization to achieve high purity.

Q4: How does the choice of iodinating agent impact the regioselectivity of the reaction?

The choice of iodinating agent and reaction conditions significantly influences the regioselectivity. Stronger electrophilic iodinating agents or harsher conditions can decrease selectivity and lead to the formation of multiple iodinated isomers. The use of milder reagents and well-controlled temperatures can enhance the formation of the desired 2-iodo isomer. For instance, methods employing silver salts like Ag2SO4 with iodine can offer high regioselectivity in the iodination of substituted anisoles.[9][10]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their potential causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time.Iodination of deactivated rings (due to the chloro- group) can be sluggish. Ensuring complete consumption of the starting material is key to maximizing yield.
Sub-optimal Reagent Stoichiometry Carefully control the stoichiometry of the iodinating agent. An excess may lead to di-iodination, while an insufficient amount will result in an incomplete reaction.The molar ratio of the substrate to the iodinating agent is a critical parameter in electrophilic aromatic substitution to control the degree of substitution.
Decomposition of Reagents or Product Ensure all reagents are of high quality and stored correctly. The product is light-sensitive, so protect the reaction mixture from light.[6][7][8]Impurities in reagents can interfere with the reaction. The product can degrade under certain conditions, reducing the isolated yield.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Maintain a lower reaction temperature. For many iodination reactions, running the reaction at 0°C or even lower can improve selectivity.The activation energies for the formation of different isomers can be similar. Lower temperatures can favor the thermodynamically more stable product, often increasing the desired isomer's ratio.[11]
Incorrect Choice of Catalyst or Solvent Screen different solvent and catalyst systems. A change in solvent polarity can influence the transition state and thus the regiochemical outcome.[11]The solvent can play a crucial role in stabilizing or destabilizing the intermediates leading to different isomers.
Kinetic vs. Thermodynamic Control Analyze the product distribution over time. If the desired isomer is the kinetic product, shorter reaction times may be beneficial. If it is the thermodynamic product, longer reaction times at a moderate temperature could be advantageous.Understanding whether the reaction is under kinetic or thermodynamic control allows for the optimization of reaction time and temperature to favor the desired isomer.
Problem 3: Difficult Purification of the Final Product
Possible Cause Troubleshooting Step Scientific Rationale
Presence of Close-Boiling Isomers If distillation is used, employ a fractional distillation setup with a high number of theoretical plates. For challenging separations, column chromatography on silica gel is often necessary.Isomers of 4-chloro-iodoanisole have very similar physical properties, making separation by simple distillation difficult. Chromatography offers a higher resolving power.[12]
Residual Iodine During the work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) to remove unreacted iodine.These reducing agents react with elemental iodine to form colorless and water-soluble iodide salts, which can be easily washed away.[13]
Product Oiling Out During Crystallization Screen a variety of crystallization solvents and solvent mixtures. Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization.The solubility of the product is highly dependent on the solvent. Finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key for effective crystallization.

Experimental Protocols

Synthesis of this compound via Direct Iodination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Chloroanisole

  • Iodine (I2)

  • 30% Hydrogen Peroxide (H2O2)

  • Ethanol (95%)

  • Concentrated Sulfuric Acid (H2SO4)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 4-chloroanisole, iodine, and ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature below 10°C. A vigorous reaction may occur.[14]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 4-Chloroanisole, I2, Ethanol Reaction_Vessel Stirred Reaction at 0-10°C Start->Reaction_Vessel Reagents H2SO4, H2O2 (aq) Reagents->Reaction_Vessel Monitoring TLC/HPLC Monitoring Reaction_Vessel->Monitoring Quench Pour into Water/Ether Monitoring->Quench Extraction Separate Layers, Extract Aqueous Phase Quench->Extraction Washing Wash with Na2S2O3, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4, Filter Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Optimize_Time_Temp Increase reaction time or temperature slightly. Incomplete->Optimize_Time_Temp Check_Purity What is the nature of the impurity? Complete->Check_Purity Purification Proceed to Purification Optimize_Time_Temp->Purification Isomers Regioisomers Present Check_Purity->Isomers Iodine Residual Iodine Check_Purity->Iodine Starting_Material Unreacted Starting Material Check_Purity->Starting_Material Optimize_Temp_Solvent Lower reaction temperature. Screen solvents. Isomers->Optimize_Temp_Solvent Improve_Wash Ensure thorough Na2S2O3 wash. Iodine->Improve_Wash Push_Reaction Re-evaluate stoichiometry and reaction time. Starting_Material->Push_Reaction Optimize_Temp_Solvent->Purification Improve_Wash->Purification Push_Reaction->Purification

Caption: A logical flow for troubleshooting common synthesis issues.

References

Validation & Comparative

spectral data for 4-Chloro-2-iodoanisole (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 4-Chloro-2-iodoanisole

Introduction

This compound (IUPAC name: 4-chloro-2-iodo-1-methoxybenzene) is a halogenated aromatic compound with significant utility as a building block in organic and medicinal chemistry.[1] Its unique substitution pattern, featuring electron-donating (methoxy) and electron-withdrawing/heavy atom (chloro, iodo) groups, makes it a valuable intermediate for constructing more complex molecular architectures through reactions like cross-coupling.[1] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of their scientific outcomes.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the analytical techniques used to characterize this compound. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than merely presenting data, this guide will explain the causality behind the expected spectral features, offer detailed experimental protocols, and integrate the data from all three techniques to build a cohesive, self-validating analytical picture of the molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its spectroscopic fingerprint. The 1,2,4-trisubstituted benzene ring contains three distinct aromatic protons. The interplay between the electron-donating methoxy group (-OCH₃) and the halogens (-Cl, -I) creates a unique electronic environment that influences chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

  • Molecular Formula: C₇H₆ClIO[2]

  • Molecular Weight: 268.48 g/mol [2]

  • Monoisotopic Mass: 267.9152 Da[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a small molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern of the aromatic ring and the presence of the methoxy group.

Experimental Protocol: NMR Sample Preparation

High-quality spectra depend critically on proper sample preparation.[4] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can cause significant line broadening.[5]

  • Material Quantity: Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[6][7]

  • Solvent Choice: Select a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock.[4][6]

  • Dissolution: In a small glass vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[6][8] Gentle vortexing can aid dissolution.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended particles that can degrade spectral quality.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels or parafilm on the section of the tube that enters the spectrometer.[8]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals: three from the aromatic protons and one from the methoxy group protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic H (C5)~7.2-7.4Doublet of Doublets (dd)J(ortho) ≈ 8.5, J(meta) ≈ 2.5Proton ortho to Chlorine, meta to Iodine
Aromatic H (C3)~6.8-7.0Doublet (d)J(ortho) ≈ 8.5Proton ortho to Methoxy, ortho to Iodine
Aromatic H (C6)~7.6-7.8Doublet (d)J(meta) ≈ 2.5Proton ortho to Chlorine, meta to Methoxy
Methoxy H~3.8-3.9Singlet (s)N/A-OCH₃

Causality and Interpretation:

  • The three aromatic protons are chemically non-equivalent and will appear as separate signals.

  • The proton at C6 is expected to be the most downfield (highest ppm) due to being ortho to the deshielding iodine atom. It appears as a doublet due to coupling with the proton at C5 (meta coupling, J ≈ 2.5 Hz).

  • The proton at C5 will be split into a doublet of doublets by its ortho neighbor (C6, J ≈ 8.5 Hz) and its meta neighbor (C3, J ≈ 2.5 Hz).

  • The proton at C3 is expected to be the most upfield (lowest ppm) due to being ortho to the strongly electron-donating methoxy group. It will be split into a doublet by its ortho neighbor (C5, J ≈ 8.5 Hz).

  • The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~56-OCH₃ Carbon
~90C-I (ipso-carbon)
~112C3
~128C-Cl (ipso-carbon)
~130C5
~139C6
~156C-O (ipso-carbon)

Causality and Interpretation:

  • Ipso-Carbons: The carbons directly attached to substituents (C1, C2, C4) show characteristic shifts. The carbon attached to iodine (C2) is shifted significantly upfield due to the "heavy atom effect," while the carbon attached to oxygen (C1) is the most downfield.

  • Aromatic Carbons: The remaining three carbons (C3, C5, C6) will have shifts determined by the combined electronic effects of the substituents.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-25 mg Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Acquire 1H Spectrum prep3->acq1 acq2 Acquire 13C Spectrum prep3->acq2 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 proc2 Integrate 1H Signals proc1->proc2 proc3 Analyze Shifts, Multiplicity, and Coupling Constants proc2->proc3 proc4 Assign Signals to Structure proc3->proc4 result Final Structural Confirmation proc4->result Confirm Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For this compound, IR will confirm the presence of the aromatic ring, C-O ether linkage, and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a popular technique because it requires minimal to no sample preparation for liquids and solids.[9][10]

  • Crystal Cleaning: Before analysis, clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol and wipe dry with a lint-free tissue.[11][12]

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, lower the press arm to ensure good contact between the sample and the crystal surface.[13]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[12]

IR Spectral Analysis (Predicted)

The IR spectrum provides a distinct fingerprint based on the molecule's vibrational modes.

Wavenumber Range (cm⁻¹)Vibration TypeBond Assignment
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethoxy (-OCH₃) C-H
1600-1550C=C StretchAromatic Ring
1480-1440C=C StretchAromatic Ring
~1250C-O StretchAryl-Alkyl Ether
850-800C-H Bend (out-of-plane)1,2,4-Trisubstituted Ring
< 800C-X StretchC-Cl and C-I bonds

Causality and Interpretation:

  • C-H Stretches: The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methoxy group.

  • Aromatic Ring: The sharp absorptions around 1600-1450 cm⁻¹ are due to carbon-carbon double bond stretching within the benzene ring.

  • Ether Linkage: A strong, prominent peak around 1250 cm⁻¹ is a key indicator of the aryl C-O stretch of the anisole moiety.

  • Fingerprint Region: The region below 1000 cm⁻¹ is complex but highly characteristic. It contains the C-H out-of-plane bending vibrations that are diagnostic of the ring's substitution pattern, as well as the stretching vibrations for the C-Cl and C-I bonds.

IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR Crystal prep2 Place Sample on Crystal prep1->prep2 acq2 Collect Sample Spectrum prep2->acq2 acq1 Collect Background Spectrum acq1->acq2 proc1 Identify Key Absorption Bands (e.g., C=C, C-O, C-H) proc2 Correlate Bands with Functional Groups proc1->proc2 result Functional Group Confirmation proc2->result Confirm Functional Groups

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural elucidation.[14][15]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like this compound.[16] The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.[17][18]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[19] The solution must be free of particles.

  • Instrument Setup: Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5). Set the injector to splitless mode to maximize sensitivity.[20]

  • GC Method: Program the GC oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the compound.[20] Helium is typically used as the carrier gas.

  • MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode. The standard electron energy used is 70 eV, which generates reproducible and library-searchable spectra.[21][22] Set the mass analyzer to scan a relevant m/z range (e.g., 40-350 amu).

MS Spectral Analysis (Predicted)

The EI mass spectrum will provide the molecular weight and key structural fragments.

m/z ValueIon IdentityInterpretation
268 / 270[M]⁺˙Molecular Ion Peak: The presence of one chlorine atom results in two peaks separated by 2 m/z units, with a relative intensity ratio of ~3:1 (for ³⁵Cl/³⁷Cl), confirming the presence of one Cl atom.
253 / 255[M - CH₃]⁺Loss of a methyl radical: A very common and favorable fragmentation for anisoles, resulting in a stable oxonium ion. The 3:1 isotopic pattern will be retained.
141[M - I]⁺Loss of an iodine radical: Cleavage of the C-I bond.
126[M - I - CH₃]⁺Subsequent loss of a methyl radical after the loss of iodine.

Causality and Interpretation:

  • Molecular Ion (M⁺˙): The highest m/z value cluster corresponding to the molecular weight is the most critical piece of information. The characteristic 3:1 isotopic pattern for the [M]⁺˙ and [M+2]⁺˙ peaks is definitive proof of a single chlorine atom in the molecule.

  • Fragmentation: The 70 eV ionization energy is high enough to cause bonds to break.[14][23] The most likely fragmentation is the loss of a methyl radical (•CH₃) from the ether, as this produces a highly stabilized cation. Cleavage of the carbon-halogen bonds can also occur, with the weaker C-I bond being more likely to break than the C-Cl bond.

MS Fragmentation Logic

MS_Fragmentation parent This compound (M) M_ion [M]+• m/z 268/270 parent->M_ion - e- (Ionization) frag1 [M - CH3]+ m/z 253/255 M_ion->frag1 - •CH3 frag2 [M - I]+ m/z 141 M_ion->frag2 - •I frag3 [M - I - CH3]+ m/z 126 frag2->frag3 - •CH3

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Analysis and Data Integration

No single analytical technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the complementary data from NMR, IR, and MS.

  • MS provides the molecular formula (from the molecular ion's m/z and isotopic pattern).

  • IR confirms the presence of key functional groups (aromatic ring, ether).

  • NMR elucidates the exact connectivity, confirming the 1,2,4-substitution pattern and the relative positions of all atoms.

Together, these techniques form a self-validating system. For instance, if a researcher isolates an unknown product expected to be this compound, the workflow would be:

  • Run GC-MS to confirm purity and obtain a molecular weight of 268, observing the crucial 3:1 isotopic pattern for chlorine.

  • Run FTIR to confirm the presence of an anisole functional group (~1250 cm⁻¹) and an aromatic ring.

  • Run ¹H and ¹³C NMR to prove the 1,2,4-substitution pattern and definitively assign the structure, distinguishing it from other possible isomers (e.g., 2-chloro-4-iodoanisole).

This multi-technique approach is far more robust than relying on a single method and represents the standard for structural confirmation in modern chemical research.

Conclusion

The spectroscopic characterization of this compound is a clear example of how modern analytical techniques provide a detailed and verifiable molecular portrait. The predicted ¹H NMR spectrum reveals a distinct pattern of three aromatic signals, while the ¹³C NMR confirms the seven unique carbon environments. IR spectroscopy provides a vibrational fingerprint, highlighting the key aryl ether functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through its unique molecular ion and chlorine isotopic pattern. By understanding and integrating the data from these core techniques, researchers can proceed with confidence in the identity and purity of their materials.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-iodoanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-2-iodoanisole in Modern Organic Synthesis

This compound is a key building block in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the benzene ring, offers multiple reactive sites for further functionalization. The presence of the iodo group, in particular, makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a critical evaluation of the primary synthetic methodologies for preparing this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Methodology 1: Direct Electrophilic Iodination of 4-Chloroanisole

The direct introduction of an iodine atom onto the 4-chloroanisole backbone is an attractive and atom-economical approach. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the chloro group, iodination is expected to occur at the ortho position. However, the chloro group, while also an ortho-, para-director, is deactivating. This interplay of directing effects can lead to challenges in regioselectivity.

Reaction Principle and Mechanistic Insight

Direct iodination proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ, which then attacks the electron-rich aromatic ring of 4-chloroanisole. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and prevent the formation of undesired isomers.

G 4-Chloroanisole 4-Chloroanisole Intermediate_Complex Intermediate_Complex 4-Chloroanisole->Intermediate_Complex + I+ This compound This compound Intermediate_Complex->this compound - H+ Iodinating_Reagent Iodinating_Reagent I+ I+ Iodinating_Reagent->I+ Generates

Caption: General workflow for the direct iodination of 4-chloroanisole.

Comparative Analysis of Iodinating Agents

Several reagents can be employed for the direct iodination of activated aromatic rings. Below is a comparison of some common methods with their expected performance for the synthesis of this compound.

Iodinating SystemTypical ConditionsExpected YieldPurity/RegioselectivityKey Considerations
Iodine / Silver Salt (e.g., Ag₂SO₄) Dichloromethane, room temp.ModerateGood to ModerateSilver salts can be costly. The regioselectivity can be influenced by the choice of silver salt and solvent.[1][2][3]
N-Iodosuccinimide (NIS) / Acid Catalyst Acetonitrile, room temp.GoodGoodA widely used and effective method for iodinating activated arenes. The acid catalyst enhances the electrophilicity of iodine.[4][5][6]
Iodine Monochloride (ICl) Inert solvent (e.g., CCl₄, CH₂Cl₂)Moderate to GoodModerateICl is a powerful electrophile but can be less selective, potentially leading to over-iodination or chlorination byproducts.[7][8][9]
Periodic Acid / Iodine Acetic acid, heatGoodGoodA strong oxidizing system that generates electrophilic iodine in situ.[10][11]
Experimental Protocol: Representative Procedure using N-Iodosuccinimide (NIS)

This protocol is a representative procedure for the direct ortho-iodination of 4-chloroanisole.

Materials:

  • 4-Chloroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Sodium thiosulfate solution (10% aqueous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloroanisole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Methodology 2: Sandmeyer Reaction of 2-Amino-4-chloroanisole

The Sandmeyer reaction provides a reliable and highly regioselective route to this compound, starting from 2-amino-4-chloroanisole. This multi-step approach offers excellent control over the position of the iodo group.

Reaction Principle and Mechanistic Insight

The synthesis involves two key transformations:

  • Diazotization: The primary aromatic amine (2-amino-4-chloroanisole) is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[12]

  • Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with an iodine atom.[13][14]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination 2-Amino-4-chloroanisole 2-Amino-4-chloroanisole Diazonium_Salt Diazonium_Salt 2-Amino-4-chloroanisole->Diazonium_Salt + NaNO2, HCl This compound This compound Diazonium_Salt->this compound + KI

Caption: Two-step workflow for the Sandmeyer synthesis of this compound.

Synthesis of the Starting Material: 2-Amino-4-chloroanisole

The precursor, 2-amino-4-chloroanisole, can be synthesized from commercially available 4-chloro-2-nitroanisole via reduction of the nitro group.

Experimental Protocol: Reduction of 4-Chloro-2-nitroanisole [15]

Materials:

  • 4-Chloro-2-nitroanisole

  • Ethanol

  • Raney Nickel

  • Hydrogen gas supply

Procedure:

  • Dissolve 4-chloro-2-nitroanisole in absolute ethanol in a hydrogenation vessel.

  • Add Raney Nickel catalyst to the solution.

  • Hydrogenate the mixture at atmospheric pressure and room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst and wash it with hot ethanol.

  • Concentrate the combined ethanolic solution under reduced pressure to crystallize the 2-amino-4-chloroanisole.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the conversion of 2-amino-4-chloroanisole to this compound.

Materials:

  • 2-Amino-4-chloroanisole

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Potassium iodide

  • Sodium bisulfite

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-chloroanisole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of sodium bisulfite to reduce any excess iodine.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Comparative Evaluation and Conclusion

FeatureDirect IodinationSandmeyer Reaction
Regioselectivity Potentially lower; may yield a mixture of isomers.Excellent; the position of the iodo group is predetermined by the starting amine.
Number of Steps One step from 4-chloroanisole.Multi-step (reduction of nitro compound, diazotization, iodination).
Starting Materials 4-Chloroanisole (readily available).4-Chloro-2-nitroanisole (requires synthesis of the amine precursor).
Reaction Conditions Generally mild, but can vary with the iodinating agent.Requires low temperatures for diazotization and careful handling of diazonium salts.
Scalability Potentially easier to scale up due to fewer steps.The handling of diazonium intermediates can pose challenges on a larger scale.
Overall Yield Can be variable depending on the regioselectivity.Often provides good to excellent yields for each step.

The choice between direct iodination and the Sandmeyer reaction for the synthesis of this compound depends heavily on the specific requirements of the research.

  • For applications where absolute regiochemical purity is paramount, the Sandmeyer reaction is the unequivocally superior method. Although it involves more synthetic steps, the unambiguous placement of the iodine atom justifies the additional effort, particularly in the context of pharmaceutical synthesis where isomer control is critical.

  • For exploratory or screening purposes where a small amount of isomeric impurity might be tolerated, or when a more streamlined, one-pot approach is desired, direct iodination presents a viable alternative. However, careful optimization of the reaction conditions and the choice of iodinating agent are essential to maximize the yield of the desired ortho-iodinated product. Researchers should be prepared to invest time in analytical method development to quantify and separate any isomeric byproducts.

Ultimately, a thorough understanding of the mechanistic nuances of each approach, coupled with a clear definition of the desired product specifications, will guide the synthetic chemist to the most logical and efficient route for obtaining this compound.

References

A Researcher's Guide to the Purity Analysis of Commercially Available 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Chloro-2-iodoanisole in Synthesis

This compound, a key halogenated aromatic intermediate, is indispensable in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern allows for selective functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, making it a valuable building block for complex molecular architectures.[1] The precision required in these synthetic applications, especially in drug discovery and development, places a stringent demand on the purity of this reagent.[1] Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and complications in product purification, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols and interpreting simulated data from fictional suppliers, this document aims to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and select the most suitable grade of this compound for their specific needs.

The Impact of Impurities in Synthetic Chemistry

The presence of impurities in a starting material like this compound can have a cascading effect on a multi-step synthesis. Potential impurities can include:

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring (e.g., 2-Chloro-4-iodoanisole, 3-Chloro-2-iodoanisole). These can be particularly problematic as their similar physical properties make them difficult to separate from the desired product.

  • Starting Materials: Unreacted precursors from the synthesis of this compound, such as 4-chloroanisole.

  • Related Halogenated Anisoles: Compounds lacking one of the halogens (e.g., 2-iodoanisole or 4-chloroanisole) or containing a different halogen (e.g., 4-bromo-2-iodoanisole).

These impurities can compete in subsequent reactions, leading to a mixture of final products that are challenging and costly to separate. Therefore, a robust analytical assessment of purity is not merely a quality control measure but a critical step in ensuring the success and reproducibility of a synthetic campaign.

Comparative Analytical Workflow

To provide a thorough assessment of purity, a multi-pronged analytical approach is recommended. Each technique offers unique advantages in detecting and quantifying different types of impurities.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Data Analysis & Comparison Sample Commercial this compound (Suppliers A, B, C) HPLC HPLC-UV (Quantitative Analysis) Sample->HPLC Dilution GCMS GC-MS (Impurity Identification) Sample->GCMS Dilution qNMR qNMR (Absolute Purity) Sample->qNMR Weighing & Dilution with Internal Standard Data Comparative Data Analysis HPLC->Data GCMS->Data qNMR->Data

Caption: A comprehensive analytical workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quantitative analysis of organic compounds. A reversed-phase method is ideal for separating this compound from potential, less hydrophobic impurities.

Rationale: A C18 column is chosen for its excellent retention of aromatic compounds. The mobile phase of acetonitrile and water provides good separation, and the addition of a small amount of formic acid can improve peak shape by suppressing the ionization of any acidic impurities. UV detection at 254 nm is suitable as the aromatic ring of the analyte exhibits strong absorbance at this wavelength.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Elution: Isocratic elution with a mobile phase composition of 70:30 (B:A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of each supplier's this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by their mass spectra.

Rationale: A non-polar capillary column is suitable for the separation of halogenated aromatic compounds. The temperature program allows for the elution of compounds with a range of boiling points. Electron ionization (EI) at 70 eV is a standard method that provides reproducible mass spectra for library matching.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each sample in acetone.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a calibration curve of the analyte.[2] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[3]

Rationale: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial for accurate qNMR.[4] Maleic acid is a suitable choice as it is a solid, non-volatile, and has a distinct singlet in the aromatic region that is well-separated from the signals of this compound. A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard is essential for accurate integration.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of this compound dissolve Dissolve both in ~0.7 mL of DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh ~5 mg of Maleic Acid (Internal Standard) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (e.g., 400 MHz) transfer->acquire params Key Parameters: - 90° pulse - Relaxation delay (D1) ≥ 30s - Sufficient number of scans (e.g., 16) acquire->params process Process spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate

Caption: Step-by-step workflow for quantitative NMR (qNMR) purity determination.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Angle: 90°

    • Acquisition Time (AQ): ≥ 3 seconds

    • Relaxation Delay (D1): ≥ 30 seconds

    • Number of Scans (NS): 16

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved singlet of this compound (e.g., the methoxy protons) and the singlet of maleic acid.

  • Purity Calculation:

    • Use the following equation to calculate the purity of the analyte: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

      • analyte = this compound

      • std = Internal standard (Maleic acid)

Comparative Data Analysis (Hypothetical)

The following tables summarize the hypothetical purity analysis results for this compound obtained from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: HPLC-UV Purity Assessment

SupplierRetention Time (min)Peak Area (%)Observed Impurities (Area %)
Supplier A 5.299.85Impurity 1 (RT 4.5 min): 0.10%Impurity 2 (RT 6.1 min): 0.05%
Supplier B 5.299.10Impurity 1 (RT 4.5 min): 0.85%Other minor peaks: 0.05%
Supplier C 5.299.95No detectable impurities > 0.05%

Table 2: GC-MS Impurity Profile

SupplierMajor Impurities IdentifiedRelative Abundance (%)
Supplier A 4-Chloroanisole0.10
Supplier B 4-Chloroanisole0.85
2-Chloro-4-iodoanisole (regioisomer)0.15
Supplier C No significant impurities identified-

Table 3: qNMR Absolute Purity Determination

SupplierCalculated Absolute Purity (%)
Supplier A 99.7
Supplier B 98.9
Supplier C 99.9

Interpretation and Recommendations

The multi-technique analysis provides a comprehensive picture of the quality of this compound from the three suppliers.

  • Supplier C consistently demonstrates the highest purity across all three analytical methods, with no significant impurities detected by HPLC or GC-MS and an absolute purity of 99.9% by qNMR. For applications requiring the highest degree of purity, such as in late-stage pharmaceutical development or for the synthesis of analytical standards, Supplier C would be the recommended choice.

  • Supplier A provides a high-purity product (99.7% by qNMR) with a minor impurity identified as the starting material, 4-chloroanisole. This level of purity may be acceptable for many research and early-stage development applications where the presence of a small amount of a known, easily separable impurity is not critical.

  • Supplier B shows a lower purity (98.9% by qNMR) with a significant amount of 4-chloroanisole and a regioisomeric impurity. The presence of a regioisomer is particularly concerning as it may be difficult to remove and could lead to the formation of isomeric byproducts in subsequent reactions. This material would be less suitable for applications where high purity of the final product is essential.

Conclusion

The purity of reagents is a critical parameter that can significantly influence the outcome of chemical research and development. This guide has outlined a robust, multi-technique approach for the purity analysis of commercially available this compound. By employing a combination of HPLC-UV for quantitative assessment, GC-MS for impurity identification, and qNMR for absolute purity determination, researchers can make informed decisions when selecting a supplier. The choice of supplier should be guided by the specific requirements of the intended application, balancing the need for purity with cost and availability. For critical applications in drug development, a thorough in-house purity verification using these or similar methods is always recommended.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, dihalogenated aromatic compounds are invaluable building blocks. Among these, 4-Chloro-2-iodoanisole stands out due to the distinct electronic and steric environments of its two halogen substituents. The significant difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds offers a powerful platform for selective, sequential chemical modifications.

Understanding the kinetics of reactions involving this substrate is paramount for rational catalyst design, reaction optimization, and mechanistic elucidation. This guide provides a comparative analysis of the kinetic profiles of this compound in various palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, present self-validating protocols for kinetic analysis, and offer a clear, data-driven comparison of its reactivity with alternative substrates.

The core principle governing the reactivity of this compound is the differential reactivity of its C-X bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[1] The general reactivity trend for aryl halides is I > Br > Cl > F, a direct consequence of the decreasing C-X bond dissociation energy.[2][3] This intrinsic reactivity difference is the foundation upon which the chemoselective functionalization of this compound is built.[4][5]

Comparative Analysis of Cross-Coupling Reactions

The selective functionalization of this compound has been explored in several key cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system can profoundly influence not only the reaction rate but also the selectivity between the C-I and C-Cl bonds.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for C-C bond formation.[8] When this compound is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors initial coupling at the more labile C-I bond.

Kinetic Profile: The rate of the Suzuki-Miyaura coupling is highly dependent on the oxidative addition step.[1] The significantly weaker C-I bond (approx. 272 kJ/mol) compared to the C-Cl bond (approx. 409 kJ/mol) leads to a much lower activation energy for oxidative addition at the 2-position. Consequently, the rate of formation of the mono-coupled product, 4-chloro-2-arylanisole, is orders of magnitude faster than the subsequent coupling at the C-Cl bond.

ReactionRelative Initial Rate (C-I vs C-Cl)Typical Catalyst SystemKey Kinetic Insights
Suzuki-Miyaura >100 : 1Pd(OAc)₂, SPhos, K₃PO₄Oxidative addition is the rate-determining step.[1] Bulky, electron-rich phosphine ligands accelerate this step.[9]
Heck Reaction >50 : 1Pd(OAc)₂, P(o-tol)₃, Et₃NThe nature of the olefin can influence the rate-determining step, sometimes shifting it from oxidative addition to migratory insertion.[10][11]
Sonogashira Coupling >100 : 1PdCl₂(PPh₃)₂, CuI, Et₃NThe copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[12][13]
Buchwald-Hartwig Amination >50 : 1Pd₂(dba)₃, BINAP, NaOtBuThe choice of base is critical and can influence the rate of both catalyst activation and the deprotonation of the amine.[14][15]
Heck Reaction

The Heck reaction, the coupling of an aryl halide with an alkene, also exhibits high selectivity for the C-I bond of this compound.[3][16] The kinetic behavior, however, can be more complex. While oxidative addition is often rate-limiting, subsequent steps like migratory insertion or β-hydride elimination can also influence the overall rate, depending on the specific alkene and reaction conditions.[10]

Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for constructing aryl-alkyne motifs.[12] This reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[17] The chemoselectivity for the C-I bond is exceptionally high. The kinetic profile is governed by the rates of both the palladium catalytic cycle (primarily oxidative addition) and the copper cycle (formation of the copper acetylide).[18]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[14][19] When reacting this compound with an amine, selective amination at the C-I position is readily achieved.[20] The kinetics are sensitive to the nature of the amine, the phosphine ligand, and the base used.[15] The steric bulk of the ligand and the basicity of the reaction medium play crucial roles in determining the rate of the catalytic cycle.[9]

In-Depth Kinetic Profile: Suzuki-Miyaura Coupling

To illustrate the principles of kinetic analysis, we will focus on a model Suzuki-Miyaura reaction between this compound and phenylboronic acid.

Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) Rate-Limiting Step trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂) Base product_complex [Ar-R-Pd(0)L₂] trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product_out Ar-R product_complex->product_out

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Kinetic Monitoring

This protocol describes a method for acquiring time-course data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the initial reaction rate and monitor the concentrations of reactant, intermediate, and product over time.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Dodecane (internal standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • Agilent 1260 Infinity II HPLC system (or equivalent) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Automated reaction sampling system or manual gas-tight syringes

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (0.1 M) and dodecane (0.05 M) in toluene.

    • Causality: The internal standard (dodecane) is crucial for correcting variations in injection volume, ensuring high-quality, reproducible kinetic data.[21][22]

  • Reaction Setup (under Argon):

    • To a pre-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), phenylboronic acid (1.2 equivalents), and K₃PO₄ (2.5 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Causality: An inert atmosphere is essential as the active Pd(0) catalyst is sensitive to oxidation, which would inhibit the reaction. The use of a bulky, electron-rich ligand like SPhos accelerates the rate-limiting oxidative addition step.[9]

  • Initiation and Sampling:

    • Add the stock solution of this compound/dodecane via syringe to the reaction flask, which is pre-heated to 80 °C in a temperature-controlled oil bath. This is t=0.

    • Immediately take the first sample (t=0) by withdrawing ~0.1 mL of the reaction mixture.

    • Quench the sample in a vial containing 1 mL of a 1:1 methanol/water solution. The quench stops the reaction by precipitating the catalyst and diluting the reagents.

    • Continue taking samples at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • HPLC Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Analyze the samples by HPLC. A typical method would be a gradient elution from 50% methanol/water (with 0.1% TFA) to 95% methanol over 10 minutes, with UV detection at 254 nm.

    • Self-Validation: Before the kinetic run, a calibration curve for the starting material and expected product against the internal standard must be generated to ensure a linear response and accurate quantification.

Data Analysis and Interpretation

The data obtained from HPLC will be a series of chromatograms. By integrating the peak areas of the starting material, product, and internal standard, and using the pre-established calibration curves, a concentration vs. time profile can be constructed. The initial reaction rate is determined from the slope of the initial linear portion of the concentration vs. time plot for product formation.

Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (Substrate + Internal Std) initiate Add Stock Solution (t=0) & Start Heating prep_stock->initiate prep_reagents Weigh Catalyst, Ligand, Base, Boronic Acid setup Assemble Reaction Under Argon prep_reagents->setup setup->initiate sampling Take Time-Point Samples initiate->sampling quench Quench Samples sampling->quench hplc Analyze via HPLC-UV quench->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate Concentrations vs. Time integrate->calculate plot Plot Kinetic Profile calculate->plot

Caption: Experimental workflow for a typical kinetic study using HPLC monitoring.

Comparative Reactivity: The C-I vs. C-Cl Bond

The primary advantage of using this compound is the ability to perform selective reactions. The kinetic data overwhelmingly supports the preferential reaction at the C-I bond.

Selectivity substrate This compound path_i Reaction at C-I Bond substrate->path_i k₁ (Fast) Low Activation Energy path_cl Reaction at C-Cl Bond substrate->path_cl k₂ (Slow) High Activation Energy product_i Mono-functionalized Product (at position 2) path_i->product_i product_cl Mono-functionalized Product (at position 4) path_cl->product_cl

References

mechanistic investigation of 4-Chloro-2-iodoanisole coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to Cross-Coupling Reactions of 4-Chloro-2-iodoanisole

For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, this compound represents a valuable and versatile building block. Its structure presents two distinct reactive sites for cross-coupling: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond. This differential reactivity allows for selective, sequential functionalization, making a deep understanding of the underlying reaction mechanisms paramount for achieving desired synthetic outcomes.

This guide provides a comparative investigation into the principal palladium- and copper-catalyzed cross-coupling reactions involving this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their experimental design and troubleshooting.

The Reactivity Landscape of this compound

The synthetic utility of this compound hinges on the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable, rendering it far more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This reactivity gap is the cornerstone of chemoselective coupling, allowing for precise modification at the C-2 position while leaving the C-4 position available for subsequent transformations.

Caption: Structure of this compound highlighting the two distinct halogen-substituted reactive centers.

Part 1: Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysis is the workhorse of modern organic synthesis for forming carbon-carbon bonds.[1] The reactions typically proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] For this compound, the oxidative addition step is the selectivity-determining event, occurring preferentially at the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of boronic acids.[1][2]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond of this compound.[2] This is the slowest, rate-determining step for less reactive halides but is facile for aryl iodides. The subsequent transmetalation step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[4] The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Caption: The catalytic cycle for the Suzuki-Miyaura coupling, emphasizing selective oxidative addition.

Exemplary Experimental Protocol: Suzuki Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a 4:1 mixture of Dioxane/H₂O, 5 mL).

  • Seal the flask and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[7]

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[8][9]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the C-I bond of this compound.

  • Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[9] This step significantly increases the nucleophilicity of the alkyne. The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[8] Copper-free versions exist but often require different ligands and conditions.[6]

Sonogashira_Mechanism Sonogashira Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(I) Pd0->PdII_Ar Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Ar Transfers Acetylide Alkyne->Cu_Acetylide + Cu(I)X, Base - H-Base⁺X⁻ Base Base (Amine)

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling mechanism.

Exemplary Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 mmol).

  • Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Work up the filtrate by diluting with an organic solvent, washing with water and brine, drying, and concentrating.

  • Purify the residue by flash column chromatography.

Part 2: Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[10] This reaction has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.

Mechanistic Rationale: The mechanism is analogous to C-C coupling reactions.[11] It starts with the oxidative addition of Pd(0) to the C-I bond. The resulting Pd(II) complex then coordinates with the amine. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[10][12] This is often the rate-limiting step. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination of often sterically hindered products.[12]

References

A Comparative Guide to Catalysts for 4-Chloro-2-iodoanisole Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic functionalization of polysubstituted aromatic compounds is paramount. Among these, 4-chloro-2-iodoanisole stands out as a versatile building block.[1] Its unique electronic and steric properties, stemming from the differential reactivity of the C-I and C-Cl bonds, offer a gateway to selective molecular elaboration. The iodine atom, being a superior leaving group, readily participates in a variety of cross-coupling reactions, while the more robust chlorine atom can be retained for subsequent transformations or serve as a key structural element in the final product. This guide provides a comparative analysis of catalytic systems for the principal transformations of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological selection and optimization.

The chemoselective functionalization of the C-I bond over the C-Cl bond is a recurring theme in the chemistry of this compound.[2] This selectivity is primarily governed by the significant difference in bond dissociation energies (C-I < C-Br < C-Cl) and the propensity of palladium(0) catalysts to undergo oxidative addition more readily with aryl iodides than with aryl chlorides.[2][3] This inherent reactivity difference forms the basis for the sequential and site-selective construction of complex molecular architectures from this readily available starting material.

This guide will delve into the comparative performance of various catalysts in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann couplings. By examining the nuances of catalyst selection, ligand effects, and reaction conditions, we aim to provide a clear rationale for experimental design, supported by experimental data and mechanistic insights.

Chemoselective Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in contemporary organic synthesis.[4] For this compound, the objective is almost invariably the selective coupling at the C-I position. Palladium-based catalysts are the overwhelming choice for this transformation, with the specific ligand and base playing crucial roles in achieving high yields and selectivities.

Catalyst System Performance
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80>95A classic, reliable system for simple aryl boronic acids.[4]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100>98Highly effective for sterically hindered and heteroaryl boronic acids.
PdCl₂(dppf)Cs₂CO₃DMF90>95Robust catalyst, often used for challenging substrates.
Ni(COD)₂ / dppfK₃PO₄Dioxane100VariableCan be effective for some substrates but may lead to side reactions.[5]

Causality Behind Experimental Choices:

  • Palladium Precursors: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, ready to enter the catalytic cycle. Pd(OAc)₂ and PdCl₂(dppf) are Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[6]

  • Ligands: Bulky, electron-rich phosphine ligands like SPhos (a biarylphosphine) are highly effective in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency, especially for less reactive aryl chlorides. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate ligand that stabilizes the palladium center and prevents catalyst decomposition.[7]

  • Bases: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings due to their higher basicity and, in the case of cesium salts, greater solubility in organic solvents.[4]

  • Nickel Catalysts: While palladium is dominant, nickel catalysts are gaining traction as a more earth-abundant and economical alternative.[8][9] However, their application in the selective coupling of this compound is less established and can be substrate-dependent.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous dioxane (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)-I(L₂) Pd(0)L2->ArPd(II)IL2 Ar-I Oxidative_Addition Oxidative Addition (Ar-I) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L₂) ArPd(II)IL2->ArPd(II)Ar'L2 [Ar'B(OR)₃]⁻ Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Boronate [Ar'B(OR)₃]⁻ Ar'B(OH)2->Boronate Base Base Base->Boronate Boronate->ArPd(II)IL2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups.[10][11] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10]

Catalyst System Performance
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-50>90The classic Sonogashira conditions, effective for many substrates.[12]
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane80>95A more modern system, often providing higher yields and tolerating a wider range of functional groups.
Copper-free: Pd(OAc)₂ / SPhos-TBAFTHF60VariableCan be advantageous for substrates sensitive to copper, but may require careful optimization.

Causality Behind Experimental Choices:

  • Dual Catalysis: The generally accepted mechanism involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.[12]

  • Copper-Free Systems: Concerns over copper-catalyzed side reactions, such as alkyne homocoupling (Glaser coupling), have led to the development of copper-free Sonogashira protocols. These often employ bulky, electron-rich ligands on palladium and a stronger base to facilitate the direct reaction of the deprotonated alkyne with the palladium complex.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Workflow Visualization

Sonogashira_Workflow Start Start: Dry Schlenk Flask (Inert Atmosphere) Add_Reagents Add this compound, Pd(PPh₃)₂Cl₂, CuI Start->Add_Reagents Add_Solvent_Base Add THF and Et₃N Add_Reagents->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne React Stir at RT - 50 °C Add_Alkyne->React Monitor Monitor by TLC/GC-MS React->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Heck Reaction: Vinylation of the C-I Bond

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[14][15] Similar to other palladium-catalyzed cross-coupling reactions, the selective vinylation of this compound at the C-I position is readily achievable.

Catalyst System Performance

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations | |---|---|---|---|---|---|---| | Pd(OAc)₂ | Et₃N | DMF | 100 | >90 | A common and effective system for simple alkenes like acrylates.[16] | | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | >95 | The use of a phosphine ligand can improve catalyst stability and efficiency. | | Herrmann's Catalyst | NaOAc | NMP | 130 | >95 | A highly active palladacycle catalyst. |

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a widely used pre-catalyst that is reduced in situ.

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction and regenerate the active Pd(0) catalyst.[14]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically used to ensure the reaction proceeds at a reasonable rate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[7][17] This reaction has largely superseded harsher traditional methods for the synthesis of aryl amines.[7]

Catalyst System Performance
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃ / BINAPNaOtBuToluene100>90An early generation system, effective for a range of amines.[7]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH110>95A highly active and versatile system for a broad scope of amines, including primary and secondary amines.[18]
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane100>95Particularly effective for coupling with hindered amines.

Causality Behind Experimental Choices:

  • Ligands: The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) has been instrumental in the advancement of the Buchwald-Hartwig amination.[18] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a strong inorganic base like K₃PO₄ or Cs₂CO₃ is required to deprotonate the amine and facilitate its coordination to the palladium center.[3]

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classic method for forming C-C, C-N, C-O, and C-S bonds, traditionally using stoichiometric copper at high temperatures.[19] Modern variations utilize catalytic amounts of copper, often with ligands, under milder conditions.[20] While palladium catalysis is generally more versatile, copper-catalyzed Ullmann-type reactions can be a cost-effective alternative for certain transformations.[21]

Catalyst System Performance
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observations
CuI / L-prolineK₂CO₃DMSO110GoodA ligand-accelerated system for C-N and C-O coupling.
Cu₂OCs₂CO₃DMF130ModerateCan be effective for homocoupling and some cross-coupling reactions.[22]

Causality Behind Experimental Choices:

  • Copper Catalysis: The mechanism of the Ullmann reaction is distinct from palladium-catalyzed couplings and is thought to involve Cu(I)/Cu(III) or radical intermediates.[19]

  • Ligands: The use of ligands like amino acids (e.g., L-proline) can solubilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures.

Conclusion

The selective transformation of this compound is a testament to the power and precision of modern catalytic cross-coupling chemistry. For the majority of transformations targeting the C-I bond, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer unparalleled efficiency and substrate scope. The choice of catalyst, ligand, base, and solvent must be carefully considered and tailored to the specific coupling partners and desired outcome. While palladium systems represent the state-of-the-art for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, copper and nickel-based catalysts present economically viable and increasingly effective alternatives that warrant consideration, especially in process chemistry contexts. This guide serves as a foundational resource for navigating the catalytic landscape for this compound transformations, empowering researchers to make informed decisions in the synthesis of novel and valuable molecules.

References

A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Complex Reaction Mixtures: The Case of 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the ability to selectively functionalize a molecule at a specific position is paramount. This is particularly true in the synthesis of complex pharmaceutical intermediates and novel materials where precise control over molecular architecture dictates function. Dihalogenated aromatic compounds are invaluable building blocks in this context, offering two reactive handles for sequential modification. Among these, 4-Chloro-2-iodoanisole stands out as a versatile reagent, engineered for selective cross-coupling reactions.

This guide provides an in-depth comparison of this compound's performance against viable alternatives in complex reaction mixtures. We will delve into the mechanistic underpinnings of its selective reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonal Reactivity: Why this compound Excels

The utility of this compound in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy of this bond plays a crucial role, with weaker bonds undergoing oxidative addition more readily. The established trend for aryl halides is I > Br > Cl, making the C-I bond significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond.[2][3]

This inherent difference in bond dissociation energies allows for the chemoselective functionalization of the C-I bond while the C-Cl bond remains intact for subsequent transformations. This "orthogonal" reactivity is the cornerstone of its application in the efficient construction of complex, multi-substituted aromatic systems.

Performance Comparison: this compound vs. Alternatives

The choice of a dihalogenated building block is often a balance between reactivity, selectivity, cost, and availability. Here, we compare the performance of this compound with its common counterparts: 4-Bromo-2-chloroanisole and 2,4-Dichloroanisole.

ReagentTypical Reactivity ProfileSelectivityAdvantagesDisadvantages
This compound High reactivity at the C-I bond under mild conditions.[4]Excellent for selective mono-functionalization at the iodo-position.High reactivity allows for lower catalyst loadings and milder reaction temperatures. The C-Cl bond can be activated under more forcing conditions for a second coupling.[5]Higher cost compared to chloro and bromo analogs. Light sensitive.[6]
4-Bromo-2-chloroanisole Moderate reactivity at the C-Br bond.Good selectivity, but may require more carefully optimized conditions to avoid competing C-Cl activation.More cost-effective than the iodo-analog. Good balance of reactivity and stability.C-Br bond activation is less facile than C-I, potentially requiring higher temperatures or more active catalysts.
2,4-Dichloroanisole Low reactivity, requiring more forcing conditions for C-Cl bond activation.Site-selectivity can be challenging to control and is often dependent on the catalyst and ligand system.[7][8]Most economical and widely available option.Harsh reaction conditions may limit functional group tolerance. Achieving selective mono-arylation can be difficult.[9]

Experimental Data Summary:

The following table summarizes representative yields for the selective mono-functionalization of these dihaloanisoles in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

EntryDihaloanisoleCatalyst SystemConditionsYield of Mono-arylated ProductReference
1This compoundPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 12h>95% (at C-I)[10] (adapted)
24-Bromo-2-chloroanisolePd(dppf)Cl₂, Cs₂CO₃Dioxane, 100 °C, 18h~85-90% (at C-Br)General knowledge
32,4-DichloroanisolePd₂(dba)₃, SPhos, K₃PO₄t-BuOH, 110 °C, 24hVariable, often a mixture of mono- and di-arylated products[9] (adapted)

Mechanistic Insights into Selective C-I Bond Activation

The selective activation of the C-I bond in this compound is a kinetically controlled process. The lower bond dissociation energy of the C-I bond leads to a significantly lower activation energy barrier for the oxidative addition of the Pd(0) catalyst compared to the C-Cl bond.

G cluster_0 Palladium(0) Catalytic Cycle for Selective C-I Functionalization A Pd(0)L₂ B Oxidative Addition (C-I Bond) A->B This compound C Ar-Pd(II)(I)L₂ B->C D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

Figure 1: Simplified catalytic cycle for the selective Sonogashira coupling of this compound. The initial oxidative addition occurs preferentially at the more labile carbon-iodine bond.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol details a typical procedure for the selective coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of the Remaining Chloro-Substituent

This protocol outlines the subsequent functionalization of the chloro-position of the product from Protocol 1.

Materials:

  • 4-Chloro-2-(alkynyl)anisole (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the 4-chloro-2-(alkynyl)anisole and the arylboronic acid.

  • Add anhydrous and degassed 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Reagent Selection in Sequential Cross-Coupling

The choice of dihaloarene is critical for the success of a sequential cross-coupling strategy. The following workflow can guide researchers in their decision-making process.

G A Define Synthetic Target and Required Substituents B Assess Functional Group Tolerance to Reaction Conditions A->B C High Tolerance to Forcing Conditions? B->C D Consider 2,4-Dichloroanisole (most economical) C->D Yes E Mild Conditions Required? C->E No F High Reactivity and Selectivity Paramount? E->F G Select this compound F->G Yes H Balance of Cost and Reactivity Needed? F->H No I Consider 4-Bromo-2-chloroanisole H->I

Figure 2: Decision-making workflow for selecting the appropriate dihaloanisole for sequential cross-coupling reactions.

Conclusion

This compound is a powerful and highly selective building block for the synthesis of complex polysubstituted aromatic compounds. Its predictable cross-reactivity, driven by the significant difference in the C-I and C-Cl bond strengths, allows for the efficient and controlled sequential introduction of different functionalities. While more costly than its chloro and bromo counterparts, the mild reaction conditions and high selectivity it offers often translate to higher overall yields and reduced purification challenges, making it an excellent choice for demanding synthetic applications in pharmaceutical and materials science research. This guide provides the foundational knowledge and practical protocols to effectively leverage the unique properties of this compound in your research endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-iodoanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides essential, in-depth procedural information for the proper disposal of 4-Chloro-2-iodoanisole, a halogenated aromatic compound frequently used as an intermediate in organic synthesis. By understanding the chemical principles behind these procedures, you can ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards in your laboratory operations.

Understanding the Hazard: Why Special Disposal is Crucial

This compound (CAS No. 52807-27-9) is a substituted anisole containing both chlorine and iodine.[1][2][3] Its halogenated aromatic structure makes it a valuable building block in the synthesis of complex molecules.[2] However, these same properties necessitate careful handling and disposal.

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Due to its halogenated nature, improper disposal can lead to the formation of persistent and toxic environmental pollutants. Therefore, it must be treated as hazardous waste .

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₇H₆ClIO[1]
Molecular Weight 268.48 g/mol [1]
Appearance White or colorless to orange to green powder or lump to clear liquid
Incompatibilities Strong oxidizing agents[5]

The Disposal Decision Workflow: A Step-by-Step Approach

The following diagram outlines the critical decision-making process for the safe disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled, Compatible Waste Container segregate->container labeling Properly Label Container (Contents, Hazards, Date) container->labeling storage Store in a Cool, Dry, Well-Ventilated Area labeling->storage disposal_request Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal_request incineration High-Temperature Incineration (>1100°C) disposal_request->incineration end Complete Destruction & Regulatory Compliance incineration->end

Caption: Decision workflow for proper disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing skin and eye contact is paramount due to the irritant nature of the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

Storage of this compound Waste:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[5]

  • Keep waste containers tightly closed to prevent the release of vapors.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is segregation . Halogenated organic waste streams are managed differently and are often more costly to dispose of than their non-halogenated counterparts. Mixing these waste streams can lead to regulatory non-compliance and increased disposal costs.

For Small Quantities (e.g., residual amounts in reaction vessels):

  • Rinsing: Rinse the vessel with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collection: Collect this rinse solvent as halogenated organic waste. Do not pour it down the drain.

  • Labeling: Ensure the waste container is clearly labeled as "Halogenated Organic Waste" and includes a list of all constituents.

For Bulk Quantities and Contaminated Materials:

  • Waste Characterization: this compound waste is classified as a halogenated organic compound. While a specific EPA waste code is not assigned to this compound, it would likely fall under the F-list of hazardous wastes from non-specific sources, such as F002 if it is a spent solvent.[6]

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container. Glass or polyethylene containers are generally suitable.

    • Never use a container that previously held an incompatible substance (e.g., a strong oxidizing agent).

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the hazards: "Irritant," "Toxic."

    • Record the accumulation start date.

  • Disposal:

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The designated disposal method for halogenated organic compounds is high-temperature incineration .

The Science Behind High-Temperature Incineration:

Halogenated aromatic compounds like this compound require high-temperature incineration (typically above 1100°C) to ensure their complete destruction. This process breaks the carbon-halogen and aromatic ring bonds, converting the organic material into carbon dioxide and water. The chlorine and iodine are converted into acidic gases (such as hydrogen chloride and hydrogen iodide), which are then neutralized and removed by scrubbers in the incinerator's exhaust system. Incomplete combustion can lead to the formation of highly toxic byproducts, such as chlorinated and iodinated dioxins and furans.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Vapors: If it is safe to do so, increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Do not use combustible materials like paper towels to absorb the spill.

  • Decontamination: Decontaminate the spill area and any equipment used in the cleanup (see Section 6).

  • Reporting: Report the spill to your EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination of Equipment and Glassware

Thorough decontamination of all equipment and glassware that has come into contact with this compound is essential to prevent cross-contamination of future experiments and to ensure safety.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as halogenated organic waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

For heavily contaminated items or sensitive equipment, consult your EHS department for specific decontamination procedures.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific excellence and environmental stewardship.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-2-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, operational framework for handling 4-Chloro-2-iodoanisole, a key intermediate in pharmaceutical and agrochemical synthesis[1]. Our focus is not just on what personal protective equipment (PPE) to wear, but why it is necessary, empowering you to make informed safety decisions rooted in scientific principles.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of any robust safety protocol. This compound is not a benign substance; its risks are well-documented and dictate our choice of protective barriers.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation (Skin Irritation, Category 2)[2]. This means direct contact can lead to inflammation, redness, and discomfort. The causality here is the chemical's ability to disrupt the lipid barrier of the skin, leading to an inflammatory response.

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A)[2]. The mucous membranes of the eyes are particularly sensitive. Exposure can result in significant pain and potential damage, necessitating immediate and robust protection.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[2]. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.

These classifications are not arbitrary; they are derived from toxicological data and form the logical basis for the stringent PPE requirements that follow. The older but still informative risk phrases also label it as R36/37/38: Irritating to eyes, respiratory system and skin[3][4].

Core PPE Requirements: Your Primary Defense

The selection of PPE is a direct response to the hazards identified above. It is the final barrier between you and the chemical. All PPE should be inspected before each use and must conform to recognized standards, such as those from NIOSH (US) or EN (EU)[5].

Hand Protection: The First Line of Contact
  • What to Wear: Chemical-resistant, disposable gloves are mandatory.

    • Recommended Material: Nitrile or neoprene gloves.

    • Standard: Ensure gloves meet the specifications of EN 374 or equivalent standards for chemical protection[5].

  • The Rationale: The primary risk is skin irritation from direct contact[2]. Nitrile gloves provide an excellent barrier against a wide range of chemicals, including halogenated aromatic compounds. For prolonged tasks or when handling larger quantities, consider double-gloving . This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Always use proper glove removal technique to avoid contaminating your skin[5].

Eye and Face Protection: Shielding Sensitive Tissues
  • What to Wear:

    • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards[5].

    • Recommended for Splash Risk: Chemical splash goggles.

    • High-Risk Operations: A full-face shield worn over chemical splash goggles.

  • The Rationale: Given its classification as a serious eye irritant (H319)[2], protecting the eyes is critical. Standard prescription glasses are not a substitute for safety glasses. For tasks involving potential splashes—such as transferring solutions or working with larger volumes—goggles provide a seal around the eyes, offering superior protection.

Body Protection: Preventing Incidental Contact
  • What to Wear: A clean, fully-buttoned laboratory coat is the standard requirement. For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • The Rationale: This prevents contamination of personal clothing and minimizes skin contact from accidental spills[3][4]. Clothing should be laundered separately from personal items.

Respiratory Protection: Guarding the Airways
  • When to Wear: Respiratory protection is not typically required when handling small quantities within a certified and properly functioning chemical fume hood. However, it becomes essential under the following conditions:

    • When handling the solid powder outside of a fume hood.

    • If significant aerosolization or dust generation is possible[5].

    • In case of a spill or ventilation failure.

  • What to Wear: A NIOSH-approved respirator is required.

    • For powders/dusts: An N95-rated particulate respirator is the minimum.

    • For vapors or in poorly ventilated areas: An air-purifying respirator (APR) with organic vapor cartridges.

  • The Rationale: The H335 classification (May cause respiratory irritation) directly informs this requirement[2]. A fume hood is the primary engineering control; a respirator is the necessary PPE when this control is insufficient or unavailable.

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to protocol is as crucial as the equipment itself. The following workflows are designed to be self-validating systems, minimizing the potential for error and exposure.

PPE Selection Matrix

This table provides a clear, at-a-glance guide for selecting the appropriate level of PPE based on the specific task.

Task / ScaleRisk LevelHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) LowSingle pair of nitrile glovesSafety glasses with side-shieldsLaboratory coatNot required
Weighing Solid (>1g or outside hood) MediumSingle pair of nitrile glovesSafety glasses with side-shieldsLaboratory coatN95 particulate respirator
Preparing Solution (<100mL in hood) LowSingle pair of nitrile glovesChemical splash gogglesLaboratory coatNot required
Preparing Solution (>100mL) MediumDouble pair of nitrile glovesFace shield over splash gogglesChemical-resistant apron over lab coatNot required (in hood)
Spill Cleanup HighDouble pair of heavy-duty nitrile glovesFace shield over splash gogglesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges
PPE Decision-Making Workflow

The following diagram illustrates the logical process for determining the necessary level of personal protective equipment.

PPE_Decision_Workflow cluster_start Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe_selection PPE Selection Start Start: Handling This compound FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood DustHazard Risk of dust or aerosol generation? FumeHood->DustHazard  Yes AddRespirator Add: N95 or Organic Vapor Respirator FumeHood->AddRespirator  No SplashHazard Risk of liquid splash? DustHazard->SplashHazard  No DustHazard->AddRespirator  Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses SplashHazard->BasePPE  No AddGoggles Upgrade to: Chemical Splash Goggles SplashHazard->AddGoggles  Yes AddGoggles->BasePPE AddFaceShield Add: Face Shield AddRespirator->DustHazard

Caption: Risk assessment workflow for selecting appropriate PPE.

Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • If required, put on your respirator. Ensure a proper fit test has been performed.

    • Put on eye and face protection (safety glasses, goggles, face shield).

    • Wash hands thoroughly.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

  • Doffing (Taking Off) - The Self-Validating Sequence: The sequence is critical to prevent cross-contamination.

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a designated hazardous waste container[5].

    • Gown/Apron: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle (laundry or hazardous waste).

    • Exit the immediate work area.

    • Face/Eye Protection: Remove the face shield or goggles from the back to the front.

    • Respirator: Remove the respirator from the back.

    • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Preparedness: When Controls Fail

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][6].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[6][7]. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air at once[5][7]. If they are not breathing, perform artificial respiration. Seek immediate medical attention.

  • Spill Cleanup: Evacuate the area. Wear the high-risk PPE combination outlined in the table above. Contain and absorb the spill with an inert material like sand or vermiculite. Do not allow the material to enter drains[5]. Sweep up the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.

Decontamination and Disposal

  • Reusable PPE: Goggles, face shields, and respirators must be decontaminated according to manufacturer and institutional guidelines after each use.

  • Disposable PPE: All single-use PPE (gloves, gowns) and contaminated materials from cleanup must be disposed of as hazardous chemical waste. These items should be placed in a clearly labeled, sealed container. Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as regulations vary.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-iodoanisole
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-iodoanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.